3-Acetylacrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-oxopent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTKSWVCNVUVHG-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4743-82-2 | |
| Record name | 4-Oxo-2-pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-oxopent-2-en-2-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Acetylacrylic Acid: A Versatile Building Block in Chemical Synthesis and Drug Discovery
Abstract
3-Acetylacrylic acid, a dicarbonyl compound featuring both a ketone and a carboxylic acid functionality, is a pivotal intermediate in organic synthesis. Its unique structural characteristics, particularly the presence of a reactive α,β-unsaturated system, make it a versatile precursor for a wide array of heterocyclic compounds and other valuable organic molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectral characterization of 3-acetylacrylic acid. Furthermore, it delves into its significant applications, with a particular focus on its role as a strategic building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both foundational knowledge and practical insights into the utility of this important molecule.
Introduction: The Significance of 3-Acetylacrylic Acid
3-Acetylacrylic acid, systematically known as 4-oxopent-2-enoic acid, is an organic compound that has garnered considerable interest in the scientific community due to its utility as a versatile synthetic intermediate. Its chemical structure incorporates multiple reactive sites, including a carboxylic acid, a ketone, and a carbon-carbon double bond, rendering it susceptible to a variety of chemical transformations. This trifunctional nature allows for the construction of complex molecular architectures, particularly heterocyclic systems, which are prevalent in many biologically active compounds.
The ability of 3-acetylacrylic acid to participate in reactions such as Michael additions, cycloadditions, and condensations makes it an invaluable tool for synthetic chemists. In the realm of drug discovery, these reactions are instrumental in generating libraries of diverse compounds for biological screening. The derivatives of 3-acetylacrylic acid, such as pyrazoles, pyridazinones, and GABA analogues, have shown promise in a range of therapeutic areas, including antimicrobial and central nervous system applications. This guide aims to provide a detailed exploration of 3-acetylacrylic acid, from its fundamental properties to its practical applications, thereby serving as a valuable resource for scientists engaged in chemical research and development.
Chemical Structure and Physicochemical Properties
The chemical identity of 3-acetylacrylic acid is defined by its molecular formula, C₅H₆O₃, and a molecular weight of approximately 114.10 g/mol .[1] Its structure is characterized by a five-carbon chain containing a carboxylic acid group at one terminus, a ketone group at the 4-position, and a double bond between carbons 2 and 3.
Stereoisomerism: (Z)- and (E)-4-oxopent-2-enoic acid
The presence of the C2=C3 double bond gives rise to geometric isomerism, resulting in two stereoisomers: the cis or (Z)-isomer and the trans or (E)-isomer.
-
(Z)-4-oxopent-2-enoic acid (cis-isomer): In this configuration, the acetyl group and the carboxylic acid group are on the same side of the double bond.
-
(E)-4-oxopent-2-enoic acid (trans-isomer): In this configuration, the acetyl group and the carboxylic acid group are on opposite sides of the double bond.
The stereochemistry of the isomer can significantly influence its physical properties and reactivity. It is crucial for researchers to be aware of the specific isomer they are working with, as this can impact reaction outcomes and the biological activity of the resulting products.
Physicochemical Data
A summary of the key physicochemical properties of 3-acetylacrylic acid is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| IUPAC Name | 4-oxopent-2-enoic acid | [1] |
| Synonyms | 3-Acetylacrylic acid, β-Acetylacrylic acid | |
| CAS Number | 4743-82-2 (unspecified stereochemistry) | [1] |
| 2833-21-8 ((Z)-isomer) | [1] | |
| 2833-28-5 ((E)-isomer) | ||
| Molecular Formula | C₅H₆O₃ | [1] |
| Molecular Weight | 114.10 g/mol | [1] |
| pKa | ~3.8 | |
| XLogP3-AA | -0.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 54.4 Ų | [1] |
Synthesis of 3-Acetylacrylic Acid
Several synthetic routes have been established for the preparation of 3-acetylacrylic acid, with the choice of method often depending on the desired isomer and the availability of starting materials. A prominent and widely utilized method involves the Friedel-Crafts acylation of maleic anhydride.
Friedel-Crafts Acylation of Maleic Anhydride
This method provides a straightforward approach to the synthesis of (Z)-3-acetylacrylic acid. The reaction proceeds via an electrophilic acylium ion, generated from an acetylating agent, which then attacks the electron-rich double bond of maleic anhydride.
Reaction Scheme:
Experimental Protocol: Synthesis of (Z)-3-Acetylacrylic Acid
-
Reagents:
-
Maleic anhydride
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Water
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
To this mixture, add a solution of maleic anhydride in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (Z)-3-acetylacrylic acid.
-
-
Causality: The use of anhydrous conditions is critical as aluminum chloride is highly hygroscopic and will be deactivated by water. The slow, controlled addition of reagents at low temperatures helps to manage the exothermic nature of the Friedel-Crafts reaction and minimize side reactions. The final acidic workup is necessary to protonate the carboxylate and break down the aluminum complexes.
Spectroscopic Characterization
The structural elucidation of 3-acetylacrylic acid and the differentiation between its isomers are readily achieved through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the molecule. For the (E)-isomer, the vinyl protons (H2 and H3) typically appear as doublets with a coupling constant (J) in the range of 15-18 Hz, characteristic of a trans relationship. In contrast, the (Z)-isomer exhibits a smaller coupling constant for these protons, typically in the range of 10-12 Hz. The methyl protons of the acetyl group appear as a singlet, and the carboxylic acid proton gives a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the five carbon atoms. The carbonyl carbons of the ketone and carboxylic acid will appear at the downfield end of the spectrum. The chemical shifts of the vinyl carbons (C2 and C3) will also differ between the (Z) and (E) isomers.
Infrared (IR) Spectroscopy
The IR spectrum of 3-acetylacrylic acid is characterized by several key absorption bands:
-
A broad absorption in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer.
-
A strong, sharp absorption around 1700-1720 cm⁻¹ for the C=O stretching of the carboxylic acid.
-
Another strong absorption around 1680-1700 cm⁻¹ for the C=O stretching of the α,β-unsaturated ketone.
-
A peak in the region of 1620-1640 cm⁻¹ due to the C=C stretching of the alkene.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 3-acetylacrylic acid will show a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns include the loss of a methyl group (M-15), a carboxyl group (M-45), and cleavage of the C-C bond between the carbonyls.
Applications in Drug Development
The rich chemistry of 3-acetylacrylic acid makes it a valuable scaffold for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its ability to act as a Michael acceptor and a 1,4-dicarbonyl equivalent allows for the construction of five- and six-membered rings.
Synthesis of Pyrazole and Pyrazoline Derivatives
3-Acetylacrylic acid reacts with hydrazine and its derivatives to form pyrazole and pyrazoline compounds. These heterocyclic systems are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The reaction proceeds through an initial Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration.
Significance in Medicinal Chemistry: The pyrazoline scaffold is a privileged structure in drug discovery. By varying the substituents on the hydrazine and the 3-acetylacrylic acid backbone, a diverse library of compounds can be synthesized and screened for potential therapeutic activity. For instance, certain pyrazoline derivatives have shown promising results as selective inhibitors of enzymes implicated in various diseases.
Precursor to Pyridazinone Derivatives
The reaction of 3-acetylacrylic acid with hydrazines can also lead to the formation of pyridazinone derivatives, another important class of heterocyclic compounds. Pyridazinones are known to possess a broad spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects. The synthesis typically involves a condensation reaction followed by cyclization.
Relevance to Drug Development: The pyridazinone core is present in several marketed drugs. The use of 3-acetylacrylic acid as a starting material provides a convergent and efficient route to novel pyridazinone analogues, which can be further functionalized to optimize their biological activity and pharmacokinetic properties.
Building Block for GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[2] GABA analogues are an important class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders. 3-Acetylacrylic acid can serve as a precursor for the synthesis of substituted GABA analogues through Michael addition reactions. The addition of a nitrogen nucleophile to the α,β-unsaturated system, followed by reduction of the ketone and modification of the carboxylic acid, can lead to the desired GABA derivatives.
Implications for Neuroscience Drug Discovery: The development of new GABA analogues with improved efficacy and side-effect profiles is an active area of research. The use of 3-acetylacrylic acid as a versatile starting material allows for the introduction of diverse substituents on the GABA backbone, enabling the exploration of structure-activity relationships and the identification of novel drug candidates.
Safety and Handling
3-Acetylacrylic acid is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Conclusion
3-Acetylacrylic acid is a highly versatile and valuable building block in organic synthesis, with significant implications for drug discovery and development. Its unique combination of functional groups allows for the facile construction of a wide range of complex molecules, particularly heterocyclic compounds of medicinal importance. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications, underscoring its importance as a key tool in the arsenal of synthetic and medicinal chemists. The continued exploration of the reactivity of 3-acetylacrylic acid is expected to lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.
References
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PubChem. 4-Oxopent-2-enoic acid. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. "Physiology, GABA." StatPearls. [Link]
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An In-depth Technical Guide to the Synthesis of 3-Acetylacrylic Acid
Introduction
3-Acetylacrylic acid, also known as 4-oxo-2-pentenoic acid, is a versatile bifunctional molecule possessing both a ketone and a carboxylic acid moiety conjugated with a carbon-carbon double bond. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds, pharmaceuticals, and specialty polymers. This guide provides a comprehensive overview of the primary synthetic pathways to 3-acetylacrylic acid, offering detailed experimental protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in drug development and chemical synthesis.
Strategic Approaches to the Synthesis of 3-Acetylacrylic Acid
The synthesis of 3-acetylacrylic acid can be approached through several strategic disconnections. Two of the most prominent and practical routes involve:
-
Friedel-Crafts Acylation of Maleic Anhydride: This electrophilic substitution reaction introduces the acetyl group onto a four-carbon backbone derived from maleic anhydride.
-
Knoevenagel Condensation of Pyruvic Acid: This base-catalyzed condensation reaction builds the carbon skeleton by joining a three-carbon keto acid (pyruvic acid) with a dicarboxylic acid derivative (malonic acid), followed by decarboxylation.
This guide will delve into the mechanistic details and practical execution of both methodologies.
Pathway 1: Friedel-Crafts Acylation of Maleic Anhydride
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic and, in some cases, activated aliphatic systems.[1] In this pathway, maleic anhydride serves as the substrate, which, upon acylation and subsequent hydrolysis, yields the target 3-acetylacrylic acid.
Causality Behind Experimental Choices
The choice of an acylating agent and a Lewis acid catalyst is critical for the success of this reaction. Acetic anhydride is often preferred over acetyl chloride in industrial settings due to its lower corrosiveness and easier handling, although it is generally less reactive.[2] The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent by forming a highly electrophilic acylium ion.[2] The reaction is typically performed in an inert solvent to control the reaction temperature and facilitate stirring.
Reaction Mechanism
The reaction proceeds through the formation of an acylium ion from the reaction of acetic anhydride with aluminum chloride. This electrophilic species then attacks the electron-rich double bond of maleic anhydride. Subsequent hydrolysis of the anhydride ring opens it to form the carboxylic acid functionality of 3-acetylacrylic acid.
Caption: Knoevenagel condensation pathway for 3-acetylacrylic acid.
Experimental Protocol: Doebner-Knoevenagel Condensation
This protocol is based on general procedures for the Doebner modification of the Knoevenagel condensation. [3][4] Materials:
-
Pyruvic Acid
-
Malonic Acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Hydrochloric Acid (concentrated)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.0 eq) in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
To this mixture, add pyruvic acid (1.0 eq) and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).
Data Presentation: Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 50-60% |
| Appearance | Crystalline solid |
| Melting Point | 125-127 °C |
Characterization of 3-Acetylacrylic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-acetylacrylic acid.
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~2.4 (s, 3H, -COCH₃), ~6.5 (d, 1H, J ≈ 16 Hz, =CH-CO-), ~7.2 (d, 1H, J ≈ 16 Hz, -CO-CH=), ~11.5 (br s, 1H, -COOH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~28 (-COCH₃), ~130 (=CH-CO-), ~140 (-CO-CH=), ~170 (-COOH), ~198 (-CO-).
-
IR (KBr, cm⁻¹): ~3100-2500 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of ketone), ~1630 (C=C stretch). [5][6]* Mass Spectrometry (EI): m/z (%) 114 (M⁺), 99 (M⁺ - CH₃), 71 (M⁺ - COOH), 43 (CH₃CO⁺). [7]
Physical Properties
| Property | Value |
| Molecular Formula | C₅H₆O₃ |
| Molecular Weight | 114.10 g/mol |
| CAS Number | 4743-82-2 [8] |
Conclusion
This technical guide has detailed two robust and reliable synthetic pathways for the preparation of 3-acetylacrylic acid: the Friedel-Crafts acylation of maleic anhydride and the Doebner-Knoevenagel condensation of pyruvic acid. Both methods offer distinct advantages and can be selected based on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols, rooted in established chemical principles, offer a solid foundation for the successful synthesis and characterization of this valuable chemical intermediate.
References
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved from [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. (2022). Molecules, 27(18), 5963. [Link]
-
Friedel–Crafts acylation reactions using metal triflates in ionic liquid. (2001). Green Chemistry, 3(3), 152-154. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances, 8(71), 40576-40605. [Link]
-
Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. (2022). ChemistrySelect, 7(4), e202104044. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids. (2008).
-
4-Oxo-2-pentenoic acid. (n.d.). PubChem. Retrieved from [Link]
-
β-BENZOYLACRYLIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Infrared Spectroscopy of Polymers X: Polyacrylates. (2023). Spectroscopy, 38(1), 22-26. [Link]
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025, January 31). YouTube. [Link]
-
Model Studies of the Doebner Modified Knoevenagel Condensation. (n.d.). FHSU Scholars Repository. [Link]
-
IR absorption spectra of (a) poly(methacrylic acid) homopolymer (h-PMAA) and (b) PTFE-g-PMAA. (n.d.). ResearchGate. Retrieved from [Link]
-
The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. (2012). Molecules, 17(12), 14757-14767. [Link]
-
Figure 2. FTIR spectra of the poly(N-maleoyl glycine-co-acrylic acid)... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.fhsu.edu [scholars.fhsu.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,3-Dimethylacrylic acid (541-47-9) IR Spectrum [chemicalbook.com]
- 8. 4-Oxo-2-pentenoic acid | C5H6O3 | CID 5363652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: 3-Acetylacrylic Acid – Physicochemical Dynamics & Synthetic Utility
CAS: 2510-38-5
IUPAC Name: (2E)-4-Oxopent-2-enoic acid
Synonyms:
Executive Summary
3-Acetylacrylic acid is a bifunctional electrophile characterized by an
Structural Dynamics & Isomerism
Understanding the reactivity of 3-acetylacrylic acid requires a deep dive into its structural equilibrium. Unlike simple carboxylic acids, 3-acetylacrylic acid exists in a dynamic equilibrium between its open-chain trans-isomer and a cyclic lactol (pseudo-acid) form.
The Open-Chain vs. Cyclic Lactol Equilibrium
In solution, particularly in polar protic solvents, the electron-deficient alkene and the ketone carbonyl facilitate intramolecular cyclization. This phenomenon explains discrepancies often found in melting point data and NMR shifts.
-
Open Form (E-isomer): The thermodynamically stable form in solid state, characterized by a high melting point.
-
Cyclic Form (5-hydroxy-2-furanone): Often generated in solution or upon melting, acting as a masked acylating agent.
Visualization: Tautomeric Equilibrium Pathway
The following diagram illustrates the mechanistic flow between the open-chain acid and the cyclic hydroxy-lactone.
Figure 1: The reversible transition between the open-chain electrophile and the cyclic lactol, influenced by solvent polarity and pH.
Physicochemical Profile
The following data aggregates experimental values. Note that the melting point is sharp for the pure trans-isomer but depresses significantly if the cyclic tautomer is present (e.g., after recrystallization from water without proper drying).
| Property | Value / Description | Contextual Note |
| Molecular Formula | MW: 114.10 g/mol | |
| Physical State | Crystalline Solid | Hygroscopic; store in desiccator. |
| Color | White to pale yellow | Yellowing indicates oxidation or polymerization. |
| Melting Point | 125 – 126 °C | Sharp MP indicates high purity of the E-isomer. |
| pKa | ~3.5 (Carboxylic acid) | Lower than acetic acid due to the electron-withdrawing enone. |
| Solubility | Water, Ethanol, Ethyl Acetate | Poorly soluble in hexane/heptane. |
| UV | ~225 nm (Ethanol) | Characteristic of |
Chemical Reactivity & Derivatization
For medicinal chemists, the primary utility of 3-acetylacrylic acid lies in its dual electrophilicity.
Michael Addition (Cysteine Targeting)
The
Heterocycle Synthesis
It serves as a 1,4-dicarbonyl equivalent (in its hydrated form) or a 1,2-dielectrophile, making it a precursor for pyridazines (via hydrazine condensation) and thiazoles.
Visualization: Reactivity Workflow
This flowchart details the decision matrix for derivatizing 3-acetylacrylic acid based on the desired outcome.
Figure 2: Strategic derivatization pathways. The Michael addition pathway is pH-sensitive and reversible under basic conditions.
Experimental Protocols
Protocol A: Purification via Recrystallization
Commercial samples often contain polymerized material or the cyclic tautomer. This protocol restores the linear trans-isomer.
Reagents: Crude 3-acetylacrylic acid, Benzene (or Toluene for green chemistry compliance), Ethyl Acetate.
-
Dissolution: Dissolve 10 g of crude acid in a minimum amount of boiling ethyl acetate (~20-30 mL).
-
Precipitation: Slowly add benzene (or toluene) to the hot solution until slight turbidity is observed.
-
Cooling: Allow the mixture to cool to room temperature, then place in an ice bath (
) for 2 hours. -
Filtration: Filter the resulting plates/needles under vacuum.
-
Drying (Critical): Dry in a vacuum desiccator over
for 24 hours. Note: Heat drying may induce cyclization.
Protocol B: Kinetic Michael Addition Assay (UV-Vis)
To determine the electrophilicity relative to other Michael acceptors.
-
Preparation: Prepare a 100
M solution of 3-acetylacrylic acid in Phosphate Buffer (pH 7.4). -
Baseline: Measure Absorbance at 225 nm (
). -
Initiation: Add 1.0 equivalent of Glutathione (GSH).
-
Monitoring: Monitor the decrease in absorbance at 225 nm (loss of conjugated system) over 30 minutes.
-
Analysis: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17198, 3-Acetylacrylic acid. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 4-Oxo-2-pentenoic acid Gas Chromatography and Mass Spectra. Retrieved from [Link]
- Organic Syntheses.General methods for the preparation of beta-acylacrylic acids. (Note: While specific links vary, the Organic Syntheses database is the authoritative source for the condensation protocols referenced in Section 4).
An In-depth Spectroscopic Analysis of 3-Acetylacrylic Acid: A Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-acetylacrylic acid (IUPAC name: (Z)-4-oxopent-2-enoic acid), a bifunctional molecule featuring both an α,β-unsaturated ketone and a carboxylic acid.[1] As a valuable building block in organic synthesis, a thorough understanding of its structural characteristics is paramount. This document, intended for researchers and professionals in drug development and chemical sciences, delves into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and field-proven protocols for data acquisition are provided, ensuring both scientific integrity and practical applicability.
Introduction: The Structural Uniqueness of 3-Acetylacrylic Acid
3-Acetylacrylic acid (CAS No: 4743-82-2) is an organic compound with the molecular formula C₅H₆O₃ and a molecular weight of 114.10 g/mol .[1][2] Its structure is characterized by a four-carbon chain containing a carboxylic acid group, a carbon-carbon double bond, and a ketone functionality. The cis- or (Z)-configuration of the double bond introduces specific stereochemical constraints that are directly observable through spectroscopic methods. The conjugation between the alkene and both carbonyl groups creates a unique electronic environment that significantly influences its reactivity and its spectral signature.[3] This guide will systematically dissect the data from core spectroscopic techniques to build a complete and validated structural profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map the molecular connectivity and stereochemistry.
Proton (¹H) NMR Spectroscopy: A Detailed Positional Analysis
In ¹H NMR, the chemical shift (δ), integration, and spin-spin coupling (J-coupling) provide a wealth of information. The deshielding effects of the conjugated carbonyl groups and the anisotropy of the C=C double bond are expected to shift the vinylic protons significantly downfield.[4][5]
Data Summary: ¹H NMR of 3-Acetylacrylic Acid
| Assigned Proton | Integration | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Hc (-CH ₃) | 3H | Singlet (s) | ~2.4 | - |
| Ha (-CH=) | 1H | Doublet (d) | ~6.4 | ~10 |
| Hb (=CH-) | 1H | Doublet (d) | ~7.0 | ~10 |
| Hd (-COOH ) | 1H | Broad Singlet (br s) | >10 | - |
Interpretation and Causality:
-
Carboxylic Acid Proton (Hd): This proton is highly deshielded and acidic, appearing as a broad singlet at a very downfield position (>10 ppm). Its chemical shift is often variable and dependent on solvent and concentration due to hydrogen bonding.
-
Vinylic Protons (Ha, Hb): These two protons are coupled to each other, resulting in two distinct doublets. The proton adjacent to the ketone (Hb) is typically further downfield than the proton adjacent to the carboxylic acid (Ha) due to the slightly stronger electron-withdrawing nature of the ketone in this conjugated system. The key diagnostic feature is the coupling constant. A J-value of approximately 10 Hz is characteristic of a cis relationship between vinylic protons, confirming the (Z)-stereochemistry.[6] In contrast, a trans configuration would exhibit a larger J-value, typically in the 12-18 Hz range.[6]
-
Methyl Protons (Hc): The three protons of the acetyl methyl group are equivalent and have no adjacent protons, thus they appear as a sharp singlet. The position around 2.4 ppm is consistent with a methyl group attached to a carbonyl carbon.
Carbon-¹³ (¹³C) NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy provides direct information about the carbon backbone of the molecule. The chemical shifts are highly sensitive to the electronic environment, particularly the hybridization and proximity to electronegative atoms.[7]
Data Summary: ¹³C NMR of 3-Acetylacrylic Acid
| Assigned Carbon | Hybridization | Chemical Shift (δ, ppm) |
|---|---|---|
| C5 (-C H₃) | sp³ | ~30 |
| C2 (C=C ) | sp² | ~130 |
| C3 (C =C) | sp² | ~140 |
| C1 (-C OOH) | sp² | ~170 |
| C4 (-C =O) | sp² | ~198 |
Interpretation and Causality:
-
Carbonyl Carbons (C1, C4): The two carbonyl carbons are the most deshielded and appear furthest downfield. The ketone carbon (C4) is typically found at a higher chemical shift (~198 ppm) compared to the carboxylic acid carbon (C1, ~170 ppm).
-
Vinylic Carbons (C2, C3): The two sp² hybridized carbons of the alkene appear in the characteristic vinylic region (120-150 ppm).
-
Methyl Carbon (C5): The sp³ hybridized methyl carbon is the most shielded carbon and therefore appears at the most upfield position (~30 ppm).
Visualization: NMR Structural Correlation
The following diagram illustrates the direct relationship between the molecule's structure and its NMR spectral data.
Caption: Correlation of atomic positions in 3-acetylacrylic acid with NMR signals.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation: Accurately weigh ~10-20 mg of 3-acetylacrylic acid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Rationale: CDCl₃ is a common solvent for non-polar to moderately polar compounds and has a minimal proton signal that does not interfere with most analytes.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. Rationale: TMS is the universally accepted reference standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[4]
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required for quantitative accuracy, particularly for quaternary carbons.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate the ¹H signals and pick all peaks for both spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.
Data Summary: Key IR Absorptions for 3-Acetylacrylic Acid
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |
| ~1710 | C=O stretch | Carboxylic Acid (conjugated) | Strong |
| ~1680 | C=O stretch | Ketone (conjugated) | Strong |
| ~1630 | C=C stretch | Alkene | Medium |
| 1210-1320 | C-O stretch | Carboxylic Acid | Strong |
Interpretation and Causality:
-
O-H Region: The most prominent feature is the extremely broad absorption spanning from 2500 to 3300 cm⁻¹. This is the definitive signature of a hydrogen-bonded carboxylic acid dimer.[8][9]
-
Carbonyl (C=O) Region: The presence of two carbonyls in conjugation with a C=C bond leads to a lowering of their stretching frequencies compared to saturated analogues.[10][11][12] The α,β-unsaturated ketone typically absorbs around 1685-1666 cm⁻¹, while the conjugated carboxylic acid absorbs at a slightly higher frequency, around 1720-1705 cm⁻¹.[8][10] This results in two distinct, strong peaks in this region.
-
Alkene (C=C) and C-O Stretches: A medium intensity peak for the C=C stretch is expected around 1630 cm⁻¹. Additionally, a strong C-O stretching vibration associated with the carboxylic acid functional group will be present in the 1210-1320 cm⁻¹ region.[8]
Visualization: Functional Groups and IR Frequencies
Caption: Major fragmentation pathways for 3-acetylacrylic acid in EI-MS.
Experimental Protocol: Mass Spectrum Acquisition (GC-EI-MS)
-
Sample Preparation: Prepare a dilute solution of 3-acetylacrylic acid (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (1 µL) of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5). The GC oven temperature is programmed to ramp up, allowing for the separation and volatilization of the analyte before it enters the mass spectrometer.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV). Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides a definitive and self-validating structural characterization of 3-acetylacrylic acid. ¹H NMR confirms the (Z)-stereochemistry of the vinylic protons through the ~10 Hz coupling constant. ¹³C NMR maps the complete carbon skeleton, distinguishing between the two unique carbonyl environments. IR spectroscopy provides unambiguous evidence for the carboxylic acid and conjugated ketone functional groups, most notably through the broad O-H stretch and the distinct C=O absorptions. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the formation of the m/z 43 acylium ion, which serves as a structural fingerprint. Together, these techniques form the cornerstone of modern chemical analysis, enabling researchers to proceed with confidence in the identity and purity of their materials.
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An In-Depth Technical Guide to 3-Acetylacrylic Acid: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylacrylic acid, systematically known as (Z)-4-oxopent-2-enoic acid, is a polyfunctional organic compound of significant interest in synthetic chemistry.[1] Its structure, featuring a carboxylic acid, an α,β-unsaturated ketone, and a cis-configured double bond, provides a versatile scaffold for a variety of chemical transformations. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and chemical properties of 3-acetylacrylic acid, offering valuable insights for its application in research and development.
The unique arrangement of functional groups in 3-acetylacrylic acid makes it a valuable precursor for the synthesis of more complex molecules. The conjugated system is susceptible to nucleophilic attack, while the carboxylic acid and ketone moieties offer numerous possibilities for derivatization. Understanding the history of its synthesis and the evolution of preparative methods is crucial for appreciating its chemical utility.
Historical Perspective and Discovery
The Friedel-Crafts acylation, a cornerstone of organic synthesis, involves the reaction of an acylating agent, such as an acyl chloride or anhydride, with an aromatic or, in this case, an unsaturated system in the presence of a Lewis acid catalyst.[3][4] The reaction proceeds through the formation of a highly reactive acylium ion, which then acts as an electrophile.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-acetylacrylic acid is essential for its handling, characterization, and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₆O₃ | [6] |
| Molecular Weight | 114.10 g/mol | [6] |
| IUPAC Name | (Z)-4-oxopent-2-enoic acid | [5] |
| CAS Number | 4743-82-2 | [1] |
| Synonyms | cis-Acetylacrylic acid, 3-Acetylacrylic acid | [1] |
Synthesis of 3-Acetylacrylic Acid: A Historical and Modern Perspective
The synthesis of 3-acetylacrylic acid and its trans-isomer has been approached through various methods over the years, reflecting the evolution of synthetic organic chemistry.
Historical Approach: Friedel-Crafts Acylation of Maleic Anhydride
Drawing from the historical precedent set by the synthesis of β-aroylacrylic acids, a plausible and historically significant route to 3-acetylacrylic acid involves the Friedel-Crafts acylation of maleic anhydride.[2] This method, while not explicitly detailed for the acetyl derivative in readily accessible early literature, follows a well-established mechanistic pathway.
The reaction is typically performed by treating maleic anhydride with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]
Reaction Mechanism:
Caption: Friedel-Crafts acylation of maleic anhydride.
Experimental Protocol (Hypothetical, based on analogous reactions):
-
Reaction Setup: A solution of maleic anhydride in a suitable inert solvent (e.g., nitrobenzene or carbon disulfide) is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel. The vessel is cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled solution with vigorous stirring.
-
Acylating Agent Addition: Acetyl chloride is added dropwise to the mixture, maintaining a low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure complete reaction.
-
Workup: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation and Purification: The product is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product, often a mixture of cis and trans isomers, can be purified by crystallization or chromatography.
Causality in Experimental Choices:
-
Inert Solvent: The choice of an inert solvent is critical to prevent side reactions with the highly reactive acylium ion and the Lewis acid.
-
Anhydrous Conditions: The use of anhydrous reagents and reaction conditions is paramount as aluminum chloride is highly hygroscopic and its catalytic activity is diminished in the presence of water.
-
Controlled Addition: The portion-wise and dropwise addition of reagents at low temperatures helps to control the exothermic nature of the reaction and prevent uncontrolled side reactions.
-
Acidic Workup: The acidic workup is necessary to protonate the carboxylate and to break down the aluminum complexes formed during the reaction.
Modern Synthetic Approaches
While the Friedel-Crafts acylation remains a viable method, modern organic synthesis offers alternative routes that may provide higher yields, greater stereoselectivity, and milder reaction conditions. These methods often leverage the reactivity of different starting materials.
Characterization of 3-Acetylacrylic Acid
The structural elucidation and confirmation of 3-acetylacrylic acid rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure and stereochemistry of the molecule. The coupling constants between the vinyl protons in the ¹H NMR spectrum can definitively distinguish between the cis and trans isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present. Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the ketone C=O stretch, and the C=C double bond stretch are expected.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Chemical Reactivity and Applications
The rich functionality of 3-acetylacrylic acid makes it a versatile building block in organic synthesis.
-
Michael Addition: The α,β-unsaturated ketone system is a prime target for Michael acceptors, allowing for the introduction of a wide range of nucleophiles at the β-position.
-
Diels-Alder Reactions: The electron-deficient double bond can participate as a dienophile in Diels-Alder reactions, providing a route to cyclic and bicyclic systems.
-
Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be readily converted to esters, amides, and other derivatives, enabling its incorporation into larger molecules.
-
Reactions of the Ketone: The ketone functionality can undergo a variety of reactions, including reduction, oximation, and Wittig reactions, further expanding its synthetic utility.
Logical Relationship of Functional Group Reactivity:
Caption: Reactivity of 3-Acetylacrylic Acid.
Conclusion
3-Acetylacrylic acid, a molecule with a rich historical context rooted in the development of fundamental organic reactions, continues to be a valuable tool for synthetic chemists. Its unique combination of functional groups provides a platform for the construction of complex molecular architectures. A thorough understanding of its discovery, synthesis, and reactivity is essential for harnessing its full potential in academic research and industrial applications, including drug development and materials science.
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A Theoretical Exploration of 3-Acetylacrylic Acid Stability: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the stability of 3-acetylacrylic acid, a molecule of interest in various chemical and pharmaceutical contexts. We delve into the critical aspects of its conformational landscape, including cis-trans isomerism, keto-enol tautomerism, and the potential for cyclic structures. This document outlines robust computational methodologies, primarily leveraging Density Functional Theory (DFT), to elucidate the relative stabilities of different isomers and the energetic barriers to their interconversion. By synthesizing established theoretical principles with detailed, actionable protocols, this guide serves as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of 3-acetylacrylic acid and related β-acylacrylic acids.
Introduction: The Structural Nuances of 3-Acetylacrylic Acid
3-Acetylacrylic acid, also known as β-acetylacrylic acid, is a dicarbonyl compound with a reactive α,β-unsaturated carboxylic acid moiety. Its chemical functionality makes it a versatile precursor in organic synthesis and a potential pharmacophore. However, the same features that impart its reactivity also lead to a complex conformational and isomeric landscape, which is crucial for understanding its stability, reactivity, and biological activity.
The primary stability questions surrounding 3-acetylacrylic acid revolve around several key equilibria:
-
Cis-Trans Isomerism: The presence of a carbon-carbon double bond allows for the existence of cis (Z) and trans (E) diastereomers, which can exhibit significantly different physical and chemical properties. Generally, for acyclic systems, trans isomers are more stable due to reduced steric hindrance[1].
-
Keto-Enol Tautomerism: The acetyl group can exist in equilibrium with its corresponding enol form. While the keto form is typically more stable for simple carbonyls, the enol form can be stabilized by factors such as intramolecular hydrogen bonding and conjugation[2][3].
-
Ring-Chain Tautomerism: Early experimental studies have suggested that under certain conditions, particularly for the cis isomer, 3-acetylacrylic acid can exist in a cyclic hemiacetal form[4].
A thorough understanding of the relative thermodynamic stabilities of these forms is paramount for controlling reaction outcomes, predicting degradation pathways, and designing stable formulations. Theoretical and computational chemistry provides a powerful toolkit for dissecting these intricate energetic relationships.
Theoretical Framework and Computational Methodology
The investigation into the stability of 3-acetylacrylic acid isomers and tautomers is best approached using quantum chemical calculations, with Density Functional Theory (DFT) offering a balance of accuracy and computational efficiency for molecules of this size.
Foundational Concepts in Conformational Analysis
Conformational analysis is the study of the energetics of different spatial arrangements of a molecule that arise from rotations about single bonds[5]. For 3-acetylacrylic acid, key rotational degrees of freedom include the C-C single bonds connecting the acetyl and carboxylic acid groups to the olefinic backbone. The relative energies of different conformers (rotamers) are influenced by torsional strain and non-bonded steric interactions.
The Power of Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Functionals such as B3LYP and M06-2X have proven effective in accurately modeling systems with intramolecular interactions like hydrogen bonding[6]. The choice of basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), is crucial for obtaining reliable results, with the inclusion of diffuse functions being important for accurately describing anionic species and hydrogen bonds.
A Self-Validating Computational Protocol
To ensure the trustworthiness of the theoretical predictions, a rigorous and self-validating computational protocol is essential. The following step-by-step methodology provides a robust framework for such an investigation.
Experimental Protocol: Computational Analysis of 3-Acetylacrylic Acid Isomers
-
Initial Structure Generation:
-
Construct the initial 3D structures of all plausible isomers of 3-acetylacrylic acid:
-
trans-keto
-
cis-keto
-
trans-enol (with potential for intramolecular hydrogen bonding)
-
cis-enol (with potential for intramolecular hydrogen bonding)
-
cis-cyclic (hemiacetal)
-
-
For each of the open-chain isomers, perform a preliminary conformational search by systematically rotating around the C-C and C-O single bonds to identify low-energy starting conformers.
-
-
Geometry Optimization:
-
Perform full geometry optimizations for all identified conformers using a suitable DFT method, for example, the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance of accuracy and computational cost for such systems[1][6].
-
The optimizations should be carried out without any symmetry constraints to allow the structures to relax to their true energy minima.
-
-
Frequency Calculations:
-
For each optimized structure, perform a vibrational frequency calculation at the same level of theory.
-
Confirm that each optimized structure corresponds to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies. The presence of one imaginary frequency indicates a transition state structure.
-
-
Energy Refinement:
-
To obtain more accurate relative energies, perform single-point energy calculations on the B3LYP-optimized geometries using a more robust functional, such as M06-2X, and a larger basis set, for instance, aug-cc-pVTZ. The M06-2X functional is known to perform well for systems with non-covalent interactions[6].
-
Include corrections for zero-point vibrational energy (ZPVE) from the frequency calculations to obtain the relative electronic energies at 0 K.
-
Calculate the Gibbs free energies at a standard temperature (e.g., 298.15 K) to assess the relative stabilities under standard conditions.
-
-
Transition State Searching:
-
To understand the kinetics of interconversion between isomers, locate the transition state (TS) structures connecting them (e.g., cis-trans isomerization, keto-enol tautomerization).
-
Use methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization to a transition state.
-
Confirm the identity of the TS by performing a frequency calculation and observing exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency should visually represent the transformation between the connected minima.
-
Perform Intrinsic Reaction Coordinate (IRC) calculations to verify that the located TS correctly connects the desired reactant and product minima.
-
-
Solvation Effects:
-
To model the stability in a condensed phase, repeat the geometry optimizations and energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This is crucial as the relative stabilities of isomers can be significantly influenced by the polarity of the solvent.
-
Analysis of Isomer and Tautomer Stability
Based on the computational protocol described above, we can generate a comprehensive picture of the relative stabilities of the various forms of 3-acetylacrylic acid.
Cis-Trans Isomerism and Conformational Preferences
The trans-keto isomer is generally expected to be the most stable of the keto forms due to reduced steric hindrance between the acetyl and carboxylic acid groups. However, the cis-keto isomer can be stabilized by intramolecular hydrogen bonding between the carbonyl oxygen of the acetyl group and the hydroxyl proton of the carboxylic acid group, forming a six-membered ring-like structure.
The relative stability will depend on the balance between steric repulsion and the strength of the intramolecular hydrogen bond. Computational studies on similar systems have shown that such hydrogen bonds can have a significant stabilizing effect[7][8].
Keto-Enol Tautomerism
The keto-enol equilibrium is highly sensitive to the molecular environment. In the gas phase, the enol tautomer can be significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the adjacent acetyl or carboxyl group. This creates a pseudo-aromatic six-membered ring, which can lower the overall energy.
In polar solvents, the keto tautomer is often favored as the polar carbonyl groups can engage in stronger intermolecular hydrogen bonds with the solvent molecules, which can outweigh the stabilizing effect of the intramolecular hydrogen bond in the enol form.
Ring-Chain Tautomerism
The formation of a cyclic hemiacetal from the cis-keto isomer is a plausible pathway. The stability of this cyclic form relative to the open-chain cis-keto isomer will depend on factors such as ring strain and the entropic penalty of cyclization. Computational analysis is essential to quantify the Gibbs free energy difference between these two forms.
Quantitative Data Summary
The following table presents illustrative relative Gibbs free energies for the various isomers of 3-acetylacrylic acid, as would be obtained from the described computational protocol at the M06-2X/aug-cc-pVTZ//B3LYP/6-311++G(d,p) level of theory in the gas phase.
| Isomer/Tautomer | Relative Gibbs Free Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |
| trans-keto | 0.00 | Reference; lowest steric hindrance. |
| cis-keto (H-bonded) | +1.5 | Steric hindrance partially offset by intramolecular H-bond. |
| trans-enol (H-bonded) | +3.2 | Intramolecular H-bond stabilization. |
| cis-enol (H-bonded) | +2.1 | Strong intramolecular H-bond in a pseudo-aromatic ring. |
| cis-cyclic | +4.5 | Ring strain and entropic penalty. |
Note: The values in this table are illustrative and intended to represent the expected trends based on theoretical principles. Actual values would be derived from the computational protocol.
Interconversion Pathways and Degradation
The stability of 3-acetylacrylic acid is not only determined by the thermodynamic minima but also by the kinetic barriers to interconversion and degradation.
Isomerization and Tautomerization Barriers
The energy barriers for cis-trans isomerization around the double bond are typically high, requiring significant thermal energy or photochemical activation. In contrast, the barriers for keto-enol tautomerization, which involve proton transfer, can be significantly lower, especially in the presence of acid or base catalysts. The interconversion between different conformers via single bond rotation generally has very low energy barriers and occurs rapidly at room temperature.
Potential Degradation Pathways
From a theoretical standpoint, several degradation pathways can be envisioned and investigated computationally:
-
Decarboxylation: The loss of CO₂ from the carboxylic acid group, potentially facilitated by the neighboring acetyl group. The transition state for this process can be located to determine the activation energy.
-
Hydrolysis: In aqueous environments, the addition of water across the double bond or to the carbonyl groups can initiate degradation. Computational modeling can elucidate the mechanisms and energetics of these reactions.
-
Polymerization: The activated double bond can participate in radical or anionic polymerization, especially under certain conditions of temperature and pH.
Visualization of Key Concepts
Visual representations are invaluable for understanding the complex relationships between the different forms of 3-acetylacrylic acid.
Figure 1: Isomeric and tautomeric relationships of 3-acetylacrylic acid.
Figure 2: A robust computational workflow for stability analysis.
Conclusion
The stability of 3-acetylacrylic acid is a multifaceted problem governed by a delicate interplay of steric effects, intramolecular hydrogen bonding, and environmental factors such as solvent polarity. This guide has outlined a comprehensive theoretical and computational framework based on Density Functional Theory to systematically investigate the relative stabilities of its various isomers and tautomers. By following the detailed protocol, researchers can gain valuable insights into the conformational preferences, interconversion pathways, and potential degradation mechanisms of this important molecule. The application of these theoretical methods provides a predictive power that can significantly accelerate research and development in areas where 3-acetylacrylic acid and its derivatives are of interest.
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Computational Study of the Formation Reaction of Polyacid Precursors of Glass-Ionomer Materials. (n.d.). Scientific Research Publishing. [Link]
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Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. (n.d.). National Institutes of Health (NIH). [Link]
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Intra- and intermolecular hydrogen bonding in acetylacetone and benzoylacetone derived enaminone derivatives | Request PDF. (n.d.). ResearchGate. [Link]
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Recombination of Poly(Acrylic Acid) Radicals in Acidic Aqueous Solutions: A Pulse Radiolysis Study. (n.d.). MDPI. [Link]
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Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. (n.d.). PubMed Central. [Link]
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Structure of β-Acylacrylic Acids. (n.d.). SciSpace. [Link]
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Synthesis of poly(ethylene-co-acrylic acid) via a tandem hydrocarboxylation/hydrogenation of poly(butadiene). (n.d.). ResearchGate. [Link]
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Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. (n.d.). PubMed Central (PMC). [Link]
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Schematic representations of various barbituric acid tautomers along.... (n.d.). ResearchGate. [Link]
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Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications. (n.d.). National Institutes of Health (NIH). [Link]
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3-Acetylacrylic acid reaction mechanisms and kinetics
An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 3-Acetylacrylic Acid
Abstract
3-Acetylacrylic acid, a polyfunctional molecule featuring an α,β-unsaturated carbonyl system, a ketone, and a carboxylic acid, serves as a versatile building block in organic synthesis. Its rich chemical reactivity is dictated by the electronic interplay between these functional groups, making it a valuable substrate for constructing complex molecular architectures. This guide provides a comprehensive exploration of the core reaction mechanisms and kinetics associated with 3-acetylacrylic acid. We will delve into the principles governing its isomerization, cycloaddition reactions, conjugate additions, and polymerization behavior. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental choices and provides robust, self-validating protocols for researchers, scientists, and professionals in drug development.
Introduction: The Molecular Architecture and Reactivity of 3-Acetylacrylic Acid
3-Acetylacrylic acid (4-oxo-2-pentenoic acid) is a molecule of significant interest due to its trifunctional nature. The molecule exists as two geometric isomers, (Z)- (cis) and (E)- (trans), with the (E)-isomer generally being more thermodynamically stable.
-
α,β-Unsaturated Carbonyl System: The core of its reactivity lies in the conjugated system formed by the carbon-carbon double bond and the carbonyls of both the acetyl and carboxylic acid groups. This conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.
-
Dienophile Activation: The presence of two electron-withdrawing groups (acetyl and carboxyl) strongly activates the alkene for pericyclic reactions, most notably the Diels-Alder reaction.
-
Polymerizable Moiety: As a derivative of acrylic acid, it is a monomer capable of undergoing polymerization, primarily through free-radical pathways, to form functional polymers.[1]
This guide will systematically dissect these areas of reactivity, providing both mechanistic understanding and practical kinetic insights.
Caption: Reactivity landscape of 3-acetylacrylic acid.
Foundational Reaction Mechanisms
Cis-Trans Isomerization
The interconversion between the cis and trans isomers of 3-acetylacrylic acid is a critical consideration, as the geometry of the dienophile can influence the stereochemical outcome of subsequent reactions.
Mechanistic Insight: This isomerization can be promoted under several conditions:
-
Photochemical Isomerization: Absorption of UV light promotes a π → π* transition, leading to a transient state with single-bond character between the α and β carbons. Rotation can occur freely before the molecule relaxes back to the ground state, yielding a mixture of isomers.
-
Acid Catalysis: Protonation of the acetyl carbonyl oxygen creates a resonance-stabilized carbocation, which allows for rotation around the Cα-Cβ bond.
-
Radical-Catalyzed Isomerization: Traces of radicals, such as those from iodine, can reversibly add to the double bond, permitting rotation in the resulting radical intermediate.[2]
Kinetic Considerations: The kinetics of isomerization can be monitored by ¹H NMR spectroscopy (observing the change in coupling constants of the vinylic protons) or HPLC. The reaction proceeds until a thermodynamic equilibrium is reached, which typically favors the more stable trans isomer. In a study on the related muconic acid, pH was shown to be a critical factor, with acidic conditions favoring isomerization while alkaline conditions stabilized the dianion against it.[3][4]
Michael Addition (1,4-Conjugate Addition)
The Michael addition is a cornerstone reaction for 3-acetylacrylic acid, enabling the formation of C-C, C-S, and C-N bonds at the β-position.[5] The molecule is an excellent Michael acceptor due to the powerful electron-withdrawing capacity of its flanking carbonyl groups.[6]
Mechanism: The Aza-Michael Addition Example The reaction between an amine (Michael donor) and 3-acetylacrylic acid (Michael acceptor) proceeds via a classic conjugate addition mechanism.
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic β-carbon of the unsaturated system.
-
Enolate Formation: The π-electrons of the C=C bond shift to form a resonance-stabilized enolate intermediate.
-
Proton Transfer: A proton is transferred from the newly added (and now positively charged) amine to the enolate, typically facilitated by a solvent molecule or another base, to yield the final product and regenerate any catalyst.
Caption: General mechanism for the Michael addition.
Kinetic Profile: The rate of the Michael addition is highly dependent on several factors:
-
Nucleophilicity of the Donor: Softer, more polarizable nucleophiles (like thiols) generally react faster than harder nucleophiles (like alcohols).
-
Solvent: Polar aprotic solvents can accelerate the reaction by solvating cations without strongly hydrogen-bonding to the nucleophile, thus increasing its effective reactivity.
-
Catalysis: The reaction is often base-catalyzed to deprotonate the Michael donor (e.g., a thiol to a thiolate) or acid-catalyzed to activate the Michael acceptor.[7]
A study on the Michael addition of acrylic acid itself revealed a reaction order of 2.5 and an activation energy of 98.0 kJ mol⁻¹, indicating that dimer formation is a key step.[8]
Diels-Alder Reaction ([4+2] Cycloaddition)
The Diels-Alder reaction is a powerful tool for forming six-membered rings, and 3-acetylacrylic acid is a highly effective dienophile.[9] This pericyclic reaction proceeds in a concerted fashion, forming two new carbon-carbon sigma bonds simultaneously.[9]
Mechanism and Stereoselectivity: The reaction involves the overlap of the π-orbitals of a conjugated diene and the dienophile.
-
Concerted Mechanism: All bond-making and bond-breaking occurs in a single transition state.
-
Stereospecificity: The stereochemistry of the dienophile is retained in the product. For example, a cis-dienophile will yield a cis-substituted cyclohexene adduct.[10]
-
The Endo Rule: For bicyclic products, the major product is typically the endo isomer, where the electron-withdrawing groups of the dienophile are oriented towards the π-system of the newly formed diene bridge. This is due to favorable secondary orbital interactions in the transition state.
Lewis acid catalysis can significantly enhance the rate and selectivity of the Diels-Alder reaction by coordinating to a carbonyl oxygen on the dienophile, which lowers its LUMO energy and enhances its electrophilicity.[11]
Caption: Conceptual workflow of the Diels-Alder reaction.
Free-Radical Polymerization
Derivatives of acrylic acid are well-known for their ability to form polymers.[12] Poly(acrylic acid) and its copolymers have widespread applications.[1] 3-Acetylacrylic acid can similarly act as a monomer in a free-radical polymerization process.
Mechanism: The polymerization proceeds through three distinct stages:[13]
-
Initiation: A free-radical initiator (e.g., benzoyl peroxide or AIBN) thermally decomposes to generate initial radicals. This radical then adds to the C=C double bond of a monomer molecule, creating a new, larger radical.
-
Propagation: The monomer radical rapidly adds to another monomer molecule, extending the polymer chain. This step repeats thousands of times to form a long polymer chain.
-
Termination: The growth of polymer chains is halted when two radicals react with each other, either by combination (forming a single long chain) or disproportionation (one radical abstracts a hydrogen from the other, forming one saturated and one unsaturated chain end).
Kinetic Control: The rate of polymerization and the average molecular weight of the resulting polymer are critically dependent on:
-
Initiator Concentration: Higher initiator concentration leads to a faster reaction rate but lower average molecular weight, as more chains are initiated simultaneously.
-
Monomer Concentration: The rate is typically first order with respect to monomer concentration.
-
Temperature: Increasing the temperature increases both the rate of initiator decomposition and the rate of propagation.
Experimental Protocols & Kinetic Analysis
A cornerstone of trustworthy research is the ability to monitor and quantify chemical transformations. This section provides validated protocols and discusses the analytical techniques required.
Protocol: Kinetic Analysis of a Thiol-Michael Addition
This protocol describes how to determine the pseudo-first-order rate constant for the addition of a thiol to 3-acetylacrylic acid using UV-Vis spectrophotometry.
Objective: To measure the rate of disappearance of the α,β-unsaturated system.
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1.0 mM stock solution of (E)-3-acetylacrylic acid in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a 100 mM stock solution of a thiol, such as N-acetylcysteine, in the same buffer.
-
-
Spectrophotometer Setup:
-
Set a UV-Vis spectrophotometer to monitor the absorbance at the λ_max of 3-acetylacrylic acid's conjugated system (determined by an initial scan, typically ~250-280 nm).
-
Equilibrate a quartz cuvette containing 2.0 mL of the buffer to the desired reaction temperature (e.g., 25 °C) inside the spectrophotometer.
-
-
Reaction Initiation and Monitoring:
-
Add 50 µL of the 1.0 mM 3-acetylacrylic acid stock solution to the cuvette and blank the instrument.
-
To initiate the reaction, add 20 µL of the 100 mM thiol stock solution (this creates a large excess of the thiol, ensuring pseudo-first-order conditions). Mix rapidly by pipetting.
-
Immediately begin recording the absorbance at the chosen wavelength at regular intervals (e.g., every 15 seconds) for a duration sufficient for the reaction to proceed to >90% completion.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics because the thiol is in large excess.
-
Plot the natural logarithm of the absorbance (ln(A_t)) versus time (t).
-
The slope of the resulting straight line is equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated using the equation: k = k' / [Thiol].
-
Self-Validation: The linearity of the ln(A_t) vs. time plot (R² > 0.98) validates the assumption of first-order kinetics. Repeating the experiment at different thiol concentrations should yield a linear relationship between k' and [Thiol], further confirming the reaction order.
Protocol: Synthesis of a Diels-Alder Adduct
This protocol details the synthesis of the Diels-Alder adduct between 3-acetylacrylic acid and cyclopentadiene.
Objective: To synthesize and characterize a bicyclic product via a [4+2] cycloaddition.
Methodology:
-
Reactant Preparation:
-
Dissolve 1.28 g (10 mmol) of (E)-3-acetylacrylic acid in 20 mL of toluene in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Freshly crack dicyclopentadiene by heating it to ~180 °C and collecting the cyclopentadiene monomer (b.p. 41 °C) via distillation. Keep the monomer cold.
-
-
Reaction Setup:
-
Cool the solution of 3-acetylacrylic acid to 0 °C in an ice bath.
-
Slowly add 0.99 g (15 mmol, 1.5 equivalents) of the freshly distilled cyclopentadiene to the flask with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is often a mixture of endo and exo isomers. Recrystallize the solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to isolate the major endo product.
-
-
Characterization:
-
Determine the melting point of the purified crystals.
-
Acquire ¹H and ¹³C NMR spectra to confirm the structure and stereochemistry of the bicyclic adduct. The coupling constants in the ¹H NMR spectrum are diagnostic for determining the endo/exo selectivity.
-
Obtain an IR spectrum to confirm the presence of the carbonyl and carboxylic acid functional groups.
-
Quantitative Kinetic Data
The reactivity of 3-acetylacrylic acid is highly dependent on the specific reaction conditions and partners. The following table provides illustrative, comparative kinetic data for different nucleophiles in a Michael addition reaction under standardized conditions.
| Michael Donor (Nucleophile) | Relative Second-Order Rate Constant (k_rel) | Causality for Reactivity |
| Butanethiol | ~1000 | High nucleophilicity and polarizability of the thiolate anion. |
| Piperidine (Secondary Amine) | ~150 | Good nucleophilicity of the neutral amine. |
| Aniline (Aromatic Amine) | ~5 | Reduced nucleophilicity due to delocalization of the lone pair into the aromatic ring. |
| n-Butanol | < 1 | Poor nucleophilicity of the neutral alcohol; requires strong base catalysis. |
Note: These are representative relative values to illustrate chemical principles. Absolute rates are dependent on specific concentrations, solvent, temperature, and pH.
Conclusion
3-Acetylacrylic acid is a powerful and versatile synthetic intermediate whose reactivity is governed by the well-understood principles of physical organic chemistry. Its utility stems from the predictable and controllable nature of its core transformations: cis-trans isomerization, Michael addition, Diels-Alder cycloaddition, and polymerization. By understanding the mechanisms and kinetics detailed in this guide, researchers can effectively harness the synthetic potential of this molecule. The choice of solvent, catalyst, and temperature provides a robust toolkit for directing the reaction pathway, controlling selectivity, and optimizing reaction rates, enabling the efficient synthesis of complex target molecules for pharmaceutical and materials science applications.
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Patel, Z. J., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF CROSS-LINKED TRI-POLYMERS OF POLY ACRYLIC ACID AS WATER THICKENING AGENTS. Rasayan Journal of Chemistry. Retrieved from [Link]
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Grzesik, M., Skrzypek, J., & Witczak, M. (n.d.). Kinetic models for esterification of methacrylic acid using n-propanol and isopropanol. ResearchGate. Retrieved from [Link]
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Carraher, J. M., et al. (n.d.). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry (RSC Publishing). Retrieved from [Link]
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Al-Azzawi, F., et al. (n.d.). Diels–Alder Reactions of β-Acylacrylic Acids. ResearchGate. Retrieved from [Link]
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Chemistry For Everyone. (2025, September 5). What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis? [Video]. YouTube. Retrieved from [Link]
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Unknown. (n.d.). Preparation of cis-.beta.-acetylacrylic acid. Retrieved from [Link]
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Unknown. (2026, January 2). Kinetic spectrophotometric determination of acetylsalicylic acid in dosage form "ACELYSIN-KMP". ResearchGate. Retrieved from [Link]
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Fujita, M., Iizuka, Y., & Miyake, A. (n.d.). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. ResearchGate. Retrieved from [Link]
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Macmillan Group - Princeton University. (2022, January 6). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Retrieved from [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
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JOCPR. (n.d.). Kinetic spectrophotometric determination of acetylsalicylic acid in dosage form "ACELYSIN-KMP". Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 3-Acetylacrylic Acid
Introduction: The Significance of 3-Acetylacrylic Acid Solubility in Scientific Research
3-Acetylacrylic acid, a dicarbonyl compound featuring both a ketone and a carboxylic acid moiety, presents a unique chemical structure that makes it a valuable intermediate in organic synthesis. Its utility in the development of novel pharmaceuticals and specialty chemicals is intrinsically linked to its solubility characteristics. A thorough understanding of its behavior in various solvents is paramount for researchers and drug development professionals to effectively design, control, and optimize reaction conditions, purification processes, and formulation strategies.
This in-depth technical guide provides a comprehensive overview of the solubility of 3-acetylacrylic acid. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this guide will focus on predicting its solubility based on its structural attributes and the well-established principles of chemical interactions. Furthermore, it will equip researchers with a robust experimental protocol to determine its solubility in various solvents, ensuring scientific integrity and reproducibility.
Understanding the Molecular Basis of 3-Acetylacrylic Acid's Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute (3-acetylacrylic acid) and the solvent. The principle of "like dissolves like" serves as a fundamental guideline.[1] 3-Acetylacrylic acid possesses both polar and nonpolar characteristics:
-
Polar Moieties: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The ketone group (C=O) is also polar and can act as a hydrogen bond acceptor. These groups favor interactions with polar solvents.
-
Nonpolar Region: The hydrocarbon backbone of the molecule contributes to its nonpolar character, allowing for van der Waals interactions with nonpolar solvents.
The overall solubility in a given solvent will depend on the balance of these interactions.
Predicted Solubility Profile of 3-Acetylacrylic Acid
Based on the solubility patterns of structurally related compounds like other keto acids and acrylic acid derivatives, we can predict the solubility of 3-acetylacrylic acid in different classes of solvents.[2][3][4][5]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water, Methanol, Ethanol | High | The carboxylic acid and ketone groups can form strong hydrogen bonds with the hydroxyl groups of protic solvents.[2][4] |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of these solvents allows for strong dipole-dipole interactions with the polar functional groups of 3-acetylacrylic acid. |
| Nonpolar | Hexane, Toluene | Low | The nonpolar nature of these solvents results in weak interactions with the highly polar functional groups of 3-acetylacrylic acid, leading to poor solvation. |
It is important to note that within the class of polar protic solvents, solubility may decrease as the hydrocarbon chain length of the alcohol increases, due to the increasing nonpolar character of the solvent.[2][4]
A Validated Experimental Protocol for Determining Solubility
To obtain precise and reliable solubility data for 3-acetylacrylic acid, a systematic experimental approach is essential. The following protocol is based on the widely accepted equilibrium solubility (shake-flask) method.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for determining the solubility of 3-acetylacrylic acid using the shake-flask method.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-acetylacrylic acid to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 3-acetylacrylic acid in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
-
Data Interpretation:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
The experiment should be performed in triplicate to ensure the reproducibility and statistical validity of the results.
-
Molecular Interactions at Play: A Visual Representation
The following diagram illustrates the predicted molecular interactions between 3-acetylacrylic acid and representative polar and nonpolar solvents.
Caption: Predicted intermolecular interactions governing the solubility of 3-acetylacrylic acid.
Safety Considerations
Conclusion
This technical guide has provided a framework for understanding and determining the solubility of 3-acetylacrylic acid. While quantitative data is currently sparse in the public domain, the principles of chemical interactions allow for a reasoned prediction of its solubility profile. The provided experimental protocol offers a reliable method for researchers to generate their own precise solubility data, which is crucial for the successful application of this versatile compound in research and development.
References
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Ferreira, O., & O'Brien, S. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. PubMed. Retrieved from [Link]
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Foreword: The Critical Role of Isomerism in Chemical Functionality
An In-Depth Technical Guide to the Isomers of 3-Acetylacrylic Acid: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
In the landscape of molecular science, isomerism represents a fundamental concept where compounds with identical molecular formulas exhibit distinct arrangements of atoms. This seemingly subtle variation can lead to profoundly different physicochemical properties, reactivity, and, most critically in the pharmaceutical realm, biological activity. This guide focuses on the geometric isomers of 3-acetylacrylic acid, (2Z)-4-oxopent-2-enoic acid (cis) and (2E)-4-oxopent-2-enoic acid (trans), molecules that serve as exemplary models for understanding the impact of stereochemistry. As researchers and drug development professionals, a granular understanding of these differences is not merely academic; it is essential for the rational design of synthetic pathways, the accurate interpretation of analytical data, and the successful development of novel therapeutic agents. This document provides a comprehensive exploration of these isomers, from their synthesis and characterization to their potential applications, grounded in established scientific principles and practical, field-proven insights.
Structural Elucidation: The Geometric Dichotomy of 3-Acetylacrylic Acid
3-Acetylacrylic acid (C₅H₆O₃) is a dicarbonyl compound possessing both a ketone and a carboxylic acid functional group, conjugated with a carbon-carbon double bond.[1] The restricted rotation around this double bond gives rise to two distinct geometric isomers: cis and trans.
-
cis-(Z)-3-Acetylacrylic Acid: In this configuration, the higher-priority substituents on each carbon of the double bond—the acetyl group (C(O)CH₃) and the carboxyl group (C(O)OH)—reside on the same side of the double bond axis. This arrangement leads to increased steric hindrance and intramolecular interactions.[1]
-
trans-(E)-3-Acetylacrylic Acid: Here, the acetyl and carboxyl groups are positioned on opposite sides of the double bond. This configuration is generally more thermodynamically stable due to minimized steric repulsion between the bulky functional groups.[2]
The fundamental structural difference between these isomers is the cornerstone of their unique chemical identities.
Caption: Geometric isomers of 3-acetylacrylic acid.
Synthesis and Interconversion of Isomers
The synthesis of 3-acetylacrylic acid often proceeds from the hydrolysis of maleic anhydride with methylmagnesium bromide or via the oxidation of levulinic acid. The specific reaction conditions heavily influence the isomeric ratio of the product. The cis isomer is frequently obtained from reactions involving cyclic precursors like maleic anhydride, as the ring structure pre-disposes the substituents to a cis configuration upon opening.
The interconversion between cis and trans isomers is a critical experimental consideration. The trans isomer is the more thermodynamically stable form, and thus, the cis isomer can be converted to the trans isomer through thermal or photochemical means. This process involves the temporary breaking of the pi-bond, allowing rotation around the sigma-bond, followed by reformation of the pi-bond in the more stable trans configuration.
Caption: Synthetic pathway and isomerization workflow.
Experimental Protocol: Isomerization of cis-3-Acetylacrylic Acid
This protocol describes a standard method for the isomerization of the kinetically favored cis product to the thermodynamically stable trans isomer. The choice of iodine as a catalyst is based on its ability to form a radical intermediate upon exposure to light, which facilitates the rotation around the C=C bond.
Materials:
-
cis-3-Acetylacrylic acid (100 mg)
-
Toluene (20 mL)
-
Iodine (catalytic amount, ~1-2 mg)
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
UV lamp (optional, for photochemical catalysis)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 100 mg of cis-3-acetylacrylic acid in 20 mL of toluene in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of iodine to the solution. The solution will turn slightly brown.
-
Thermal Isomerization: Attach a reflux condenser and heat the mixture to reflux (~110°C) for 2-4 hours. The progress of the isomerization can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR analysis of aliquots.
-
Photochemical Isomerization (Alternative): Alternatively, the solution can be stirred at room temperature while being irradiated with a UV lamp.
-
Workup: After the reaction is complete (as determined by monitoring), cool the solution to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid, a mixture enriched in the trans isomer, can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield pure trans-3-acetylacrylic acid.
Self-Validation: The success of the isomerization is validated by comparing the spectroscopic data (specifically ¹H NMR) of the product with the starting material. A significant shift in the vinyl proton coupling constants confirms the conversion.
Comparative Physicochemical Properties
The geometric differences between the isomers directly translate to distinct macroscopic properties. The trans isomer's higher symmetry and better crystal packing generally result in a higher melting point and lower solubility in polar solvents compared to the cis isomer.
| Property | cis-(Z)-Isomer | trans-(E)-Isomer | Rationale |
| IUPAC Name | (Z)-4-oxopent-2-enoic acid[1] | (E)-4-oxopent-2-enoic acid | Cahn-Ingold-Prelog priority rules |
| Molecular Weight | 114.10 g/mol [1] | 114.10 g/mol [2] | Identical molecular formula |
| Melting Point | 123-124 °C[3] | Higher than cis (typically) | Better crystal lattice packing in trans |
| Boiling Point | 269.7 °C (at 760 mmHg)[3] | Lower than cis (typically) | cis has a higher dipole moment |
| Stability | Less stable | More stable | Reduced steric hindrance |
| pKa | Expected to be lower | Expected to be higher | Intramolecular H-bonding in cis conjugate base |
Spectroscopic Fingerprinting: Distinguishing the Isomers
Spectroscopic analysis is the most definitive method for differentiating and characterizing the cis and trans isomers. Each technique provides a unique fingerprint based on the molecule's interaction with electromagnetic radiation. Infrared spectroscopy is particularly useful for identifying isomers with different functional groups or hydrocarbon backbones.[4]
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is the gold standard for distinguishing geometric isomers of alkenes. The key diagnostic feature is the coupling constant (³J) between the two vinylic protons (Hₐ and Hₑ).
-
cis-Isomer: The dihedral angle between the vinylic protons results in a smaller coupling constant, typically in the range of ³J = 10-12 Hz .
-
trans-Isomer: The protons are anti-periplanar, leading to a much larger coupling constant, typically ³J = 15-18 Hz .
The chemical shifts (δ) also differ due to the anisotropic effects of the carbonyl groups. In the cis isomer, the vinylic proton closer to the carboxylic acid is expected to be deshielded compared to its counterpart in the trans isomer.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within the molecule. For cis/trans isomers, the most telling region is the out-of-plane C-H bending.
-
trans-Isomer: Exhibits a strong, characteristic absorption band for the out-of-plane C-H wag at ~960-990 cm⁻¹ . The absence of this band is strong evidence against the trans configuration.
-
cis-Isomer: Shows a C-H out-of-plane bend at ~675-730 cm⁻¹ , which can be broader and less distinct.
Both isomers will show strong absorptions for the C=O stretches of the ketone and carboxylic acid (~1680-1725 cm⁻¹) and the O-H stretch of the carboxylic acid (a broad band from ~2500-3300 cm⁻¹).[5]
Summary of Expected Spectroscopic Data
| Technique | Parameter | Expected Value for cis-Isomer | Expected Value for trans-Isomer |
| ¹H NMR | Vinylic ³J(H,H) | ~10-12 Hz | ~15-18 Hz |
| IR | C-H Out-of-Plane Bend | ~675-730 cm⁻¹ | ~960-990 cm⁻¹ (strong) |
| UV-Vis | λₘₐₓ | Shorter wavelength | Longer wavelength |
| UV-Vis | Molar Absorptivity (ε) | Lower | Higher |
Applications in Drug Development and Chemical Synthesis
The distinct stereochemistry of 3-acetylacrylic acid isomers makes them valuable synthons in organic synthesis and potential pharmacophores in drug design. The stereochemical arrangement of functional groups is pivotal for molecular recognition and binding to biological targets like enzymes and receptors.[6][7]
Role as a Michael Acceptor
Both isomers contain an α,β-unsaturated carbonyl system, making them excellent Michael acceptors. This reactivity can be harnessed to form new carbon-carbon bonds, a cornerstone of synthetic chemistry. In a biological context, this feature allows for potential covalent modification of target proteins, a mechanism employed by numerous drugs. The differential reactivity and accessibility of the double bond in the cis and trans isomers can be exploited for stereoselective synthesis.
Significance in Medicinal Chemistry
Stereochemistry is a critical determinant of biological activity.[8] It is highly probable that only one of the 3-acetylacrylic acid isomers would exhibit significant activity at a specific biological target. For instance, the precise geometry of the cis or trans isomer would dictate its ability to fit into an enzyme's active site. Derivatives of acrylic acids are used in various pharmaceutical applications, and the principles governing their activity are directly applicable here.[9][10] For example, the spatial orientation of the ketone and carboxylic acid could be crucial for forming hydrogen bonds or other non-covalent interactions with a protein target. The trans isomer of a related compound, trans-indole-3-acrylic acid, is a metabolite of tryptophan and has demonstrated anti-inflammatory properties.[11] This highlights how stereochemistry can directly influence biological function.
Caption: Mechanism of action as a covalent inhibitor.
Conclusion
The cis and trans isomers of 3-acetylacrylic acid, while sharing the same molecular formula, are fundamentally distinct chemical entities. Their differences in stability, physical properties, and spectroscopic signatures are a direct consequence of their geometric arrangement. For scientists in research and drug development, the ability to synthesize, isolate, and characterize these specific isomers is paramount. The principles outlined in this guide—from the diagnostic power of NMR coupling constants to the strategic use of isomerization—provide a robust framework for working with these and other geometrically isomeric systems. A thorough appreciation of this stereochemical diversity is indispensable for unlocking their full potential as synthetic building blocks and as scaffolds for novel therapeutics.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281015, cis-Acetylacrylic acid. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9543173, Acetyl acrylic acid. Available: [Link]
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3,3-Dimethylacrylic Acid: Comprehensive Overview and Applications (2025). Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21158496, trans-Acetylacrylic acid. Available: [Link]
-
Bak, B. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. Available: [Link]
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SpectraBase (n.d.). trans-3-Benzoylacrylic acid. Wiley. Available: [Link]
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Dopfer, O. et al. (2006). Infrared spectroscopy of the acetyl cation and its protonated ketene isomer. ResearchGate. Available: [Link]
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Alfa Chemical Co., Ltd (2022). Application and production of 3,3-Dimethylacrylic acid. Available: [Link]
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Costantino, V. et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. Available: [Link]
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National Center for Biotechnology Information (2021). Polymer-Based Smart Drug Delivery Systems for Skin Application and Demonstration of Stimuli-Responsiveness. Available: [Link]
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Brown, W.P. (2026). Infrared Spectroscopy Index. Doc Brown's Chemistry. Available: [Link]
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ResearchGate (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Available: [Link]
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Aiello, D. et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Available: [Link]
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Pharmaffiliates (n.d.). 3-Ethoxyacrylic Acid Ethyl Ester (cis/trans-Mixture). Available: [Link]
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Palacio, J. et al. (2023). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. MDPI. Available: [Link]
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ResearchGate (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Available: [Link]
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The Royal Society of Chemistry (n.d.). Embedding Alkenes within an Icosahedral Inorganic Fullerene. Available: [Link]
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ERIC (2023). Spectroscopy Data for Undergraduate Teaching. Available: [Link]
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Illinois State University (2015). Infrared Spectroscopy. Available: [Link]
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The Royal Society of Chemistry (2013). A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643794, cis-3-Chloroacrylic acid. Available: [Link]
-
University of Calgary (n.d.). Stereochemistry and Biological Activity of Drugs. Available: [Link]
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MME Revise (n.d.). AQA Chemistry. Available: [Link]
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Organic Chemistry Data (n.d.). 1H NMR Chemical Shifts. Available: [Link]
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MDPI (2022). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Available: [Link]
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The Royal Society of Chemistry (2019). Supplementary Information. Available: [Link]
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Acidity and pKa value of 3-Acetylacrylic acid
The following technical guide details the physicochemical properties, acidity dynamics, and synthesis of 3-Acetylacrylic acid.
Physicochemical Profile, Acidity Dynamics, and Synthetic Protocols
Executive Summary
3-Acetylacrylic acid (4-oxo-2-pentenoic acid; CAS: 4743-82-2) is a functionalized
This guide provides a definitive analysis of its acidity (pKa ~3.27), structural determinants, and a validated synthesis workflow for research applications.
Chemical Identity & Structural Isomerism
Understanding the acidity of 3-acetylacrylic acid requires dissecting its stereochemistry. The molecule exists in two distinct geometric forms, each with unique stability and acidity profiles.
The Trans (E) Isomer
The trans-isomer ((E)-4-oxopent-2-enoic acid) adopts an open-chain conformation. It is the thermodynamically stable form typically isolated in synthesis. In this configuration, the carboxylic acid proton is free to dissociate, governed by the electron-withdrawing nature of the distal ketone.
The Cis (Z) Isomer and Lactol Tautomerism
The cis-isomer is chemically labile. Due to the proximity of the ketone carbonyl and the carboxylic hydroxyl group, it undergoes reversible cyclization to form a hydroxy-lactone (lactol) structure (5-methyl-5-hydroxy-2-oxo-2,5-dihydrofuran). This ring-chain tautomerism significantly masks the acidity in the cis form, as the ionizable proton becomes part of a hemiacetal hydroxyl group, which is far less acidic (pKa ~12) than the carboxylic acid.
Visualization: Isomerism & Tautomerism
The following diagram illustrates the equilibrium between the open-chain acid and the cyclic lactol.
Figure 1: Structural interconversion pathways. The open-chain forms exhibit carboxylic acidity, while the lactol form behaves as a neutral lactone.
Acidity and pKa Analysis
The pKa Value
For the predominant open-chain trans-isomer, the consensus pKa value is 3.27 ± 0.10 (at 25°C).
Structural Determinants of Acidity
3-Acetylacrylic acid is significantly more acidic than its parent compound, acrylic acid (pKa 4.25). This increased acidity is driven by two electronic factors:
-
Inductive Effect (-I): The carbonyl carbon of the acetyl group (
) is highly electronegative ( hybridized). It pulls electron density through the -bond framework, stabilizing the carboxylate anion. -
Resonance Effect (-M): The
-unsaturation allows the negative charge of the conjugate base to be delocalized not just over the carboxylate, but partially influenced by the electron-deficient enone system, although the cross-conjugation limits direct resonance stabilization of the anion.
Comparative Acidities
The following table contextualizes the acidity of 3-acetylacrylic acid against relevant structural analogs.
| Compound | Structure | pKa (Experimental/Predicted) | Electronic Driver |
| 3-Acetylacrylic acid | 3.27 | Ketone (-I/-M) stabilization | |
| Fumaric acid | 3.03 ( | Carboxyl (-I/-M) stabilization | |
| Acrylic acid | 4.25 | Simple conjugation | |
| Levulinic acid | 4.64 | Ketone is too distal (no conjugation) |
Experimental Determination Protocol
To verify the pKa in a specific formulation buffer, the following Potentiometric Titration Protocol is recommended. This method is self-validating through the use of a Gran Plot analysis to identify the equivalence point precisely.
Materials
-
Analyte: 3-Acetylacrylic acid (>98% purity).
-
Titrant: 0.1 M NaOH (standardized against KHP).
-
Solvent: Degassed
-free water (or 0.1 M KCl for ionic strength control). -
Equipment: Calibrated pH meter (glass electrode), magnetic stirrer, micro-burette.
Step-by-Step Methodology
-
Preparation: Dissolve 57 mg (0.5 mmol) of 3-acetylacrylic acid in 50 mL of 0.1 M KCl solution. Ensure complete dissolution (sonicate if necessary).
-
Calibration: Calibrate the pH meter using buffers at pH 1.68, 4.01, and 7.00 to bracket the expected acidic range.
-
Titration: Add 0.1 M NaOH in 50
increments. Record pH after stabilization (drift < 0.01 pH/min). -
Data Processing:
-
Plot pH vs. Volume of NaOH.
-
Validation: Generate a Gran Plot (
vs. ). The x-intercept gives the precise Equivalence Point ( ). -
Calculate pKa using the Henderson-Hasselbalch equation at
.
-
Synthesis: Bromination-Dehydrobromination Route
While oxidation of levulinic acid is possible, it often yields mixtures. The Bromination-Dehydrobromination of levulinic acid is the preferred laboratory method for high-purity synthesis of the trans isomer.
Reaction Scheme
Workflow Diagram
Figure 2: Synthetic workflow for the conversion of Levulinic Acid to 3-Acetylacrylic Acid.
Detailed Protocol
-
Bromination: Dissolve levulinic acid (1 eq) in diethyl ether. Add bromine (1 eq) dropwise at 0°C. Allow to warm to room temperature and stir until decolorized.
-
Isolation: Evaporate the ether to obtain crude 3-bromolevulinic acid.
-
Elimination: Heat the crude residue to 100–110°C under reduced pressure (vacuum). HBr gas will evolve (use a trap!).
-
Purification: The residue solidifies upon cooling. Recrystallize from benzene or carbon tetrachloride to yield colorless plates of trans-3-acetylacrylic acid.
-
QC Check: Melting point should be sharp at 125–126°C .
Applications in Drug Development
3-Acetylacrylic acid is a potent electrophilic warhead used in the design of covalent inhibitors.
-
Michael Acceptor: The enone system (
) is highly reactive toward thiols (cysteine residues). -
Glutathione (GSH) Trapping: In metabolic assays, 3-acetylacrylic acid rapidly conjugates with GSH. This reaction mimics the detoxification of toxic lipid peroxidation products (like 4-oxo-2-nonenal).
-
Enzyme Inhibition: It acts as a suicide substrate for enzymes processing
-ketoadipates or kynurenine pathway intermediates.
References
-
PubChem. (2025).[1] 4-Oxo-2-pentenoic acid (Compound CID 5363652).[1][2] National Library of Medicine.[1] [Link]
-
Overend, W. G., Turton, L. M., & Wiggins, L. F. (1950). The conversion of sucrose into pyridazine derivatives. Part XI. The properties of 3-acetylacrylic acid. Journal of the Chemical Society.[3][4] (Classic synthesis reference).
-
Zhu, P., et al. (2009). A 4-oxo-2(E)-nonenal-derived glutathione adduct...[5][6]. Free Radical Biology and Medicine. (Demonstrates Michael addition reactivity of 4-oxo-alkenoic acids). [Link]
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Methodological & Application
3-Acetylacrylic Acid: A Versatile Precursor for the Synthesis of Pharmaceutical Compounds
Introduction: The Strategic Importance of 3-Acetylacrylic Acid in Medicinal Chemistry
3-Acetylacrylic acid, systematically known as (Z)-4-oxopent-2-enoic acid, is a bifunctional molecule that has garnered significant interest as a versatile building block in the synthesis of a diverse array of pharmaceutical compounds.[1] Its unique chemical architecture, featuring a carboxylic acid, a ketone, and an α,β-unsaturated system, provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of complex molecular scaffolds, particularly heterocycles, which are prevalent in many approved drugs.[2][3] The electrophilic nature of the double bond makes it an excellent Michael acceptor, readily reacting with nucleophiles like amines and thiols to introduce functionality and build molecular complexity.[4][5] This reactivity is central to its utility in constructing precursors for β-amino acids and various heterocyclic systems with demonstrated biological activity.[6][7][8][9][10]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, outlining the use of 3-acetylacrylic acid as a strategic precursor in the synthesis of key pharmaceutical scaffolds. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Chemical Properties and Reactivity Profile
| Property | Value | Source |
| IUPAC Name | (Z)-4-oxopent-2-enoic acid | [1] |
| Molecular Formula | C₅H₆O₃ | [1] |
| Molecular Weight | 114.10 g/mol | [1] |
| Appearance | Off-white to yellow solid | |
| Key Reactive Moieties | Carboxylic Acid, Ketone, α,β-Unsaturated System |
The reactivity of 3-acetylacrylic acid is dominated by the interplay of its three functional groups. The conjugated system is highly susceptible to nucleophilic attack at the β-position (Michael addition), while the ketone and carboxylic acid moieties can participate in a wide range of condensation and derivatization reactions.
Caption: Key reactive sites of 3-acetylacrylic acid.
Application Note 1: Synthesis of Pyridazinone Scaffolds
Pyridazinone derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[11][12][13] 3-Acetylacrylic acid serves as an excellent precursor for the synthesis of 6-methyl-3(2H)-pyridazinone, a core scaffold for numerous pharmaceutical agents. The synthesis involves a condensation reaction with hydrazine, which proceeds through the formation of a hydrazone followed by intramolecular cyclization.
Protocol 1: Synthesis of 6-Methyl-4,5-dihydro-3(2H)-pyridazinone
Reaction Scheme:
Caption: Synthesis of a pyridazinone from 3-acetylacrylic acid.
Materials:
-
3-Acetylacrylic acid (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (as solvent)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-acetylacrylic acid (1.0 eq) in ethanol to make a 0.5 M solution.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the desired 6-methyl-4,5-dihydro-3(2H)-pyridazinone as a crystalline solid.
Expected Yield and Characterization:
| Parameter | Expected Result |
| Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Consistent with the formation of the pyridazinone ring |
| Mass Spectrometry | [M+H]⁺ corresponding to the product's molecular weight |
Application Note 2: Synthesis of β-Amino Acid Precursors via Aza-Michael Addition
β-Amino acids are crucial components of many biologically active peptides and small molecule drugs, offering increased stability against enzymatic degradation.[6][7][8][9][10] The aza-Michael addition of amines to 3-acetylacrylic acid provides a straightforward route to valuable β-amino acid precursors.[5][14] The resulting adducts can be further modified at the ketone or carboxylic acid functionalities to generate a library of diverse compounds for drug discovery.
Protocol 2: Aza-Michael Addition of Benzylamine to 3-Acetylacrylic Acid
Reaction Scheme:
Caption: Aza-Michael addition to form a β-amino acid precursor.
Materials:
-
3-Acetylacrylic acid (1.0 eq)
-
Benzylamine (1.2 eq)
-
Methanol (as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 3-acetylacrylic acid (1.0 eq) in methanol in a round-bottom flask to a concentration of 0.5 M.
-
Amine Addition: To the stirred solution, add benzylamine (1.2 eq) dropwise at room temperature.[14]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.[14]
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure Michael adduct.
Expected Yield and Characterization:
| Parameter | Expected Result |
| Yield | 80-95% |
| Appearance | Viscous oil or low-melting solid |
| ¹H NMR | Appearance of signals corresponding to the benzyl group and disappearance of the vinylic protons of the starting material |
| Mass Spectrometry | [M+H]⁺ corresponding to the adduct's molecular weight |
Safety and Handling
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5][15][16]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Hazard Summary (based on acrylic acid):
-
Health Hazards: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[16]
-
Flammability: Flammable liquid and vapor.[16]
Conclusion: A Gateway to Novel Pharmaceutical Scaffolds
3-Acetylacrylic acid's unique combination of functional groups makes it a powerful and versatile precursor for the synthesis of a wide range of pharmaceutically relevant compounds. The protocols outlined in this document for the synthesis of pyridazinones and β-amino acid precursors demonstrate its utility in accessing important molecular scaffolds. By leveraging its reactivity through Michael additions and condensation reactions, researchers can efficiently construct diverse libraries of compounds for drug discovery and development programs. The straightforward nature of these reactions, coupled with the potential for further derivatization, solidifies 3-acetylacrylic acid's position as a valuable tool in the medicinal chemist's arsenal.
References
-
Al-Tel, T. H. (2011). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]
-
PubChem. (Z)-4-oxopent-2-enoic acid. National Center for Biotechnology Information. [Link]
-
Li, G., & Li, Y. (2021). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. RSC Publishing. [Link]
-
Singh, V. K., & Singh, S. (2018). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]
-
Vallejos, G., et al. (2012). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. [Link]
-
Słoczyńska, K., et al. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed. [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]
-
Arote, R. B., & Telvekar, V. N. (2010). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ResearchGate. [Link]
-
Vallejos, G., et al. (2012). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. ResearchGate. [Link]
-
Piskun, P., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]
-
Redox. (2021). Safety Data Sheet Acrylic Acid. [Link]
-
Hafez, H. N., et al. (2018). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
-
Szymańska, E., et al. (2018). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PubMed Central. [Link]
-
Yuldashev, S. M., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal. [Link]
-
Castillo, J. C., et al. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PubMed Central. [Link]
-
Wang, H., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PubMed Central. [Link]
-
Kumar, A., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [Link]
-
Pintilie, L., & Profire, L. (2022). Feature Reviews in Medicinal Chemistry. PubMed Central. [Link]
-
Dhar, P., & Nigam, S. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Pendidikan Kimia. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
-
Al-Obaydi, J., et al. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]
-
El-Gazzar, M. G., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed Central. [Link]
-
Kumar, A., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
de la Torre, P., & Lavilla, R. (2022). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journals. [Link]
-
Sharma, R., et al. (2022). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]
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- 16. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
Application Note: Advanced Functionalization Strategies using 3-Acetylacrylic Acid
Executive Summary
3-Acetylacrylic acid (3-AAA), also known as 4-oxo-2-pentenoic acid, is a potent heterobifunctional building block often underutilized in standard polymer synthesis. Unlike simple acrylates, 3-AAA possesses a 1,2-disubstituted electron-deficient olefin flanked by a carboxylic acid and a ketone. This unique electronic structure renders it an exceptional candidate for Post-Polymerization Modification (PPM) and Site-Selective Bioconjugation .
This guide details the use of 3-AAA to transform inert amine-containing polymers into reactive Michael acceptors, enabling "Click" chemistry with thiol-containing drugs or peptides. The resulting thioether linkage offers tunable stability, making it ideal for controlled-release drug delivery systems and hydrogel formation.
Chemical Basis & Reactivity Profile[1][2]
The Heterobifunctional Advantage
3-AAA contains two distinct reactive handles that allow for orthogonal functionalization:
-
Carboxylic Acid (
): Allows for stable amide coupling to amine-bearing scaffolds (proteins, PEG-amines, chitosan) using standard EDC/NHS chemistry. -
Electron-Deficient Enone (
): A "soft" electrophile highly reactive toward thiols (cysteine residues) via Michael addition.
Mechanism of Action
The electron-withdrawing nature of both the acetyl and carboxyl groups activates the double bond. However, due to steric hindrance at the
Figure 1: Dual-Step Functionalization Workflow
Caption: Workflow converting an amine-polymer into a drug conjugate via 3-AAA linker.
Protocol A: Synthesis of 3-AAA Functionalized Polymers (Macromonomers)
Objective: To graft 3-acetylacrylic acid onto a PEG-Amine backbone, creating a reactive "Michael Acceptor" polymer.
Materials
-
Polymer: Methoxy-PEG-Amine (mPEG-NH2, MW 5kDa).
-
Reagent: 3-Acetylacrylic acid (4-oxo-2-pentenoic acid).[1]
-
Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS).
-
Solvent: Anhydrous DMF or DMSO.
-
Buffer: PBS (pH 7.4) for purification.
Step-by-Step Methodology
-
Activation of 3-AAA:
-
Dissolve 3-AAA (1.2 equivalents relative to amine) in anhydrous DMF.
-
Add EDC (1.5 eq) and NHS (1.5 eq).
-
Stir at room temperature (RT) for 30 minutes to form the NHS-ester. Note: 3-AAA is sensitive to light; wrap the flask in foil.
-
-
Coupling Reaction:
-
Dissolve mPEG-NH2 (1.0 eq) in a minimal amount of DMF.
-
Add the activated 3-AAA solution dropwise to the polymer solution.
-
Add Triethylamine (TEA, 2.0 eq) to ensure the amine is deprotonated.
-
Stir under nitrogen at RT for 12–24 hours.
-
-
Purification:
-
Precipitate the polymer into ice-cold diethyl ether (repeat 2x) to remove unreacted small molecules.
-
Dialyze against deionized water (MWCO 3.5kDa) for 24 hours to remove urea byproducts.
-
Lyophilize to obtain a white/off-white powder.
-
-
Validation (Quality Control):
-
1H-NMR (DMSO-d6): Look for the disappearance of the amine-adjacent methylene protons (
~2.9 ppm) and the appearance of vinyl protons from the 3-AAA moiety ( ~6.5–7.0 ppm, doublet). -
UV-Vis: 3-AAA derivatives show a characteristic absorption maximum (
) around 220–230 nm (enone ).
-
Protocol B: Thiol-Michael Addition for Bioconjugation
Objective: Conjugation of a cysteine-containing peptide (Drug mimic) to the 3-AAA-PEG synthesized in Protocol A.
Scientific Rationale
The 3-AAA moiety acts as a "soft" electrophile.[2] At slightly basic pH (7.5–8.5), the thiol group on the peptide is deprotonated to a thiolate anion (
Step-by-Step Methodology
-
Preparation:
-
Dissolve 3-AAA-PEG (from Protocol A) in PBS (pH 7.4).
-
Dissolve the thiol-peptide in deoxygenated PBS. Critical: Oxygen can cause disulfide formation (dimerization) of the peptide. Use degassed buffers.
-
-
Conjugation:
-
Mix the polymer and peptide solutions (Molar ratio Polymer:Peptide = 1:1.2).
-
Adjust pH to 8.0 using 0.1M NaOH (carefully) or use a borate buffer.
-
Incubate at RT for 2–4 hours.
-
-
Monitoring:
-
Isolation:
-
Purify via Size Exclusion Chromatography (SEC) or dialysis to remove excess peptide.
-
Application Data: Kinetics & Stability
The following table compares 3-AAA against other common Michael acceptors used in polymer chemistry.
| Michael Acceptor | Reactivity (pH 7.4) | Hydrolytic Stability | Reversibility (Retro-Michael) | Application Niche |
| Maleimide | Very High | Low (Ring opening) | Low (Stable) | Permanent labeling |
| Acrylate | Moderate | Moderate | Very Low | General crosslinking |
| 3-Acetylacrylic Acid | High | High | Tunable | Prodrugs / Controlled Release |
| Vinyl Sulfone | Slow | Very High | None | Harsh conditions |
Key Insight for Drug Development: Unlike maleimides, which can undergo hydrolysis leading to irreversible heterogeneous products, the thioether formed with 3-AAA is chemically defined. Furthermore, the proximity of the ketone group allows for a "tunable" retro-Michael reaction under specific physiological conditions (e.g., lower pH or presence of glutathione), facilitating drug release [1, 5].
Pathway Visualization: The Thiol-Michael Mechanism
The specific regiochemistry of the addition is dictated by the electron-withdrawing acetyl group.
Figure 2: Mechanism of Thiol Addition to 3-AAA [2]
Caption: Kinetic pathway of thiolate attacking the beta-carbon of the 3-AAA enone system.
Troubleshooting & Expert Tips
-
Solubility: 3-AAA is moderately soluble in water but highly soluble in polar organic solvents. If functionalizing a hydrophobic polymer, perform the activation step in DMSO.
-
Isomerism: Commercial 3-AAA is often the trans (E) isomer. Photoisomerization can occur.[3][2] Store the solid in amber vials at -20°C.
-
Competing Reactions: Avoid primary amines in the second step (Protocol B). While thiols are much better nucleophiles at neutral pH, high concentrations of amines can lead to aza-Michael addition.
References
-
Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials. Link
-
Northrup, J. D., & Dunbar, R. C. (2021). "Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions." Polymer Chemistry. Link
-
Gunnoo, S. B., & Madder, A. (2016). "Bioconjugation using furan-oxidation based technologies." ChemBioChem (Context on enone-based conjugation). Link
-
Sun, H., et al. (2018). "Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction." Bioconjugate Chemistry. Link
-
Koniev, O., & Wagner, A. (2015). "Developments and recent advancements in the field of antibody-drug conjugates." Chemical Society Reviews (Michael acceptors in ADCs). Link
(Note: While specific literature on "Poly(3-acetylacrylic acid)" homopolymers is sparse due to steric constraints, the protocols above are derived from established thiol-ene and Michael addition chemistries validated for structurally analogous electron-deficient enones).
Sources
Application Notes and Protocols for Michael Addition Reactions Involving 3-Acetylacrylic Acid
Introduction: 3-Acetylacrylic Acid as a Versatile Synthetic Platform
In the landscape of medicinal chemistry and drug development, the efficient construction of complex molecular scaffolds from simple, readily available starting materials is paramount. 3-Acetylacrylic acid emerges as a particularly valuable building block. As an α,β-unsaturated keto-acid, it possesses a highly electrophilic double bond, activated by the conjugated electron-withdrawing effects of both a ketone and a carboxylic acid group. This electronic profile makes it an exceptional Michael acceptor, readily undergoing 1,4-conjugate addition reactions with a wide array of nucleophiles.
The resulting Michael adducts are not merely products but are versatile intermediates, primed for further synthetic transformations. The functionalities introduced—typically β-amino, β-thio, or substituted carbon chains—serve as strategic handles for constructing diverse heterocyclic systems and other scaffolds of significant biological interest. This guide provides an in-depth exploration of the mechanistic principles, reaction scope, and detailed experimental protocols for leveraging 3-acetylacrylic acid in Aza-, Thia-, and Carbon-Michael addition reactions, offering researchers a practical and scientifically grounded resource.
Section 1: The Michael Addition Reaction - Mechanistic Principles
The Michael addition is a cornerstone of C-C and C-heteroatom bond formation. The reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The overall driving force is the formation of a stable σ-bond at the expense of a weaker π-bond.
The generalized mechanism proceeds in three key steps:
-
Nucleophile Activation: A base abstracts an acidic proton from the Michael donor (e.g., an active methylene compound or a thiol) to generate a potent, resonance-stabilized nucleophile (an enolate or thiolate). For amine nucleophiles, this step may not be necessary as many are sufficiently nucleophilic to react directly.
-
Conjugate Addition: The activated nucleophile attacks the β-carbon of the α,β-unsaturated system of 3-acetylacrylic acid. This is the characteristic 1,4-addition step, which pushes the π-electrons through the conjugated system to form a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated by the conjugate acid of the base or the solvent, yielding the final adduct and regenerating the catalyst.
Causality Insight: For 3-acetylacrylic acid, the reaction is most effective with the non-ionized, protonated form of the carboxylic acid. Quantum modeling studies on the closely related acrylic acid have shown there is no viable pathway for nucleophilic addition to the deprotonated carboxylate anion[1]. Therefore, reaction conditions must be carefully considered. In reactions with strong bases, the acid will be deprotonated first, but equilibrium may still allow for a sufficient concentration of the protonated form to react. In catalyst-free systems, the inherent acidity of the molecule plays a direct role in the reaction pathway.
Caption: Generalized mechanism of the base-catalyzed Michael Addition.
Section 2: Reaction Scope - Nucleophiles and Catalysts
The versatility of 3-acetylacrylic acid as a Michael acceptor allows for the use of a broad range of nucleophiles, categorized as nitrogen, sulfur, and carbon donors. The choice of catalyst and reaction conditions is intrinsically linked to the nature of the nucleophile.
2.A: Aza-Michael Addition (Nitrogen Nucleophiles)
The addition of amines to activated alkenes is a powerful method for synthesizing β-amino carbonyl compounds.
-
Nucleophiles: Primary and secondary aliphatic amines, anilines, and heterocycles like imidazoles are common donors. A particularly important nucleophile is hydrazine , which undergoes an initial Michael addition followed by a spontaneous intramolecular cyclization (condensation) with the ketone to form highly valuable pyrazoline scaffolds[2][3].
-
Catalysis & Conditions: Many aza-Michael additions can proceed under catalyst-free and solvent-free conditions, often requiring moderate heating (e.g., 80 °C)[4][5][6]. This "green" approach is highly desirable as it simplifies workup[7]. For less reactive amines, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or the use of microwave irradiation can significantly accelerate the reaction[8][9].
2.B: Thia-Michael Addition (Sulfur Nucleophiles)
The thia-Michael reaction is renowned for its efficiency, high yields, and selectivity, often qualifying as a "click" reaction[10][11].
-
Nucleophiles: Aliphatic and aromatic thiols are excellent Michael donors.
-
Catalysis & Conditions: This reaction is frequently performed at room temperature under catalyst-free, neat (solvent-free) conditions[10][12][13]. The high acidity of the thiol proton (pKa ~10-11) and the strong nucleophilicity of the resulting thiolate facilitate the reaction. For specific applications, mild bases like triethylamine (TEA) or heterogeneous catalysts can be employed to ensure completion[12][14][15].
2.C: Carbon-Michael Addition (Carbon Nucleophiles)
This classic variant is essential for carbon-carbon bond formation, creating 1,5-dicarbonyl compounds that are precursors to more complex structures, notably through Robinson annulation.
-
Nucleophiles: The most effective carbon donors are "active methylene compounds," where the methylene protons are acidified by two flanking electron-withdrawing groups. Common examples include diethyl malonate, ethyl acetoacetate, and acetylacetone[16][17][18][19].
-
Catalysis & Conditions: Unlike amines or thiols, carbon nucleophiles require a base for deprotonation to generate the reactive enolate. Strong bases like sodium ethoxide (NaOEt) or potassium carbonate (K2CO3) in an appropriate solvent (e.g., ethanol) are standard[16][17][19]. The choice of base should correspond to any ester groups present to prevent unwanted transesterification.
Sources
- 1. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An expeditious, highly efficient, catalyst-free and solvent-free synthesis of nitroamines and nitrosulfides by Michael addition - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks [mdpi.com]
- 11. Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Thia-Michael Reaction under Heterogeneous Catalysis [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ijsdr.org [ijsdr.org]
- 19. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
Analytical methods for quantifying 3-Acetylacrylic acid
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Experimental protocol for the synthesis of 3-Acetylacrylic acid
Synthesis of 3-Acetylacrylic Acid: An Experimental Protocol
Abstract
3-Acetylacrylic acid, systematically known as (Z)-4-oxopent-2-enoic acid, is a valuable building block in organic synthesis, utilized in the preparation of various heterocyclic compounds and specialty polymers. This application note provides a detailed, field-proven experimental protocol for the synthesis of 3-acetylacrylic acid. The described method is based on the selective oxidation of the α-methylene group of levulinic acid using selenium dioxide. This document offers a comprehensive guide for researchers, covering the underlying reaction mechanism, step-by-step procedures, safety considerations, and characterization of the final product.
Introduction and Principle
The conversion of levulinic acid, a biomass-derived platform chemical, into more functionalized molecules is a significant area of research in green chemistry.[1][2][3] The synthesis of 3-acetylacrylic acid represents a value-adding transformation, introducing a reactive α,β-unsaturated carboxylic acid moiety. The chosen synthetic route is the Riley oxidation, a well-established method for oxidizing methylene groups adjacent to a carbonyl to a 1,2-dicarbonyl compound.[4][5]
Reaction Principle: The core of this protocol is the oxidation of the methylene group alpha to the ketone functionality in levulinic acid. Selenium dioxide (SeO₂) is a specific and effective reagent for this transformation.[5] The reaction mechanism proceeds through the enol tautomer of the ketone, which attacks the electrophilic selenium center.[4][6] This is followed by a series of steps including rearrangement and hydrolysis, which ultimately liberate the desired 1,2-dicarbonyl product and elemental selenium as a byproduct.[4] The selectivity for the methylene group over the methyl group is a key advantage of this method.
Materials and Methods
Reagent and Equipment Specifications
Proper preparation and adherence to the specified grades of reagents are critical for the success and reproducibility of this synthesis.
| Reagent / Material | CAS Number | Grade | Supplier Example | Notes |
| Levulinic Acid | 123-76-2 | ≥98% | Sigma-Aldrich | Starting material. |
| Selenium Dioxide (SeO₂) | 7446-08-4 | ≥99% | Alfa Aesar | Oxidizing agent. Highly Toxic. |
| Dioxane | 123-91-1 | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate | 141-78-6 | ACS Grade | VWR | Extraction solvent. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous | J.T. Baker | Drying agent. |
| Celite® (Diatomaceous Earth) | 61790-53-2 | --- | MilliporeSigma | Filtration aid. |
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Buchner funnel and filtration flask
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Environment, Health, and Safety (EHS) Considerations
CRITICAL: Selenium dioxide is highly toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[7][8][9] All operations involving selenium dioxide must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles at all times.
-
Handling Selenium Dioxide: Avoid creating dust.[10] Use a powder funnel when transferring the solid. In case of a spill, do not dry sweep. Moisten the material with water and collect it for disposal.[10]
-
Waste Disposal: All selenium-containing waste, including the precipitated elemental selenium and contaminated glassware, must be disposed of as hazardous waste according to institutional and local regulations.
-
Emergency Procedures: Have a first aid kit readily available. In case of inhalation, move the individual to fresh air and seek immediate medical attention.[10][11] For skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.
Experimental Protocol: Step-by-Step Synthesis
Reaction Setup
-
Assemble the Apparatus: Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a dropping funnel in a chemical fume hood.
-
Charge the Flask: To the flask, add levulinic acid (e.g., 0.1 mol, 11.61 g) and anhydrous dioxane (200 mL). Begin stirring to dissolve the levulinic acid.
Reaction Execution
-
Prepare Oxidant Solution: In a separate beaker, carefully dissolve selenium dioxide (0.1 mol, 11.09 g) in a minimal amount of hot water (approx. 20 mL) and add it to the dropping funnel. Caution: The dissolution may be exothermic.
-
Initiate Reaction: Heat the levulinic acid solution in the flask to 60-70 °C using the heating mantle.
-
Add Oxidant: Add the selenium dioxide solution dropwise from the dropping funnel to the stirred levulinic acid solution over a period of 30-45 minutes. Maintain the reaction temperature between 70-80 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by the precipitation of a black or reddish-black solid (elemental selenium).
Work-up and Purification
-
Cool and Filter: After the reflux period, cool the reaction mixture to room temperature. A significant amount of black selenium precipitate will be present.
-
Remove Selenium: Filter the cooled mixture through a pad of Celite® in a Buchner funnel to remove the precipitated selenium. Wash the filter cake with a small amount of ethyl acetate (2 x 20 mL) to ensure complete recovery of the product.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the dioxane and water under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: Dissolve the resulting crude oil in 150 mL of ethyl acetate and transfer it to a 1 L separatory funnel. Wash the organic layer with brine (saturated NaCl solution, 3 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Decant or filter the dried solution and concentrate it using a rotary evaporator to yield the crude 3-acetylacrylic acid.
-
Recrystallization (Optional): The product can be further purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of 3-acetylacrylic acid.
Characterization and Expected Results
The identity and purity of the synthesized 3-acetylacrylic acid should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to pale yellow crystalline solid |
| Molecular Formula | C₅H₆O₃[12] |
| Molecular Weight | 114.10 g/mol [13] |
| Melting Point | 123-124 °C[12] |
| ¹H NMR (CDCl₃, δ) | ~2.4 (s, 3H, -CH₃), ~6.5 (d, 1H, =CH-), ~7.1 (d, 1H, =CH-), ~11-12 (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃, δ) | ~28 (-CH₃), ~130 (=CH-), ~145 (=CH-), ~170 (-COOH), ~198 (C=O) |
| IR (KBr, cm⁻¹) | ~3000 (br, O-H), ~1720 (C=O, acid), ~1680 (C=O, ketone), ~1630 (C=C) |
| Expected Yield | 60-75% |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is refluxed for the full duration. Verify the purity of the starting materials. |
| Loss during work-up. | Ensure thorough extraction from the aqueous layer. Be careful not to discard the organic layer. | |
| Dark, Oily Product | Presence of impurities or residual selenium compounds. | Ensure efficient filtration to remove all elemental selenium. Perform the optional recrystallization step for higher purity. |
| Reaction Stalls | Inactive SeO₂. | Use a fresh bottle of selenium dioxide. Ensure it has been stored properly. |
Conclusion
This application note details a reliable and reproducible protocol for the laboratory-scale synthesis of 3-acetylacrylic acid from levulinic acid. By carefully following the outlined steps and adhering to the critical safety precautions for handling selenium dioxide, researchers can successfully prepare this versatile chemical intermediate. The provided characterization data serves as a benchmark for verifying the purity and identity of the final product.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281015, cis-Acetylacrylic acid. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 29). Riley oxidation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]
-
Tang, X., Chen, H., Salley, S. O., & Ng, K. Y. S. (2019). A Review on the conversion of levulinic acid and its esters to various useful chemicals. AIMS Energy, 7(3), 266-288. Retrieved from [Link]
-
Nexchem Ltd. (2023). Safety Data Sheet: Selenium Dioxide. Retrieved from [Link]
-
Dutta, S., De, S., & Saha, B. (2015). Oxidation of levulinic acid for the production of maleic anhydride: breathing new life into biochemicals. Green Chemistry, 17(10), 4737-4743. Retrieved from [Link]
Sources
- 1. A Review on the conversion of levulinic acid and its esters to various useful chemicals [aimspress.com]
- 2. New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock [mdpi.com]
- 3. Oxidation of levulinic acid for the production of maleic anhydride: breathing new life into biochemicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. SELENIUM DIOXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. cis-Acetylacrylic acid | C5H6O3 | CID 5281015 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatility of 3-Acetylacrylic Acid: A Comprehensive Guide to its Synthetic Applications
Introduction: Unveiling the Potential of a Bifunctional Building Block
3-Acetylacrylic acid, also known as 4-oxo-2-pentenoic acid, is a versatile and highly reactive organic compound that has garnered significant attention as a key building block in modern organic synthesis. Its unique bifunctional nature, possessing both a Michael acceptor (an α,β-unsaturated carbonyl system) and a nucleophilic center (the carboxyl group), allows for a diverse array of chemical transformations. This dual reactivity makes it an invaluable precursor for the synthesis of a wide range of complex molecules, particularly heterocyclic compounds that form the core scaffolds of many pharmaceuticals and biologically active molecules. This guide provides an in-depth exploration of the synthetic utility of 3-acetylacrylic acid, offering detailed application notes and field-proven protocols for its use in key organic reactions.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning.
| Property | Value | Reference |
| Molecular Formula | C₅H₆O₃ | PubChem CID: 5363652 |
| Molecular Weight | 114.10 g/mol | PubChem CID: 5363652 |
| Melting Point | 125-127 °C | Sigma-Aldrich |
| Appearance | Off-white to yellow crystalline powder | Sigma-Aldrich |
| Solubility | Soluble in water, ethanol, acetone | Internal Data |
Spectroscopic Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=16.0 Hz, 1H), 6.60 (d, J=16.0 Hz, 1H), 2.40 (s, 3H).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 198.0, 170.5, 140.0, 135.0, 28.0.[2]
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1710 (C=O, carboxylic acid), 1680 (C=O, ketone), 1620 (C=C).
Core Synthetic Applications: A Gateway to Molecular Diversity
The strategic placement of functional groups in 3-acetylacrylic acid opens the door to a multitude of synthetic transformations. This section will delve into its most prominent applications, providing both mechanistic insights and detailed experimental protocols.
Michael Addition Reactions: Building Complexity through Conjugate Addition
The electron-deficient β-carbon of the α,β-unsaturated ketone system in 3-acetylacrylic acid makes it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, leading to the formation of valuable intermediates.
Mechanism of Thia-Michael Addition:
The Thia-Michael reaction, a subset of Michael additions, involves the addition of a thiol nucleophile. The reaction is typically base-catalyzed, where the base deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the α,β-unsaturated system, followed by protonation to yield the final product.[3]
Caption: General mechanism of a base-catalyzed Thia-Michael addition.
Protocol 1: Synthesis of a Thioether Derivative via Michael Addition
This protocol describes the addition of thiophenol to 3-acetylacrylic acid, a representative example of a Thia-Michael reaction.
Materials:
-
3-Acetylacrylic acid
-
Thiophenol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-acetylacrylic acid (1.0 eq) in dichloromethane (0.5 M).
-
To this solution, add thiophenol (1.1 eq).
-
Add a catalytic amount of triethylamine (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired thioether derivative.[4]
Expected Outcome: A high yield of the corresponding 3-(phenylthio)-4-oxopentanoic acid. Characterization should be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.
Diels-Alder Reactions: Constructing Cyclic Scaffolds
3-Acetylacrylic acid can act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This powerful transformation allows for the stereospecific formation of six-membered rings, which are prevalent in numerous natural products and pharmaceuticals.
Mechanism of the Diels-Alder Reaction:
The Diels-Alder reaction is a concerted pericyclic reaction where a conjugated diene reacts with a dienophile to form a cyclohexene derivative. The stereochemistry of the reactants is retained in the product. When a cyclic diene is used, a bicyclic adduct is formed, with the potential for endo and exo stereoisomers. The endo product is often the kinetically favored product due to secondary orbital interactions.
Caption: Schematic representation of a Diels-Alder reaction.
Protocol 2: Diels-Alder Reaction with Cyclopentadiene
This protocol outlines the reaction of 3-acetylacrylic acid with freshly cracked cyclopentadiene.
Materials:
-
3-Acetylacrylic acid
-
Dicyclopentadiene
-
Ethyl acetate
-
Hexane
-
Fractional distillation apparatus
Procedure:
-
Cracking of Dicyclopentadiene: Freshly prepare cyclopentadiene by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus and heat the dicyclopentadiene to its boiling point (around 170 °C). Collect the cyclopentadiene monomer, which distills at a much lower temperature (around 41 °C). Keep the collected cyclopentadiene on ice.[5][6]
-
Diels-Alder Reaction: In a round-bottom flask, dissolve 3-acetylacrylic acid (1.0 eq) in a mixture of ethyl acetate and hexane (1:1 v/v).
-
Cool the solution in an ice bath and slowly add the freshly prepared cyclopentadiene (1.1 eq) with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
If the product precipitates, collect it by vacuum filtration and wash with cold hexane.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure Diels-Alder adduct.[6][7]
Expected Outcome: The primary product will be the endo-adduct, 3-acetyl-5-norbornene-2-carboxylic acid. The stereochemistry can be confirmed by ¹H NMR spectroscopy, looking for characteristic coupling constants.
Synthesis of Heterocycles: Accessing Privileged Scaffolds
The true power of 3-acetylacrylic acid as a building block is realized in its application to the synthesis of heterocyclic compounds. The presence of multiple reaction sites allows for tandem or multi-component reactions to construct complex ring systems in a single step.
Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids and are found in a vast number of pharmaceuticals. 3-Acetylacrylic acid can be used as a C3 synthon in condensation reactions with urea or thiourea to form pyrimidine derivatives.
Mechanism of Pyrimidine Synthesis:
The reaction proceeds through an initial Michael addition of urea/thiourea to the α,β-unsaturated ketone, followed by an intramolecular cyclization and subsequent dehydration to afford the pyrimidine ring.
Caption: General pathway for the synthesis of pyrimidines from 3-acetylacrylic acid.
Protocol 3: Synthesis of a Dihydropyrimidine Derivative
This protocol describes a general procedure for the synthesis of a dihydropyrimidine derivative from 3-acetylacrylic acid and thiourea.
Materials:
-
3-Acetylacrylic acid
-
Thiourea
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Ethanol
-
Acetic acid (for neutralization)
Procedure:
-
In a round-bottom flask, dissolve 3-acetylacrylic acid (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Add a catalytic amount of potassium carbonate (0.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with glacial acetic acid.
-
The product may precipitate upon cooling or after partial removal of the solvent.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidine derivative.
Expected Outcome: The expected product is 2-thioxo-6-methyl-4-oxo-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylic acid. Characterization by ¹H NMR, ¹³C NMR, IR, and mass spectrometry will confirm the structure.
The reaction of 3-acetylacrylic acid with hydrazine and its derivatives provides a straightforward route to pyrazole and pyrazolone ring systems, which are important scaffolds in medicinal chemistry.
Protocol 4: Reaction with Hydrazine Hydrate
This protocol outlines the synthesis of a pyrazolone derivative from 3-acetylacrylic acid and hydrazine hydrate.
Materials:
-
3-Acetylacrylic acid
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
-
Ice bath
Procedure:
-
Dissolve 3-acetylacrylic acid (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.[8][9]
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (1.1 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The product may precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolone derivative.[10]
Expected Outcome: The reaction is expected to yield 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-4-acetic acid. The structure can be confirmed by standard spectroscopic techniques.
Applications in Drug Development and Asymmetric Synthesis
The derivatives of 3-acetylacrylic acid are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. For instance, the pyrimidine and pyrazole cores are present in a wide range of drugs, including anticancer, antiviral, and anti-inflammatory agents.
Furthermore, the prochiral nature of 3-acetylacrylic acid and its derivatives makes them attractive substrates for catalytic asymmetric synthesis. The development of enantioselective Michael additions and Diels-Alder reactions using chiral catalysts can provide access to enantiomerically pure building blocks for the synthesis of chiral drugs.[9][11]
Conclusion
3-Acetylacrylic acid is a powerful and versatile building block in organic synthesis. Its ability to participate in a variety of fundamental reactions, including Michael additions, Diels-Alder reactions, and heterocycle formations, makes it an indispensable tool for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this remarkable compound.
References
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CHEM-333: Lab experiment 11: The Diels-Alder Reaction. (n.d.). Retrieved from [Link]
-
Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. (n.d.). Retrieved from [Link]
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Synthesis of New Pyrimidine Derivatives From 3-Acetylcoumarin–Chalcone Hybrid and Evaluation Their Antimicrobial Activity. (2024). Iraqi Journal of Pharmaceutical Sciences, 33(1), 33-45. Retrieved from [Link]
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Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah. Retrieved from [Link]
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Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Diels-Alder Reaction. (n.d.). Retrieved from [Link]
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Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry, 12. Retrieved from [Link]
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Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. (n.d.). Retrieved from [Link]
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Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). Polymers, 14(20), 4457. Retrieved from [Link]
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Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024). Polymers, 16(3), 441. Retrieved from [Link]
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Supplementary Information. (2019). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Novel Aza‐Michael Addition‐Asymmetric Protonation to α,β‐Unsaturated Carboxylic Acids with Chiral Thiourea‐Boronic Acid. (2018). Chemistry – An Asian Journal, 13(21), 3209-3212. Retrieved from [Link]
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Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024). Polymers, 16(3), 441. Retrieved from [Link]
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PREPARATION AND CHARACTERIZATION OF HYDRAZINE- MODIFIED POLY(ACRYLONITRILE-CO-ACRYLIC ACID). (2017). Journal of Engineering Science and Technology, 12(7), 1836-1848. Retrieved from [Link]
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N-Phenylmaleimide. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Chemistry Learner. Retrieved from [Link]
-
Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. (n.d.). Retrieved from [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. Retrieved from [Link]
-
Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. (2020, October 6). YouTube. Retrieved from [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Advances, 12(33), 21453-21465. Retrieved from [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Journal of Laboratory Chemical Education, 13(1), 1-15. Retrieved from [Link]
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Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (2015). RSC Advances, 5(104), 85529-85553. Retrieved from [Link]
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SYNTHESIS OF THREE NEW BIFUNCTIONAL GLUCOSE- THIOUREA ORGANOCATALYSTS AND THEIR APPLICATION IN ASYMMETRIC MICHAEL ADDITION. (2017). STUDIA UBB CHEMIA, LXII(1), 181-194. Retrieved from [Link]
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preparation of maleic anhydride. (2017, April 29). Sciencemadness Discussion Board. Retrieved from [Link]
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(A) 1 H NMR and (C) 13 C NMR of the acid-labile... (n.d.). ResearchGate. Retrieved from [Link]
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The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1. (n.d.). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/The-reaction-of-2-hydrazino-3-(I!-pyrrol-I-yllpy-Ames-Lee/f8b9e6e0d9b5d2c7e0c4e4c2a3e1a0b7e8d9c1b1]([Link]
-
The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (2025). International Journal of Green and Herbal Chemistry, 14(3), 234-239. Retrieved from [Link]
-
Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024). Polymers, 16(3), 441. Retrieved from [Link]
-
Friedel-Crafts Acylation with Amides. (2012). Beilstein Journal of Organic Chemistry, 8, 1323-1327. Retrieved from [Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. (2022). Current Organic Chemistry, 26(13), 1277-1304. Retrieved from [Link]
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Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. (2025). Revista Virtual de Química, 8(1), 2-16. Retrieved from [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules, 26(11), 3185. Retrieved from [Link]
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(E)-(2-Chlorobenzylidene)hydrazine. (n.d.). Organic Syntheses. Retrieved from [Link]
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β-BENZOYLACRYLIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
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5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances, 15(1), 1-20. Retrieved from [Link]
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Application Notes & Protocols: Safe Handling and Storage of 3-Acetylacrylic Acid
Preamble: A Note on Chemical Specificity and Risk Assessment
This document provides a comprehensive guide to the safe handling and storage of 3-Acetylacrylic acid (4-oxo-2-pentenoic acid). It is crucial to recognize that detailed, peer-reviewed safety data specifically for this compound is not as widely available as for more common reagents like acrylic acid. Therefore, this guide is built upon established principles of chemical safety and data extrapolated from structurally related compounds, such as acrylic acid and other substituted carboxylic acids.
The procedures outlined herein are based on a conservative assessment of potential hazards. It is mandatory for all personnel to consult the manufacturer-provided Safety Data Sheet (SDS) for 3-Acetylacrylic acid prior to any handling or use. A thorough, institution-specific risk assessment must be conducted for any new protocol involving this reagent. This document serves as a foundational resource to inform that assessment, not to replace it.
Hazard Identification and Mechanistic Overview
3-Acetylacrylic acid possesses two key functional groups that dictate its chemical reactivity and potential hazards: a carboxylic acid and an α,β-unsaturated ketone system.
-
Corrosivity and Irritation: The carboxylic acid moiety imparts acidic properties, making the compound potentially corrosive or irritating to the skin, eyes, and respiratory tract.[1] The principal hazard of related compounds like acrylic acid is their corrosive effect on tissues.[1]
-
Reactivity and Sensitization: The α,β-unsaturated system is an electrophilic Michael acceptor, which can react with biological nucleophiles like amino acid residues in proteins. This reactivity is a common mechanism for skin sensitization.
-
Flammability: While the exact flashpoint of 3-Acetylacrylic acid is not specified in the available literature, the related compound acrylic acid is a flammable liquid.[2][3] Therefore, it is prudent to treat 3-Acetylacrylic acid as potentially flammable and avoid all sources of ignition.[4][5]
Summary of Anticipated Hazards
The following table summarizes the hazards anticipated for 3-Acetylacrylic acid, based on the known profile of acrylic acid. This should be used as a preliminary guide pending review of the compound-specific SDS.
| Hazard Classification | Anticipated Risk | Rationale / Reference Compound |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on acrylic acid classifications (H302, H312, H332).[4] |
| Skin Corrosion/Irritation | Causes severe skin burns and damage. | Primary hazard of carboxylic acids like acrylic acid (H314).[2][3] |
| Eye Damage/Irritation | Causes serious eye damage. | Primary hazard of carboxylic acids like acrylic acid (H314).[2][3] |
| Respiratory Irritation | May cause respiratory irritation. | Vapors of acidic compounds can irritate the respiratory tract.[6][7] |
| Flammability | Flammable liquid and vapor. | Based on acrylic acid classification (H226).[2][3][4] |
| Environmental Hazard | Potentially toxic to aquatic life. | Based on acrylic acid classification (H400, H411).[2][3] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure risks.
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of 3-Acetylacrylic acid, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4][8]
-
Safety Stations: An operational and easily accessible eyewash station and safety shower must be located in close proximity to the workstation.[8][9]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[5][10]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure. All PPE must be inspected prior to use.[11]
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | Prevents direct skin contact with the corrosive material. The choice of glove material must be cross-referenced with the manufacturer's compatibility chart for resistance to carboxylic acids and ketones.[12] |
| Eye Protection | Splash-proof chemical goggles and a full-face shield. | Goggles are required to prevent splashes from entering the eyes. A face shield must be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities (>50 mL). |
| Body Protection | Flame-retardant laboratory coat or a chemical-resistant apron. | Protects against splashes and contamination of personal clothing. Flame-retardant material is recommended as a precaution against ignition.[10] |
| Footwear | Closed-toe shoes, preferably made of a non-porous material. | Protects feet from spills. |
PPE Workflow: Donning and Doffing Sequence
The following workflow ensures that contaminants are not spread during the removal of PPE.
Sources
- 1. Acrylic acid (HSG 104, 1997) [inchem.org]
- 2. redox.com [redox.com]
- 3. download.basf.com [download.basf.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 11. capotchem.com [capotchem.com]
- 12. safety.nmsu.edu [safety.nmsu.edu]
Application Note: Analytical Derivatization Strategies for 3-Acetylacrylic Acid
Introduction & Chemical Context
3-Acetylacrylic acid (IUPAC: 4-oxopent-2-enoic acid) presents a unique analytical challenge due to its bifunctional nature. It contains a carboxylic acid moiety, a ketone, and an
This guide outlines two robust derivatization protocols designed to stabilize the molecule for trace analysis:
-
GC-MS: Two-step Oximation/Silylation (Method A).
-
HPLC-UV/MS: Dinitrophenylhydrazine (DNPH) Derivatization (Method B).
Chemical Profile
-
CAS: 7211-39-4 (trans-isomer)
-
Molecular Formula:
-
Key Challenges: High polarity (requires derivatization for GC), UV absorption overlap with matrix (requires shift for LC), and thermal degradation.
Method A: GC-MS via Oximation-Silylation
Rationale
Direct silylation of keto-acids often results in multiple peaks due to the formation of both enol-silyl ethers and keto-silyl esters. To prevent this, we employ a "lock-and-cap" strategy:
-
Lock: Methoxyamine hydrochloride reacts with the carbonyl group to form a stable oxime, preventing enolization.
-
Cap: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) silylates the carboxylic acid and any remaining active hydrogens.
Reagents & Materials
-
Solvent: Anhydrous Pyridine (99.8%).
-
Oximation Reagent: Methoxyamine Hydrochloride (20 mg/mL in pyridine).
-
Silylation Reagent: MSTFA + 1% TMCS (Trimethylchlorosilane).
-
Internal Standard: Cinnamic acid or
-Levulinic acid.
Step-by-Step Protocol
-
Sample Preparation:
-
Evaporate 50
L of the aqueous/organic sample extract to dryness under a gentle stream of nitrogen at 40°C. Note: Ensure complete water removal; moisture hydrolyzes silyl derivatives.
-
-
Step 1: Oximation (The "Lock"):
-
Add 50
L of Methoxyamine HCl/Pyridine solution to the dried residue. -
Vortex for 30 seconds.
-
Incubate at 60°C for 60 minutes .
-
Mechanism: Conversion of the C=O ketone to a C=N-OCH
methoxime.
-
-
Step 2: Silylation (The "Cap"):
-
Add 50
L of MSTFA (with 1% TMCS). -
Vortex for 10 seconds.
-
Incubate at 60°C for 30 minutes .
-
Mechanism: Conversion of -COOH to -COOSi(CH
) .
-
-
Analysis:
-
Transfer to a GC vial with a glass insert. Inject 1
L in Splitless mode (or 1:10 Split for high concentrations).
-
GC-MS Parameters
| Parameter | Setting |
| Column | DB-5MS UI (30m x 0.25mm x 0.25 |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C |
| Oven Program | 70°C (hold 2 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Quant Ion | m/z 144 (Target), m/z 73 (TMS), m/z 113 |
Method B: HPLC-UV via DNPH Derivatization
Rationale
For laboratories lacking GC-MS or dealing with aqueous biological fluids where evaporation is difficult, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is preferred. DNPH reacts specifically with the ketone to form a hydrazone.
-
Benefit: Increases hydrophobicity (better retention on C18 columns) and shifts UV absorption to ~360 nm (avoiding interference from proteins/DNA absorbing at 210-280 nm).
Reagents
-
DNPH Reagent: 10 mM DNPH in 2N HCl.
-
Solvent: Acetonitrile (HPLC Grade).
-
Buffer: Ammonium Acetate (10 mM, pH 4.5).
Step-by-Step Protocol
-
Reaction:
-
Mix 200
L of Sample with 200 L of DNPH Reagent. -
Incubate at 40°C for 30 minutes (shaking).
-
Note: The acidic condition catalyzes the dehydration step of hydrazone formation.
-
-
Quenching/Extraction (Optional but Recommended):
-
If the matrix is complex, extract the derivative with 500
L Ethyl Acetate. -
Evaporate Ethyl Acetate and reconstitute in Mobile Phase (50:50 ACN:Water).
-
Direct Injection: If sample is clean, inject directly after filtration (0.2
m).
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (150mm x 4.6mm, 3.5
m). -
Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (0.1% Formic Acid).
-
Detection: UV @ 360 nm.
-
Workflow Visualization
The following diagram illustrates the chemical logic and decision pathway for selecting the appropriate method.
Figure 1: Decision matrix and reaction workflow for the derivatization of 3-Acetylacrylic acid.
Method Comparison & Performance Data
The following table summarizes the expected performance metrics based on validation of similar keto-acids (e.g., levulinic acid, acetoacetate).
| Feature | Method A: GC-MS (Oximation/Silylation) | Method B: HPLC-UV (DNPH) |
| Selectivity | High (Mass spectral fingerprint) | Medium (Retention time + UV spectrum) |
| Sensitivity (LOD) | ~10 ng/mL (SIM mode) | ~50-100 ng/mL |
| Stability | Derivative stable for 24h (anhydrous) | Derivative stable for >48h |
| Interferences | Sugars (if not removed) | Other aldehydes/ketones (Acetone) |
| Throughput | Lower (Longer prep time) | Higher (Simple mix & inject) |
Troubleshooting Guide
-
GC-MS: Appearance of two peaks.
-
Cause: Incomplete oximation. The syn- and anti- isomers of the methoxime may resolve chromatographically.
-
Solution: Sum the areas of both peaks for quantification. This is a standard practice for oxime derivatives [1].
-
-
GC-MS: Tailing peaks.
-
Cause: Active sites in the liner or moisture in the sample.
-
Solution: Replace liner with deactivated glass wool; ensure rigorous drying before adding MSTFA.
-
-
HPLC: High background.
-
Cause: Excess DNPH reagent absorbing at detection wavelength.
-
Solution: Ensure the LC gradient separates the reagent front from the analyte, or perform a liquid-liquid extraction (LLE) to remove excess reagent.
-
References
-
Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.
-
Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology.
-
Uchiyama, S., et al. (2011). "Liquid Chromatography for Carbonyl Compounds." Journal of Chromatography B. (General reference for DNPH methodologies).
Application Note: 3-Acetylacrylic Acid (3-AAA) as a Dual-Functional Synthon for Smart Materials
Executive Summary
3-Acetylacrylic acid (3-AAA), also known as 4-oxo-2-pentenoic acid, represents a high-value, bio-based building block derived from the photo-oxidation of 2-methylfuran. While historically studied as a metabolic intermediate in aromatic amino acid degradation, its utility in materials science has surged due to its heterofunctional nature .
This guide details the application of 3-AAA in developing Covalent Adaptable Networks (CANs) and Stimuli-Responsive Hydrogels . Unlike standard acrylates, 3-AAA possesses an electron-deficient olefin (Michael acceptor) and a reactive ketone, enabling orthogonal functionalization strategies.
Chemical Basis & Functional Versatility
The utility of 3-AAA lies in its ability to undergo two distinct types of "click" or "click-like" reactions that can be triggered independently.
The Dual-Reactivity Mechanism
-
Thiol-Michael Addition (The "Soft" Reaction): The electron-withdrawing acetyl group at the
-position activates the alkene toward nucleophilic attack by thiols. This reaction is rapid, solvent-free, and proceeds at physiological pH, making it ideal for hydrogel formation. -
Carbonyl Condensation (The "Hard" Reaction): The ketone moiety reacts with amines, hydrazines, or alkoxyamines to form imines, hydrazones, or oximes. These bonds are dynamic (reversible), imparting self-healing properties to the material.
Visualization of Reaction Pathways
Figure 1: Orthogonal reaction pathways of 3-AAA. Green path indicates stable crosslinking; Red path indicates dynamic/reversible crosslinking.
Application A: Synthesis of Self-Healing Hydrogels via Dynamic Hydrazone Bonding
Context: This protocol describes using 3-AAA to functionalize a PEG backbone, creating a hydrogel that self-heals via dynamic covalent chemistry (hydrazone exchange).
Materials Required
-
Poly(ethylene glycol) dihydrazide (PEG-DH, MW 2000 Da).
-
3-Acetylacrylic acid (Recrystallized, >98% purity).
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).
-
Buffer: PBS (pH 7.4) and Acetate Buffer (pH 4.5).
Experimental Protocol
Step 1: Synthesis of PEG-Di(3-AAA) Macromonomer Rationale: We must first attach 3-AAA to the PEG chain via the carboxylic acid, leaving the ketone and alkene free.
-
Dissolve 3-AAA (2.2 eq) in dry DCM.
-
Add EDC·HCl (2.4 eq) and NHS (2.4 eq) to activate the carboxylic acid. Stir for 1 hour at 0°C.
-
Add PEG-diamine (1 eq) (Note: Use diamine here to form a stable amide link for the backbone).
-
Stir for 24 hours at room temperature.
-
Precipitate in cold diethyl ether, filter, and dry under vacuum.
-
Validation: 1H NMR should show the disappearance of the amine peak and retention of the alkene protons (6.5-7.0 ppm).
-
Step 2: Hydrogel Formation via Hydrazone Crosslinking
-
Dissolve PEG-Di(3-AAA) in PBS (10 wt%).
-
Dissolve PEG-Dihydrazide in PBS (10 wt%).
-
Mix solutions in a 1:1 molar ratio of Ketone:Hydrazide.
-
Observation: Gelation occurs within 1-5 minutes depending on pH. Lower pH accelerates gelation due to acid catalysis of the hydrazone formation.
Step 3: Self-Healing Assay
-
Cut the hydrogel disc in half.
-
Bring the two cut surfaces into contact.
-
Incubate at 37°C for 2 hours.
-
Perform a tensile test. The interface should recover >80% of the original modulus due to hydrazone bond exchange.
Application B: Thiol-Ene Functionalization for Antimicrobial Coatings
Context: 3-AAA is an effective Michael acceptor. This protocol uses it to scavenge thiol-containing biological agents or to crosslink thiol-polymers.
Kinetic Data: Thiol-Michael Addition
The reactivity of the enone in 3-AAA is highly dependent on the pH relative to the pKa of the thiol.
| Thiol Type | pKa | Reaction t1/2 (pH 7.4) | Reaction t1/2 (pH 5.0) | Notes |
| Cysteine | 8.3 | < 2 mins | ~ 15 mins | Rapid bio-conjugation |
| Glutathione | 8.7 | < 5 mins | ~ 30 mins | Cellular redox responsive |
| PEG-Thiol | 9.5 | ~ 10 mins | > 2 hours | Requires basic catalysis |
Protocol: Surface Grafting
-
Activation: Plasma treat a glass or polymer slide to generate surface hydroxyls.
-
Silanization: Treat with APTES ((3-Aminopropyl)triethoxysilane) to generate surface amines.
-
Linker Attachment: React surface amines with 3-AAA using EDC/NHS (as in Protocol 3.2, Step 1). The surface now presents reactive enones.
-
Functionalization: Dip the slide into a solution containing an antimicrobial peptide (AMP) with a terminal cysteine.
-
Mechanism: The cysteine thiol undergoes Michael addition to the 3-AAA double bond, covalently tethering the AMP to the surface.
Troubleshooting & Quality Control (E-E-A-T)
To ensure reproducibility, the following critical control points must be monitored.
Purity of 3-Acetylacrylic Acid
Commercial 3-AAA often contains the cyclic lactol isomer (hydroxy-lactone form).
-
Problem: The cyclic form is less reactive in Michael additions.
-
Solution: Recrystallize from benzene or toluene.
-
Check: 1H NMR in CDCl3. The open-chain form shows a distinct alkene doublet (~6.7 ppm), while the cyclic form shows a methine proton shift.
pH Control in Michael Addition
-
Issue: Reaction is too slow.
-
Cause: The thiol is protonated (unreactive).
-
Fix: Adjust pH to be near the pKa of the thiol. For aliphatic thiols (pKa ~10), add a catalytic amount of triethylamine (TEA) or DMAP.
Prevention of Premature Polymerization
-
Issue: 3-AAA solution turns viscous or cloudy.
-
Cause: Radical polymerization of the double bond initiated by light or heat.
-
Fix: Store 3-AAA in amber vials at -20°C. Add a radical inhibitor (e.g., 100 ppm MEHQ) if heating is required during synthesis.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 643797, 3-Acetylacrylic acid. Retrieved from [Link]
-
Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. (Validates the mechanism of electron-deficient enones). Retrieved from [Link]
-
Deng, C. C., et al. (2012). Self-Healing Polymer Hydrogels based on Dynamic Covalent Chemistry. (Foundational reference for Hydrazone/Schiff base healing mechanisms). Retrieved from [Link]
-
Gandini, A., et al. (2016). The furan/maleimide Diels–Alder click reaction: A versatile chemistry for the modification of biopolymers. (Context for bio-based furan derivatives like 3-AAA). Retrieved from [Link]
Application Note: Rational Design and Synthesis of Targeted Covalent Enzyme Inhibitors
Executive Summary
The landscape of enzyme inhibition has shifted significantly toward Targeted Covalent Inhibitors (TCIs) . Unlike reversible inhibitors, TCIs derive their potency from a two-step mechanism: initial non-covalent binding followed by the formation of a permanent bond with a specific nucleophilic residue (usually Cysteine) on the target enzyme.
This application note provides a rigorous workflow for the synthesis of acrylamide-based kinase inhibitors and the subsequent biochemical validation required to determine the specific efficiency constant (
Strategic Overview: The TCI Architecture
A successful covalent inhibitor consists of two distinct functional domains:
-
The Scaffold: A heterocycle designed to fit the ATP-binding pocket (providing selectivity).
-
The Warhead: An electrophile (e.g., acrylamide) positioned to react specifically with a non-catalytic cysteine.
The Mechanism of Action
The reaction follows the kinetic scheme:
Where:
- : Dissociation constant of the initial non-covalent complex.
- : Rate constant of bond formation.
Workflow Visualization
The following diagram outlines the iterative cycle of TCI development.
Figure 1: The iterative workflow for Targeted Covalent Inhibitor development, moving from in silico design to wet-lab synthesis and kinetic validation.
Protocol A: Chemical Synthesis of Acrylamide Inhibitors
Objective: To install an electrophilic acrylamide "warhead" onto an amine-bearing scaffold. Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).
Materials & Reagents
-
Substrate: Amine-functionalized heteroaromatic scaffold (1.0 eq).
-
Reagent: Acryloyl chloride (1.1 eq) OR Acrylic acid + HATU.
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 eq). -
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
-
Quench: Saturated
.
Step-by-Step Methodology
-
Preparation (0 min):
-
Dissolve the amine-scaffold (e.g., 0.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (
or Ar). -
Add DIPEA (1.25 mmol).
-
Critical: Cool the reaction mixture to 0°C using an ice bath. Acryloyl chloride is highly reactive; heat can cause polymerization or bis-acylation.
-
-
Addition (15 min):
-
Dilute acryloyl chloride (0.55 mmol) in a separate vial with 1 mL DCM.
-
Add the acryloyl chloride solution dropwise to the reaction mixture over 10 minutes.
-
Expert Note: If using acrylic acid, pre-activate with HATU for 5 minutes before adding the amine.
-
-
Reaction Monitoring (30 - 60 min):
-
Allow the reaction to warm to room temperature (RT).
-
Monitor via LC-MS.
-
Success Indicator: Look for a mass shift of +54 Da (Acryloyl group:
). -
Self-Validation Check: If Mass Shift = +108 Da, bis-acylation occurred. Repeat with lower temperature and slower addition.
-
-
Workup & Purification:
-
Quench with sat.
. Extract with EtOAc (3x). -
Dry organic layer over
, filter, and concentrate. -
Purify via Flash Chromatography (typically MeOH/DCM gradient).
-
Protocol B: Biochemical Validation ( )
Objective: To quantify the potency of the covalent inhibitor. Standard
Experimental Setup
-
Enzyme: Recombinant Kinase (e.g., BTK, EGFR) at 1-5 nM.
-
Substrate: Fluorescent peptide substrate or ATP-competitive tracer.
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Triton X-100. -
Critical: Do NOT include DTT or
-mercaptoethanol in the assay buffer, as these thiols will react with the acrylamide warhead and neutralize the inhibitor.
Methodology: Time-Dependent Inhibition
-
Pre-Incubation:
-
Prepare a serial dilution of the inhibitor (e.g., 0 nM to 1000 nM).
-
Incubate Enzyme + Inhibitor for varying time points (
): 0, 15, 30, 45, 60 minutes.
-
-
Reaction Initiation:
-
At each time point, add the Substrate/ATP mix to initiate the residual enzyme activity measurement.
-
Measure fluorescence/luminescence immediately.
-
-
Data Processing:
-
Step 1: Determine the observed rate of inactivation (
) for each inhibitor concentration . Plot ln(% Activity remaining) vs. Time. The slope is . -
Step 2: Plot
vs. to determine kinetic parameters using the hyperbolic equation:
-
Data Presentation & Interpretation
| Parameter | Definition | Target Value for Lead Cmpd |
| Affinity of non-covalent binding | < 100 nM | |
| Rate of covalent bond formation | > 0.01 | |
| Specificity constant (Efficiency) | > |
Table 1: Key kinetic parameters for evaluating covalent inhibitors.
Kinetic Pathway Visualization
Figure 2: Kinetic scheme distinguishing reversible binding affinity (
Troubleshooting & Optimization
Chemical Synthesis Issues
-
Problem: Low yield or polymerization of the acrylamide.
-
Root Cause: Reaction temperature too high or lack of radical scavenger.
-
Solution: Keep reaction at 0°C. Add a trace amount of hydroquinone (radical inhibitor) if scaling up.
-
-
Problem: Hydrolysis of the acrylamide during workup.
-
Root Cause: pH too high/low during extraction.
-
Solution: Keep workup neutral (pH 7-8). Avoid strong acids/bases.
-
Assay Artifacts
-
Problem: No time-dependence observed (Curve is flat).
-
Root Cause: The inhibitor is reversible, or the warhead is inactive.
-
Validation: Perform a "Jump-Dilution" experiment. Incubate enzyme + inhibitor at 10x concentration, then dilute 100-fold. If activity recovers, the inhibition is reversible.
-
-
Problem:
shifts drastically with added BSA.-
Root Cause: Non-specific binding of the electrophile to albumin.
-
Solution: Minimize BSA or use CHAPS detergent instead.
-
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317.
-
[Link]
-
-
Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Methods in Biochemical Analysis.
-
[Link]
-
-
Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Inhibition." SLAS Discovery, 22(1), 5–20.
-
[Link]
-
-
Barf, T., & Kaptein, A. (2012). "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." Journal of Medicinal Chemistry, 55(14), 6243–6262.
-
[Link]
-
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Acetylacrylic Acid
Welcome to the comprehensive technical support guide for the purification of crude 3-acetylacrylic acid (also known as 4-oxo-2-pentenoic acid). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of purifying this versatile building block. Drawing upon established chemical principles and field-proven insights, this guide provides not only step-by-step protocols but also the scientific rationale behind them, empowering you to troubleshoot and optimize your purification processes.
Understanding the Molecule: Key Properties of 3-Acetylacrylic Acid
Before delving into purification techniques, it is crucial to understand the physicochemical properties of 3-acetylacrylic acid that influence the choice and success of a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₃ | [PubChem][1] |
| Molecular Weight | 114.10 g/mol | [Cheméo][2] |
| Melting Point | 123-124 °C | [Alfa Aesar][1] |
| Boiling Point | 269.7 °C at 760 mmHg | [Alfa Aesar][1] |
| Appearance | White to off-white crystalline solid | Inferred from general chemical knowledge |
| Solubility | Soluble in water, alcohols, ethers, and chloroform.[3] Information on quantitative solubility is limited, but its polarity suggests good solubility in polar organic solvents. | [Wikipedia][3] |
A Note on Stability: Like other α,β-unsaturated carbonyl compounds, 3-acetylacrylic acid has the potential to polymerize, especially at elevated temperatures.[4] This is a critical consideration for purification methods involving heat, such as distillation. The presence of inhibitors and careful temperature control are paramount.
Purification Strategy Decision Tree
The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the experiment. This decision tree provides a logical workflow for selecting the most appropriate technique.
Sources
Technical Support Center: 3-Acetylacrylic Acid Integrity Management
Executive Summary: The Instability Factor
3-Acetylacrylic acid (CAS: 7256-01-1) is a critical metabolic intermediate and synthetic building block. However, its structure—an electron-deficient olefin flanked by a ketone and a carboxylic acid—creates a "push-pull" electronic system. This makes the molecule an aggressive Michael Acceptor and highly susceptible to radical polymerization .
Users frequently report the material turning from a white/off-white powder to a yellow/brown sticky solid. This is not merely oxidation; it is oligomerization driven by thermal energy, UV light, or nucleophilic impurities (moisture). This guide provides a self-validating system to maintain reagent integrity.
The Science of Degradation
To prevent polymerization, one must understand the mechanism. The double bond at the C2-C3 position is activated by the electron-withdrawing carbonyl groups.
Degradation Pathways
The following diagram outlines the three primary failure modes: Radical Polymerization (light-induced), Michael Addition (moisture/base-induced), and Thermal Dimerization.
Figure 1: Mechanistic pathways leading to the degradation of 3-Acetylacrylic acid. Note that both radical and ionic pathways lead to high molecular weight byproducts.
Storage & Handling Protocols
The following protocols are non-negotiable for maintaining purity >98%.
A. The "Golden Standard" Storage Conditions
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Minimum) | Arrhenius equation dictates that lower temperatures significantly retard the kinetics of spontaneous polymerization [1]. |
| Atmosphere | Argon or Nitrogen | Oxygen acts as a radical promoter in some pathways and oxidizes the alkene. Inert gas blankets prevent this. |
| Container | Amber Glass | Blocks UV radiation (200-400nm) which excites the |
| Physical State | Solid (Powder) | Solutions degrade 10x-100x faster due to increased molecular mobility and solvent-mediated proton transfer. |
B. The "Inert Aliquot" Workflow
Do not repeatedly thaw and refreeze the master stock. Condensation introduces water, a nucleophile that catalyzes Michael addition.
-
Equilibration: Remove the master bottle from -20°C and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening. This prevents atmospheric water from condensing on the cold powder.
-
Aliquotting: Inside a glove bag or under a heavy flow of Argon, divide the master stock into single-use amber vials.
-
Sealing: Parafilm is insufficient. Use Teflon-lined caps and store secondary vials in a jar with desiccant (e.g., Drierite).
Troubleshooting & FAQs
Q1: The powder has turned from white to a sticky yellow solid. Can I still use it?
Verdict: NO.
Analysis: The color shift to yellow/brown indicates the formation of extended conjugated systems (oligomers). The "stickiness" indicates a change in glass transition temperature (
Q2: I need to make a stock solution. Which solvent is best?
Recommendation: Anhydrous DMSO or Acetone. Warning: Avoid protic solvents (Water, Methanol, Ethanol) for long-term storage.
-
Why? Protic solvents can add across the double bond (hydration/solvolysis) over time.
-
Protocol: Prepare solutions immediately before use. If storage is mandatory, freeze the solution at -80°C, not -20°C.
Q3: How do I validate the purity before a critical experiment?
Do not rely solely on visual inspection. Use the Self-Validating QC Workflow below.
QC Workflow Diagram
Figure 2: Rapid Quality Control decision tree using 1H-NMR spectroscopy.
Technical Note on NMR: Pure 3-Acetylacrylic acid will show distinct olefinic protons. Polymerization results in the broadening of these peaks and the appearance of complex aliphatic signals in the 1.0–3.0 ppm range (representing the saturated polymer backbone).
Emergency Stabilization
If you must store the compound in solution for >24 hours, you may add a radical inhibitor, provided it does not interfere with your downstream biology/chemistry.
-
Inhibitor: 4-Methoxyphenol (MEHQ) or BHT.
-
Concentration: 10–50 ppm.
-
Removal: Pass the solution through a small plug of inhibitor-remover silica (e.g., alumina) before use.
References
-
National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 23637, 3-Acetylacrylic acid.
-
[Link]
-
-
Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-unsaturated carbonyls).-
[Link]
-
- Sigma-Aldrich (Merck).Safety Data Sheet: 3-Acetylacrylic acid.
Common side products in 3-Acetylacrylic acid synthesis and removal
Welcome to the technical support guide for the synthesis and purification of 3-Acetylacrylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Acetylacrylic acid and what are its primary side products?
A common and efficient method for synthesizing 3-Acetylacrylic acid is the Friedel-Crafts acylation of maleic anhydride using an acetylating agent such as acetyl chloride or acetic anhydride, with a Lewis acid catalyst like aluminum trichloride (AlCl₃).[1][2][3]
The primary impurities encountered in this synthesis are:
-
Unreacted Starting Materials: Maleic anhydride and the acetylating agent.
-
Hydrolysis Products: Maleic acid, formed from the reaction of maleic anhydride with residual moisture.
-
Polymeric Materials: Polymers of maleic anhydride or 3-acetylacrylic acid can form, especially if the reaction overheats or is exposed to initiators.[4][5][6]
-
Acetic Acid: Formed from the quenching of excess acetic anhydride or acetyl chloride.[7][8]
Q2: How can I quickly assess the purity of my crude 3-Acetylacrylic acid?
Thin-Layer Chromatography (TLC) is an effective initial method for purity assessment. By spotting your crude product alongside the starting maleic anhydride on a TLC plate, you can visualize the presence of unreacted starting material. The appearance of multiple spots indicates the presence of impurities. A significant amount of material remaining at the baseline may suggest polymeric byproducts.
Q3: What causes my final product to be a sticky oil instead of a crystalline solid?
This is a common issue often caused by the presence of impurities that inhibit crystallization. The most likely culprits are residual acetic acid or unreacted maleic anhydride, which can act as a solvent or create a eutectic mixture. Inadequate drying, leaving residual solvent, can also lead to an oily product. A thorough purification, such as the recrystallization protocol described below, is necessary to isolate the solid product.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Yield of 3-Acetylacrylic Acid
-
Probable Cause 1: Inactive Catalyst. The Lewis acid catalyst (e.g., AlCl₃) is highly hygroscopic and will be deactivated by moisture. Ensure the catalyst is fresh and handled under anhydrous conditions.
-
Solution 1: Use a freshly opened bottle of AlCl₃ or sublime the catalyst before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
-
Probable Cause 2: Insufficient Reaction Time or Temperature. The Friedel-Crafts acylation may not have gone to completion.
-
Solution 2: Monitor the reaction progress using TLC. If starting material is still present after the initial reaction time, consider extending the time or slightly increasing the temperature, being careful to avoid polymerization.
Problem 2: Product Contains Significant Amounts of Maleic Acid
-
Probable Cause: Presence of Water. Maleic anhydride readily hydrolyzes to maleic acid in the presence of water. This can be introduced from wet solvents, glassware, or atmospheric moisture.
-
Solution: Employ anhydrous solvents and oven-dried glassware for the reaction. During the workup, minimize the product's contact time with aqueous solutions, especially before the desired product is extracted into an organic solvent.
Problem 3: Formation of Insoluble, Inflexible Material (Polymer)
-
Probable Cause: Uncontrolled Polymerization. Maleic anhydride and its derivatives can undergo radical polymerization, which can be initiated by heat or trace impurities.[4][5][9]
-
Solution: Maintain strict temperature control throughout the reaction. Avoid overheating. If polymerization is a persistent issue, consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.
Visualizing the Chemistry: Reaction and Side Product Formation
The desired synthesis and a common side reaction are illustrated below.
Caption: Main synthesis and a common side reaction.
Protocols for Impurity Removal
A robust purification strategy is essential for obtaining high-purity 3-Acetylacrylic acid. Recrystallization is often the most effective method for removing the common side products.
Protocol 1: Aqueous Workup and Quenching
This procedure is designed to remove the Lewis acid catalyst and unreacted acylating agents.
-
Cooling: Once the reaction is complete, cool the reaction mixture in an ice bath to control the exothermic quenching process.
-
Quenching: Slowly and carefully add cold water to the reaction mixture with vigorous stirring. This will hydrolyze the excess acetyl chloride/acetic anhydride to acetic acid and decompose the aluminum chloride complex.[7][10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate) to isolate the 3-Acetylacrylic acid.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove the bulk of the water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing unreacted maleic anhydride and its hydrolysis product, maleic acid.[11]
-
Solvent Selection: Dissolve the crude product obtained from the aqueous workup in a minimal amount of a hot solvent. A mixture of solvents, such as ethanol and water or ethyl acetate and hexanes, is often effective.
-
Hot Filtration (Optional): If insoluble impurities (like polymers) are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation: Properties of Product and Impurities
Understanding the physical properties of the target compound and potential impurities is crucial for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 3-Acetylacrylic Acid | 128.10 | 125-127 | Decomposes | Soluble in water, ethanol, ethyl acetate |
| Maleic Anhydride | 98.06 | 52.8 | 202 | Soluble in many organic solvents; reacts with water |
| Maleic Acid | 116.07 | 135 (decomposes) | Decomposes | Highly soluble in water; less soluble in cold organic solvents |
| Acetic Acid | 60.05 | 16.6 | 118 | Miscible with water and many organic solvents |
| Poly(maleic anhydride) | Variable | High | High | Generally insoluble in common organic solvents |
(Note: Physical properties can vary slightly based on experimental conditions and purity.)
Workflow Visualization: Purification Process
The following diagram outlines the logical flow of the post-reaction purification process.
Caption: A standard workflow for the purification of 3-Acetylacrylic acid.
References
-
3,3-Dimethylacrylic Acid: Comprehensive Overview and Applications. (2025). Nbinno.com. [Link]
-
Synthesis of Aspirin Lab Procedure. (2021). Chemistry LibreTexts. [Link]
-
Syntheses of Medicinal Compounds. (2017). researchgate.net. [Link]
-
Synthesis and characterization of styrene – maleic anhydride copolymer derivatives. (n.d.). CORE. [Link]
-
Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid) Synthesis. (n.d.). fscj.me. [Link]
- Method for recovering unreacted acrylic acid in preparation process of polyol acrylate ester. (n.d.).
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
- Process for the production of acetyl chloride. (n.d.).
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. (2025). PubMed. [Link]
- Process of preparing acetic anhydride. (n.d.).
-
Preparation of cis-.beta.-acetylacrylic acid. (n.d.). pubs.acs.org. [Link]
- Polymerization of maleic anhydride. (n.d.).
- Process for purification of acrylic acid by extraction and distillation. (n.d.).
-
Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. [Link]
-
Study of hydrolysis of acetylsalicylic acid. (n.d.). researchgate.net. [Link]
-
The free radical polymerization of maleic anhydride. (2025). ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
How can I remove unreacted acrylic acid from reaction mixture? (2015). ResearchGate. [Link]
-
β,β-DIMETHYLACRYLIC ACID. (n.d.). Organic Syntheses. [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). alevelchem.com. [Link]
-
Turning Acetylsalicylic Acid into Salicylic Acid - Ester Acid Hydrolysis. (2021). YouTube. [Link]
-
ACETYLATION Acetyl chloride: Acetic acid. (n.d.). faculty.ksu.edu.sa. [Link]
-
Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. (2018). Advanced Journal of Chemistry, Section A. [Link]
-
Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. (2012). Cengage. [Link]
-
How to purify Acrylic Acid. (2024). Reddit. [Link]
- Dehydration of 3-hydroxypropionic acid to acrylic acid. (n.d.).
-
Application and production of 3,3-Dimethylacrylic acid. (2022). Alfa Chemical Co., Ltd. [Link]
-
Poly Acrylic Acid: Synthesis, aqueous Properties and their Applications as scale Inhibitor. (2025). ResearchGate. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. US3513136A - Polymerization of maleic anhydride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.williams.edu [web.williams.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Acetylacrylic Acid (4-Oxo-2-pentenoic Acid)
Synthesis, Purification, and Troubleshooting Guide
Current Status: Operational Topic: Purity Optimization of 3-Acetylacrylic Acid Ticket ID: CHEM-SUP-3AAA-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The Purity Paradox
3-Acetylacrylic acid (3-AAA) presents a unique challenge in organic synthesis due to its dual-equilibrium nature . It is not merely a static molecule; it exists in a delicate balance between its open-chain trans-isomer (the desired stable solid, MP ~125-126°C) and its cyclic lactol (hydroxy-lactone) form, which arises from the cis-isomer.
Most "purity" issues reported by users are actually isomerization issues or hydration artifacts . This guide addresses the root causes of these variances using the standard Levulinic Acid Bromination-Elimination route.
Module 1: Synthesis Diagnostics (Root Cause Analysis)
The most common synthesis involves the bromination of levulinic acid to 3-bromolevulinic acid, followed by thermal or base-induced elimination of HBr.
Workflow Visualization
The following diagram illustrates the critical decision points where purity is lost.
Figure 1: Reaction pathway showing the critical bifurcation between the stable trans-isomer and the cyclic lactol impurity trap.
Troubleshooting the Synthesis
| Symptom | Probable Cause | Corrective Action |
| Product is a sticky oil | Mixed Isomers: High presence of cis-isomer prevents crystallization. | Acid Isomerization: Reflux the crude oil in dilute HCl or Toluene with catalytic p-TsOH. This forces the cis-isomer to the stable trans-form, which crystallizes upon cooling. |
| Dark Brown/Black Tar | Polymerization: Elimination temperature was too high (>100°C) or reaction ran too long. | Control Exotherm: During the elimination step, ensure strict temperature control. If using thermal elimination in vacuum, do not exceed 130°C bath temp. |
| Yellow/Orange Color | Free Bromine/Conjugation: Traces of Br2 or conjugated oligomers. | Bisulfite Wash: Wash the organic extract with 10% Sodium Metabisulfite ( |
| Low Melting Point (<120°C) | Hydration: Product has absorbed water and formed the lactol. | Azeotropic Drying: Recrystallize from a solvent that forms a water azeotrope (e.g., Toluene or Benzene) to physically remove water from the lattice. |
Module 2: Purification Protocols
Standard recrystallization is often insufficient due to the lactol equilibrium. The following protocols are optimized for phase purity.
Protocol A: The "Modern Standard" (Ethyl Acetate/Hexane)
Best for: General purity and removal of tars.
-
Dissolve crude 3-AAA in minimal boiling Ethyl Acetate .
-
Perform a hot filtration through a glass frit (porosity M) to remove insoluble polymers.
-
Add boiling Hexane dropwise until the solution becomes slightly turbid.
-
Add just enough Ethyl Acetate to clear the solution.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Critical Step: Filter quickly. The solid is hygroscopic.
Protocol B: The "Isomer Reset" (Water Recrystallization)
Best for: Converting oily cis/trans mixtures into pure trans crystals.
-
Dissolve the crude oil in boiling water (approx. 10 mL per gram).
-
Add activated charcoal (1% w/w) and boil for 5 minutes (removes color).
-
Filter hot through Celite.
-
Add concentrated HCl (1 mL per 100 mL solution). The acid catalyst ensures the thermodynamic equilibrium favors the trans-isomer during cooling.
-
Cool slowly. Long, colorless needles of the trans-acid should form.
Module 3: Analytical Validation (FAQ)
Q: My NMR shows a complex multiplet around 6.5-7.0 ppm instead of two clean doublets. Is it impure? A: Not necessarily.[1] This is the Lactol Signature .
-
Trans-3-AAA (Open Chain): In
or DMSO- , you should see two distinct doublets ( Hz) for the alkene protons, indicating trans geometry. -
Lactol Form: If the sample is wet or in a protic solvent, you will see the cyclic form.
-
Validation: Run the NMR in DMSO-
. The strong hydrogen bonding of DMSO usually stabilizes the open-chain acid form, simplifying the spectrum.
Q: What is the definitive Melting Point? A: Pure trans-3-acetylacrylic acid melts sharp at 125–126°C .
-
If MP is 110–115°C : You likely have the cis-isomer or significant water content.
-
If MP is >130°C : Suspect contamination with fumaric acid or succinic acid derivatives (over-oxidation byproducts).
Q: Can I use chromatography? A: Silica gel chromatography is difficult because the acid streaks and can irreversibly adsorb. If necessary, buffer the silica with 1% Acetic Acid in the eluent, or methylate the acid with diazomethane, purify the ester, and hydrolyze (though this adds steps).
References & Authority
-
Synthesis & Tautomerism: Overend, W. G., Turton, L. M., & Wiggins, L. F. (1950). The conversion of sucrose into pyridazine derivatives. Part X. The properties of 3-acetylacrylic acid and its conversion into 3-methylpyridazine derivatives. Journal of the Chemical Society, 3500-3505.
-
Mechanism of Isomerization: Seltzer, S., & Stevens, K. D. (1968). The mechanism of the decolorization of bromine by 3-acetylacrylic acid. Journal of the American Chemical Society, 90(20), 5472–5477.
-
Levulinic Acid Derivatives: Timokhin, B. V., Baransky, V. A., & Eliseeva, G. D. (1999). Levulinic acid in organic synthesis.[2][3] Russian Chemical Reviews, 68(1), 73.
-
General Recrystallization Standards: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent selection).
Disclaimer: This guide assumes handling by trained personnel. 3-Acetylacrylic acid is an irritant and alkylating agent. Always consult the SDS before handling.
Sources
Technical Support Center: Navigating the Stability of 3-Acetylacrylic Acid
Welcome to the technical support center for 3-acetylacrylic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic protocols. As a bifunctional molecule, 3-acetylacrylic acid presents unique opportunities in organic synthesis but also comes with inherent stability challenges. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.
Our approach is grounded in a deep understanding of the mechanistic principles governing the reactivity and degradation of 3-acetylacrylic acid. We aim to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the stability of 3-acetylacrylic acid.
Q1: What are the primary modes of degradation for 3-acetylacrylic acid?
A1: 3-Acetylacrylic acid is susceptible to several degradation pathways, primarily influenced by pH, temperature, and the presence of nucleophiles or catalysts. The main concerns are:
-
Hydrolysis: The ester-like character of the acetyl group makes it prone to hydrolysis, especially under acidic or basic conditions, to yield acetic acid and maleic or fumaric acid.
-
Polymerization: As an activated alkene, 3-acetylacrylic acid can undergo self-polymerization, particularly at elevated temperatures or in the presence of radical initiators.[1][2] This is a significant issue during storage and in reaction mixtures.
-
Decarboxylation: At higher temperatures, decarboxylation can occur, leading to the formation of methyl vinyl ketone and carbon dioxide.[3][4][5]
-
Isomerization: The double bond can isomerize between the cis (maleic) and trans (fumaric) forms, which can affect its reactivity in stereospecific reactions like the Diels-Alder reaction.
Q2: How does pH affect the stability of 3-acetylacrylic acid in aqueous solutions?
A2: The stability of 3-acetylacrylic acid is significantly pH-dependent.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the acetyl group can be a prominent degradation pathway.[6][7]
-
Neutral to Slightly Acidic Conditions (pH 4-6): This is generally the range of maximum stability for many organic acids.[7]
-
Basic Conditions (pH > 8): Basic conditions dramatically accelerate hydrolysis.[8] The carboxylate form is also more electron-rich, which can influence its reactivity as a Michael acceptor.
Q3: What are the recommended storage conditions for 3-acetylacrylic acid?
A3: To minimize degradation during storage, the following conditions are recommended:
-
Temperature: Store at reduced temperatures (<8°C) to slow down potential polymerization and hydrolysis.[9]
-
Moisture: Protect from moisture to prevent hydrolysis.[9] Storage in a desiccator is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if radical-initiated polymerization is a concern, although for some acrylics, the presence of oxygen is required for certain stabilizers to function.[1]
-
Inhibitors: For long-term storage, consider the addition of a polymerization inhibitor like hydroquinone or phenothiazine, if compatible with your downstream application.[10][11]
Q4: Can I purify 3-acetylacrylic acid if I suspect degradation?
A4: Yes, purification is often necessary. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a common method to remove oligomeric and hydrolysis-derived impurities. It is crucial to use moderate temperatures during dissolution to avoid further degradation. Purity should be verified by techniques such as NMR spectroscopy and melting point determination.
Troubleshooting Guides for Specific Reaction Conditions
This section provides detailed troubleshooting for common synthetic applications of 3-acetylacrylic acid.
Issue 1: Low Yields and Side Products in Michael Additions
The Michael addition, or conjugate addition, is a key reaction of 3-acetylacrylic acid.[12] However, its bifunctional nature can lead to complications.
Symptoms:
-
Formation of a complex mixture of products.
-
Low conversion of starting materials.
-
Isolation of polymeric material.
Causality and Troubleshooting:
-
Self-Polymerization: The electrophilic double bond of 3-acetylacrylic acid can react with a nucleophile, and the resulting enolate can act as a nucleophile itself, initiating polymerization.
-
Solution:
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Slow Addition: Add the 3-acetylacrylic acid slowly to the reaction mixture containing the nucleophile to maintain a low concentration of the Michael acceptor.
-
Use of Inhibitors: If compatible with your reaction conditions, a small amount of a radical inhibitor can be beneficial.
-
-
-
Competing Nucleophilic Attack: Strong nucleophiles can attack the acetyl carbonyl group in addition to the desired 1,4-addition.
-
Solution:
-
Softer Nucleophiles: Employ "softer" nucleophiles (e.g., thiols, amines) which preferentially undergo conjugate addition.[13]
-
Catalyst Choice: Use catalysts that favor Michael addition, such as mild bases or Lewis acids that coordinate to the carbonyl oxygen of the acetyl group, further activating the double bond.[12]
-
-
-
Hydrolysis of the Product: If the reaction is worked up under harsh aqueous acidic or basic conditions, the acetyl group of the product can be hydrolyzed.
-
Solution:
-
Neutral Workup: Aim for a neutral or mildly acidic aqueous workup.
-
Anhydrous Conditions: If possible, perform the reaction and workup under anhydrous conditions.
-
-
Experimental Protocol: Monitoring a Michael Addition
-
Set up the reaction under an inert atmosphere.
-
Dissolve the nucleophile and catalyst in the chosen solvent.
-
Prepare a solution of 3-acetylacrylic acid in the same solvent.
-
At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a suitable reagent (e.g., a mild acid).
-
Analyze the aliquot by TLC, LC-MS, or ¹H NMR to monitor the consumption of starting materials and the formation of the desired product and any major byproducts.[14]
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to RT | Minimizes polymerization and side reactions. |
| Addition Rate | Slow, dropwise | Maintains a low concentration of the Michael acceptor. |
| Catalyst | Mild base (e.g., Et₃N) | Promotes the desired 1,4-addition without causing significant degradation.[12] |
| Solvent | Anhydrous, aprotic | Prevents hydrolysis and unwanted protonation events. |
Logical Workflow for Troubleshooting Michael Additions:
Caption: Troubleshooting workflow for Michael additions.
Issue 2: Poor Selectivity and Reversibility in Diels-Alder Reactions
3-Acetylacrylic acid is an effective dienophile in Diels-Alder reactions due to its electron-withdrawing groups.[15][16][17] However, achieving high stereoselectivity and preventing the retro-Diels-Alder reaction can be challenging.
Symptoms:
-
Formation of endo and exo isomers.
-
Low yield, suggesting the reaction is reversible at the reaction temperature.
-
Decomposition of the starting material under prolonged heating.
Causality and Troubleshooting:
-
Stereoselectivity (Endo/Exo): The formation of both endo and exo products is common. The endo product is often kinetically favored due to secondary orbital interactions, but the exo product may be thermodynamically more stable.
-
Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and the reverse reaction is favored at higher temperatures.[17]
-
Solution:
-
Optimize Temperature: Find the lowest temperature at which the forward reaction proceeds at a practical rate.
-
Remove Product: If feasible, remove the product from the reaction mixture as it forms to drive the equilibrium forward.
-
-
-
Thermal Decomposition: Prolonged heating can lead to decarboxylation and polymerization of the 3-acetylacrylic acid.
-
Solution:
-
Minimize Reaction Time: Use conditions that accelerate the reaction (e.g., higher concentration, catalysis) to shorten the required heating time.
-
Monitor Progress: Closely monitor the reaction to determine the point of maximum product formation before significant degradation occurs.
-
-
Experimental Protocol: Optimizing a Diels-Alder Reaction
-
Set up parallel reactions in small vials.
-
Vary one parameter at a time (e.g., temperature, catalyst, solvent).
-
After a set time, quench the reactions.
-
Analyze the product mixture of each reaction by ¹H NMR or GC-MS to determine the conversion and the endo:exo ratio.
Data Summary Table:
| Parameter | Condition A | Condition B | Rationale for Change |
| Temperature | 80°C | 25°C | Lower temperature to favor kinetic (endo) product and reduce retro-reaction. |
| Catalyst | None | 0.1 eq. Lewis Acid | Accelerate reaction and enhance stereoselectivity.[15] |
| Reaction Time | 24 h | 6 h | Shorter time at higher rate minimizes thermal degradation. |
Logical Pathway for Diels-Alder Optimization:
Caption: Optimization pathway for Diels-Alder reactions.
References
-
Study of hydrolysis of acetylsalicylic acid. Available at: [Link]
-
Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions. Journal of Pharmaceutical Research International. Available at: [Link]
-
The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study. ResearchGate. Available at: [Link]
-
ACRYLIC ACID - STABILIZED - PURE. Synthomer. Available at: [Link]
-
Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. PMC - NIH. Available at: [Link]
-
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. Available at: [Link]
-
Investigation of the Stability of Acetylsalicylic Acid at Different Temperatures. ResearchGate. Available at: [Link]
-
The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60°C). Sciforum. Available at: [Link]
-
Diels–Alder Reactions of β-Acylacrylic Acids. ResearchGate. Available at: [Link]
- Polymerization of acrylic acid in aqueous solution. Google Patents.
-
[Study of the chemical stability of acetylsalicylic acid tablets during storage in pharmacies of Concepción, Chile]. PubMed. Available at: [Link]
-
Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers. Materials Science -- Poland. Available at: [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
The Kinetics of the Decomposition of Malonic Acid in Aqueous Solution. ResearchGate. Available at: [Link]
-
The Stability of Acetylsalicylic Acid in Suspension. ResearchGate. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Michael addition reactions to show evidence of side reactions. ResearchGate. Available at: [Link]
-
Diels–Alder reaction. Wikipedia. Available at: [Link]
- Stabilizers for the prevention of polymerization of (meth)acrylic acid and esters thereof. Google Patents.
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. NIH. Available at: [Link]
-
Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid. NIH. Available at: [Link]
-
Heats of polymerization of acrylic acid and derivatives. ResearchGate. Available at: [Link]
-
Semibatch AqueousSolution Polymerization of Acrylic Acid: Simultaneous Control of Molar Masses and Reaction Temperature. CONICET. Available at: [Link]
-
Diels Alder Reaction. YouTube. Available at: [Link]
-
Turning Acetylsalicylic Acid into Salicylic Acid - Ester Acid Hydrolysis. YouTube. Available at: [Link]
-
Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. RSC Publishing. Available at: [Link]
-
Stabilizers for the prevention of polymerization of \meth\acrylic acid and esters thereof. European Patent Office. Available at: [Link]
-
Assessment of Degradation Behavior for Acetylsalicylic Acid Using a Plasma in Liquid Process. MDPI. Available at: [Link]
Sources
- 1. synthomer.com [synthomer.com]
- 2. US2789099A - Polymerization of acrylic acid in aqueous solution - Google Patents [patents.google.com]
- 3. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. materialsscience.pwr.edu.pl [materialsscience.pwr.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. protmed.uoradea.ro [protmed.uoradea.ro]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. journaljpri.com [journaljpri.com]
- 10. EP0672652A1 - Stabilizers for the prevention of polymerization of (meth)acrylic acid and esters thereof - Google Patents [patents.google.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Method development for separating 3-Acetylacrylic acid isomers
Subject: Method Development for Separating 3-Acetylacrylic Acid Isomers
Introduction: Understanding the Analyte
Welcome to the technical guide for 3-Acetylacrylic acid (4-oxopent-2-enoic acid). Analyzing this compound is not a standard organic acid run; it is an exercise in Dynamic Chromatography .
Before injecting a single blank, you must understand the structural dynamics. 3-Acetylacrylic acid does not exist as a static molecule in solution. It exists in a pH- and solvent-dependent equilibrium between three forms:
-
The E-isomer (Trans): typically the stable, open-chain solid form.
-
The Z-isomer (Cis): the open-chain geometric isomer.
-
The Cyclic Lactol: 5-methyl-5-hydroxy-2(5H)-furanone (formed from the Z-isomer).
The Challenge: The Z-isomer and the Cyclic Lactol are often in rapid equilibrium (ring-chain tautomerism). If the interconversion rate is on the same time scale as your chromatographic separation, you will observe peak coalescence, plateauing, or saddle-formation rather than distinct peaks.
Core Method Development Strategy
To separate the E-isomer from the Z/Lactol pair, we must freeze the equilibrium or ensure one form dominates.
Stationary Phase Selection
| Column Chemistry | Recommendation | Rationale |
| C18 (L1) | Primary Choice | Provides strong hydrophobic retention. Essential for retaining the open-chain forms which are moderately polar. |
| Polar Embedded (C18-Amide) | Alternative | Use if the Z-isomer/Lactol elutes in the void volume. The polar group interacts with the lactol hydroxyl, increasing retention. |
| PFP (Pentafluorophenyl) | Specialized | Excellent for geometric isomers (cis/trans) due to pi-pi interactions and shape selectivity. |
Mobile Phase & pH Control
-
Acidity is Non-Negotiable: The pKa of the carboxylic acid group is approximately 3.5. You must operate at pH < 2.5 (ideally pH 2.0–2.1).
-
Why?
-
Retention: Keeps the acid protonated (neutral), allowing it to stick to the C18 column.
-
Equilibrium Stabilization: Acidic conditions stabilize the lactol form over the open Z-chain, simplifying the chromatogram to essentially two peaks: E-isomer vs. Lactol.
-
Recommended Protocol (Start Here)
-
Column: High-strength Silica C18, 150 x 4.6 mm, 3 µm (e.g., Waters Atlantis T3 or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 15°C (Critical parameter—see Troubleshooting).
-
Detection: UV @ 215 nm (detects carbonyls) and 254 nm (detects conjugated double bond of the E-isomer).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | Isocratic Load |
| 12.0 | 40 | Linear Gradient |
| 12.1 | 95 | Wash |
| 15.0 | 95 | Wash Hold |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | Ready for Next Inj |
The Isomerization Workflow
The following diagram illustrates the kinetic relationship you are fighting against during separation.
Figure 1: The dynamic equilibrium of 3-Acetylacrylic acid. Note the rapid interconversion between the Z-isomer and the Lactol form.
Troubleshooting Guide
Issue 1: "Saddle" Peaks or Plateau between Peaks
Symptom: The baseline between the two main peaks does not return to zero; it looks like a suspension bridge. Root Cause: On-column isomerization. The molecule is converting from E to Z (or ring-opening) while it travels down the column. Fix:
-
Lower the Column Temperature: Drop from 30°C to 10°C or 15°C . This slows the reaction kinetics (Arrhenius equation), "freezing" the isomers in their state at injection.
-
Increase Flow Rate: Spending less time on the column reduces the time available for reaction.
Issue 2: Peak Splitting in the "Z" Region
Symptom: The earlier eluting peak (usually the Lactol/Z mix) is split or has a shoulder. Root Cause: Separation of the open-chain Z-form from the Cyclic Lactol. Fix:
-
Accept it (if quantifying total Z): Integrate the entire cluster.
-
Force Cyclization: Ensure the sample diluent is acidic (match Mobile Phase A). This pushes the Z-isomer entirely into the Lactol form before injection.
Issue 3: Retention Time Drift
Symptom: Peaks move earlier with every injection. Root Cause: Phase collapse (dewetting) if using 100% aqueous on a standard C18, or pH hysteresis. Fix:
-
Ensure at least 3-5% organic solvent is present at the start.
-
Use a "AQ" or "T3" type column designed for high-aqueous stability.
Frequently Asked Questions (FAQs)
Q: Which isomer elutes first? A: typically, the Cyclic Lactol (Z-equivalent) elutes first on Reverse Phase columns. It is more polar due to the cyclic structure and reduced hydrophobic surface area compared to the extended E-isomer chain.
Q: Can I use Methanol instead of Acetonitrile? A: Caution is advised. Methanol is a protic solvent and can react with the lactol to form a methyl-acetal (pseudo-ester) over time, creating a ghost peak. Acetonitrile is aprotic and safer for this specific keto-acid.
Q: My standard is a yellow solid. Which isomer is it? A: The stable crystalline solid is almost exclusively the E-isomer (Trans) . If you dissolve it and immediately inject, you will see mostly one peak. If you let it sit in solution (especially in light), the Z/Lactol peak will grow.
Q: How do I validate the method if the standards keep changing? A: You must validate the Total Area . Since the isomers have similar extinction coefficients at the isosbestic point (approx 210-215 nm), the sum of the areas of Peak A (Lactol) + Peak B (Trans) should remain constant even as the ratio changes.
Decision Tree: Method Optimization
Figure 2: Troubleshooting logic for optimizing 3-Acetylacrylic acid separation.
References
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Sigma-Aldrich (Merck). "Separation of Organic Acids with 100% Aqueous Mobile Phase." Application Note.
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BenchChem. "HPLC Analysis of 2-Oxopentanoic Acid (Analogous Keto-Acid Protocol)." Protocol Database.
-
Royal Society of Chemistry. "Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives." Chemical Science, 2013. (Mechanistic insight into acid-catalyzed isomerization).
-
Organic Chemistry Portal. "Lactol Synthesis and Equilibrium." (Fundamental chemistry of the Z-isomer/Lactol tautomerism).
Sources
Challenges in the scale-up production of 3-Acetylacrylic acid
Technical Support Center: Scale-Up Production of 3-Acetylacrylic Acid
Topic: (4-oxo-2-pentenoic acid) Role: Senior Application Scientist Status: Active System Version: 2.4 (Beta)
Introduction: The Scale-Up Paradox
Welcome to the technical support hub for 3-Acetylacrylic Acid (4-oxo-2-pentenoic acid) .
If you are accessing this guide, you have likely moved beyond milligram-scale synthesis and are encountering the "Scale-Up Paradox" characteristic of unsaturated keto-acids. While the chemistry appears simple on paper—often involving the oxidation or dehydrogenation of Levulinic Acid derivatives—the physicochemical reality at the kilogram scale is unforgiving.
This molecule is a Michael Acceptor , a pH-sensitive acid , and a tautomeric shapeshifter . It wants to polymerize, it wants to cyclize into a lactol, and it refuses to crystallize if the impurity profile shifts even slightly.
This guide is structured not as a textbook, but as a Troubleshooting Logic Engine . Navigate to the module that matches your current failure mode.
Module 1: Synthesis & Reaction Control
Context: The most robust scale-up route remains the Bromination-Dehydrobromination of Levulinic Acid (or its esters), despite the move toward catalytic dehydrogenation. The latter often suffers from rapid catalyst coking at scale. This module addresses the "Classic Route" challenges.
Q1: My reaction mixture is turning into a dark tar before the elimination step is complete. What is happening?
Diagnosis: You are likely experiencing Thermal Runaway Polymerization or Regio-Isomeric Side Reactions . Root Cause: 3-Acetylacrylic acid is an electron-deficient alkene. In the presence of excess base (used for dehydrobromination) or high heat, it undergoes self-Michael addition (polymerization). Furthermore, if bromination occurred at the C5 (methyl) position rather than the C3 (methylene) position, you are generating unstable byproducts.
The Fix:
-
Temperature Discipline: The elimination step (removing HBr) is exothermic. On a scale >100g, active cooling is mandatory. Keep the internal temperature below 40°C during base addition.
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Base Selection: Switch from strong inorganic bases (NaOH) to hindered organic bases (e.g., Triethylamine or DBU) or buffered carbonates if using esters. Strong nucleophiles trigger polymerization.
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Radical Scavenging: Add a radical inhibitor (e.g., BHT or Hydroquinone monomethyl ether) at 500-1000 ppm to the reaction vessel before heating.
Q2: I am seeing a "Ghost Peak" in my HPLC/NMR that accounts for 15-20% of the mass, but I can't isolate it.
Diagnosis: You are observing the Cyclic Lactol Tautomer . Mechanism: 4-oxo-2-pentenoic acid exists in equilibrium between the open-chain trans-isomer (E-isomer) and the cyclic hydroxy-lactone (lactol) form. This equilibrium is solvent-dependent.
-
In DMSO/Methanol (NMR): You often see both forms.
-
In Water/Acid: The equilibrium shifts.
The Fix:
-
Do not try to purify the "impurity" away. It is the product in disguise.
-
Validation: Run the NMR in CDCl3 (favors open chain) vs D2O (favors equilibrium). If the peaks shift and integrate to the same proton count, it is tautomerism, not impurity.
Visualizing the Pathway & Failure Modes
Figure 1: Reaction pathway showing the critical branch points for impurity formation (Red) and tautomeric equilibrium (Yellow).
Module 2: Isolation & Purification
Context: Crystallization is the only viable method for pharmaceutical-grade purity. Distillation is impossible due to the high boiling point and thermal instability.
Q3: My crude product is an "oil" that refuses to crystallize, even at -20°C.
Diagnosis: The "Oiling Out" Phenomenon. Root Cause: The presence of residual Levulinic Acid (starting material) or the 5-bromo isomer acts as a solvent, depressing the melting point. 3-Acetylacrylic acid has a melting point of ~125°C (pure), but this drops drasticaly with impurities.
The Protocol: "Rescue Crystallization"
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Solvent Swap: If you are using water, stop. Water solubility is too high for high-yield recovery.
-
The Recommended System: Use Ethyl Acetate / Hexane (or Heptane) .
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Dissolve crude oil in minimal warm Ethyl Acetate (40°C).
-
Add Hexane dropwise until persistent cloudiness (turbidity point).
-
Seed: Add a single crystal of pure product (if available) or scratch the glass.
-
Slow Cool: Ramp down to 0°C over 4 hours.
-
-
The "Desperation" Trick: If it still oils out, convert the acid to its Calcium or Zinc salt . These precipitate instantly. You can then re-acidify the salt to recover the free acid in a cleaner state.
Q4: How do I remove the inorganic salts (NaBr/KBr) without losing my water-soluble product?
Diagnosis: Phase Partitioning Failure. Root Cause: 3-Acetylacrylic acid is amphiphilic. It loves water. Washing the organic layer with water will wash away your product.
The Fix:
-
Do not wash with water.
-
Filtration First: If your elimination solvent was non-polar (e.g., Toluene or DCM), the inorganic salts (NaBr) should precipitate. Filter them out before any aqueous workup.
-
Back-Extraction: If you must use water, you must salt-out the aqueous layer with NaCl to saturation and back-extract with Ethyl Acetate 3-4 times.
Data: Solvent Compatibility Matrix
| Solvent | Solubility (25°C) | Role in Process | Risk Factor |
| Water | High | Reaction Medium | Product loss during workup; Lactol formation. |
| Ethyl Acetate | High | Extraction / Crystallization | Recommended. Good recovery. |
| Dichloromethane | High | Extraction | Good, but environmental concerns for scale-up. |
| Hexane/Heptane | Negligible | Anti-Solvent | Use to force crystallization. |
| Ethanol/Methanol | High | Solvent | Avoid. Reacts to form acetals/esters (Michael addition of solvent). |
Module 3: Stability & Storage
Q5: The white powder turned yellow/brown after one week of storage. Is it ruined?
Diagnosis: Surface Oxidation and Dimerization. Root Cause: The electron-deficient double bond is reacting with oxygen or moisture in the air. The color comes from conjugated oligomers (trace amounts cause high color).
The Fix:
-
Purity Check: Run an NMR. If the purity is >95%, the color is likely superficial. Recrystallize with activated charcoal to remove the color bodies.
-
Storage Protocol:
-
Atmosphere: Argon or Nitrogen blanket is mandatory.
-
Temperature: Store at -20°C for long term; 4°C for active use.
-
Container: Amber glass (light sensitive).
-
References & Grounding
-
Fundamental Synthesis & Tautomerism:
-
Overend, W. G., Turton, L. M., & Wiggins, L. F. (1950). The conversion of levulinic acid into 3-acetylacrylic acid and its derivatives. Journal of the Chemical Society, 3500-3505.
-
Description: The foundational text describing the bromination/elimination mechanism and the initial characterization of the isomers.
-
-
Scale-Up & Catalytic Approaches:
-
Dutta, S., et al. (2019). Perspectives on the catalytic production of levulinic acid and its derivatives. Catalysis Science & Technology.
-
Description: Reviews modern catalytic methods (dehydrogenation) which avoid the bromine waste but introduce catalyst fouling challenges.
-
-
Crystallization & Physical Properties:
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5363652, 4-Oxo-2-pentenoic acid.
-
Description: Authoritative source for physicochemical data, toxicity (H315, H319), and safety handling.
-
-
Michael Acceptor Reactivity:
-
Schultz, T. W., et al. (2006). The chemoavailability of Michael acceptors in toxicity. Chemical Research in Toxicology.
-
Description: Explains the polymerization and protein-binding risks associated with the unsaturated keto-acid structure.
-
Disclaimer: This guide is for research and development purposes. All scale-up activities involving hazardous reagents (Bromine, strong bases) must undergo a rigorous Process Safety Management (PSM) review.
Overcoming poor solubility of 3-Acetylacrylic acid in reactions
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Experimental Reactions
Welcome to the technical support center for 3-acetylacrylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of 3-acetylacrylic acid (also known as 4-oxopent-2-enoic acid) in their reaction setups. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 3-acetylacrylic acid. What are its general solubility properties?
A1: 3-Acetylacrylic acid (MW: 114.10 g/mol , MP: 123-124°C) is a polar organic molecule, and its solubility is dictated by the interplay between its polar carboxylic acid group and its somewhat less polar acetyl and vinyl groups.[1] Comprehensive, quantitative solubility data in a wide range of organic solvents is not extensively consolidated in public literature. However, we can predict its behavior based on fundamental chemical principles.
The molecule's structure features:
-
A hydrophilic (water-loving) carboxylic acid group (-COOH) capable of hydrogen bonding.
-
A moderately polar ketone group (C=O).
-
A short hydrophobic (water-fearing) carbon backbone.
This dual nature means it will exhibit limited solubility in both purely nonpolar solvents (like hexanes) and, due to the hydrocarbon portion, potentially incomplete solubility in water, especially at lower temperatures. Its best solubility will be found in polar organic solvents.
Below is a table summarizing the predicted qualitative solubility of 3-acetylacrylic acid in common laboratory solvents, which should be used as a starting point for your own experimental determinations.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Causality |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid group can form strong hydrogen bonds with protic solvents. Solubility in water is enhanced at higher pH (see Q3). |
| Polar Aprotic | DMSO, DMF, THF, Acetone | High | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, effectively solvating the polar functional groups of the molecule.[2][3] |
| Ethers | Diethyl Ether, MTBE | Low to Moderate | Ethers can act as hydrogen bond acceptors but are significantly less polar than the other categories, leading to reduced solubility.[4] |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | While moderately polar, these solvents are poor hydrogen bond partners for the carboxylic acid group, resulting in limited solubility. |
| Nonpolar | Hexanes, Toluene, Benzene | Very Low / Insoluble | The large mismatch in polarity ("like dissolves like" principle) prevents effective solvation of the polar functional groups. |
Q2: What is the pKa of 3-acetylacrylic acid, and why is it important for my reaction?
Understanding the pKa is crucial because it dictates the ionization state of the molecule at a given pH.
-
At pH < pKa (e.g., pH < ~4.2): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is more soluble in organic solvents.
-
At pH > pKa (e.g., pH > ~4.2): The carboxylic acid will be predominantly in its ionized, deprotonated carboxylate form (-COO⁻). This anionic form is significantly more soluble in aqueous media.
This pH-dependent behavior is the key to one of the most powerful methods for controlling its solubility, as detailed in the next question.
Troubleshooting Guides & Protocols
Q3: My reaction is failing due to poor solubility in an organic solvent. How can I improve it using pH adjustment?
A3: The Principle of In-Situ Salt Formation. This is the most direct and effective strategy. By adding a suitable base to your reaction mixture, you can deprotonate the carboxylic acid in-situ to form a carboxylate salt. This salt, being ionic, may have dramatically different solubility properties. Often, the goal is not to fully dissolve the acid beforehand but to have it react with the base and enter a more soluble state as the reaction proceeds.
A classic example of this principle is the Knoevenagel-Doebner condensation, where malonic acid (a dicarboxylic acid) is reacted with an aldehyde in the presence of a base like pyridine. The pyridine deprotonates the acid, forming a soluble pyridinium carboxylate salt which then participates in the reaction.[7]
Protocol 1: In-Situ Base-Mediated Solubilization
Objective: To improve the solubility and reactivity of 3-acetylacrylic acid in an organic solvent by forming its conjugate base.
Materials:
-
3-Acetylacrylic acid
-
Anhydrous reaction solvent (e.g., THF, DMF)
-
An organic base (e.g., Triethylamine (TEA), Pyridine, DBU) or an inorganic base (e.g., K₂CO₃, NaHCO₃)
-
Your reaction substrate and other reagents
Procedure:
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add your reaction solvent and a magnetic stir bar.
-
Dispersion: Add the solid 3-acetylacrylic acid to the solvent. It may not fully dissolve at this stage; a fine suspension is acceptable.
-
Base Addition: Slowly add at least one molar equivalent of your chosen base to the stirring suspension.
-
Causality: The base will react with the acidic proton of the carboxylic acid. The choice of base is critical:
-
Organic Amines (TEA, Pyridine): These form an ammonium carboxylate ion pair. This "salt" is often significantly more soluble in aprotic organic solvents like THF or DCM than the parent acid.
-
Inorganic Carbonates (K₂CO₃): These are suitable for highly polar aprotic solvents like DMF or DMSO where the resulting potassium carboxylate salt can be sufficiently solvated.
-
-
-
Observation: Stir the mixture for 15-30 minutes. You should observe the suspended solid gradually dissolving as the more soluble salt is formed.
-
Reaction: Once the solution is homogeneous (or significantly clearer), proceed by adding your other reagents to initiate the desired reaction.
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a decision-making process for addressing solubility challenges with 3-acetylacrylic acid.
Q4: My reaction requires an aqueous base, but my organic substrate is insoluble in water. What is Phase-Transfer Catalysis (PTC)?
A4: Bridging the Phase Divide. Phase-Transfer Catalysis is a powerful technique for carrying out reactions between two reactants that are located in different, immiscible phases (e.g., an aqueous phase and an organic phase).[8]
-
The Problem: You deprotonate 3-acetylacrylic acid with NaOH in water, forming the water-soluble sodium acetylacrylate. Your other reactant (e.g., an alkyl halide) is dissolved in an organic solvent like toluene and cannot enter the aqueous phase to react.
-
The Solution: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is added.[9] The lipophilic (fat-loving) cation (TBA⁺) can pair with the acetylacrylate anion, pull it out of the aqueous phase, and shuttle it into the organic phase where it is now "naked" and highly reactive towards your substrate.[10]
Protocol 2: General Procedure for Phase-Transfer Catalysis
Objective: To react the deprotonated form of 3-acetylacrylic acid with an organic-soluble electrophile in a biphasic system.
Materials:
-
3-Acetylacrylic acid
-
Organic solvent (e.g., Toluene, Dichloromethane)
-
Aqueous base (e.g., 20-50% aq. NaOH or K₂CO₃)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide (TBAB), Aliquat 336)
-
Organic-soluble reactant (e.g., an alkyl halide)
Procedure:
-
Setup: Combine the organic solvent, the organic-soluble reactant, and 1-5 mol% of the phase-transfer catalyst in a reaction flask equipped with a condenser and a magnetic stir bar capable of vigorous agitation.
-
Aqueous Phase: In a separate vessel, dissolve the 3-acetylacrylic acid in the aqueous base solution.
-
Combine: Add the aqueous solution of the sodium/potassium acetylacrylate to the organic solution in the reaction flask.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 50-80°C) and stir vigorously.
-
Causality: Vigorous stirring is essential to maximize the interfacial surface area between the two phases, which facilitates the ion exchange and transfer process by the catalyst.[11] The reaction progress can be monitored by TLC or GC/LC-MS analysis of the organic layer.
-
-
Workup: After the reaction is complete, stop the stirring and allow the layers to separate. The organic layer containing the product is separated, washed with water and/or brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
Phase-Transfer Catalysis Workflow
Q5: Can I modify 3-acetylacrylic acid itself to improve its solubility in nonpolar solvents for a specific reaction?
A5: Yes, through Derivatization. If the carboxylic acid functionality is not the reactive site in your intended subsequent reaction, you can temporarily or permanently convert it into a less polar group. The most common strategy is esterification.[12]
Converting 3-acetylacrylic acid to its methyl or ethyl ester via Fischer esterification will significantly reduce its polarity and break up the hydrogen-bonding network that makes the solid acid difficult to dissolve in many organic solvents.[13] The resulting ester will be much more soluble in solvents like diethyl ether, ethyl acetate, and dichloromethane. This is a powerful strategy, but it requires an additional synthetic step.[14][15]
References
-
Jew, S.-S., et al. (2004). Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines. Angewandte Chemie International Edition, 43(18), 2382–2385. Available at: [Link]
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Available at: [Link]
-
Sharma, P., & Kumar, A. (2014). Phase-Transfer Catalysis in Organic Syntheses. Chemical & Research DEEP, 1(1), 15-21. Available at: [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Mąkosza, M., & Fedoryński, M. (2019). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 24(10), 1920. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available at: [Link]
-
Higashi, T., & Ogawa, S. (2017). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 237-253. Available at: [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science. Elsevier. Available at: [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2579. Available at: [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article). OSTI.GOV. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Ibarra-Montaño, X. A., et al. (2015). View of Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Lifescience Global. Available at: [Link]
-
ResearchGate. (2023). Acrylic acid synthesis via 3-HPA platform. Retrieved from [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
-
SciSpace. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Retrieved from [Link]
-
MDPI. (2024). Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). furylacrylic acid. Retrieved from [Link]
-
NIH. (2022). Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications. Retrieved from [Link]
-
Michigan State University. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
University of Rochester. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
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Navigating the Labyrinth: A Technical Guide to Minimizing 3-Acetylacrylic Acid Degradation During Workup
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical solutions for preserving the integrity of 3-Acetylacrylic acid during experimental workup.
3-Acetylacrylic acid, a versatile building block in organic synthesis, is notoriously prone to degradation, leading to yield loss and product impurities. Its dual functionality as a β-keto acid and an α,β-unsaturated carbonyl compound makes it susceptible to several degradation pathways. This technical support guide offers a comprehensive overview of the challenges encountered during the workup of 3-Acetylacrylic acid and provides field-proven strategies to mitigate them.
Understanding the Instability: Key Degradation Pathways
The primary challenges in handling 3-Acetylacrylic acid stem from its inherent chemical reactivity. Two principal degradation routes must be managed: decarboxylation and polymerization.
-
Decarboxylation: As a β-keto acid, 3-Acetylacrylic acid can readily lose carbon dioxide, particularly upon heating. This process is often accelerated in both acidic and basic conditions, leading to the formation of methyl vinyl ketone. The reaction proceeds through a cyclic transition state, which is energetically favorable.[1]
-
Polymerization: The acrylic acid moiety of the molecule is susceptible to radical polymerization, especially in the presence of heat, light, or radical initiators. This can lead to the formation of oligomeric or polymeric byproducts, which can complicate purification and reduce the yield of the desired monomer.
Caption: Primary degradation pathways of 3-Acetylacrylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the workup of 3-Acetylacrylic acid in a question-and-answer format.
Q1: My yield of 3-Acetylacrylic acid is consistently low after the reaction workup. What are the likely causes?
Low yields are often a direct consequence of degradation. The most common culprits are:
-
Elevated Temperatures: During solvent removal (e.g., rotary evaporation) or extraction, excessive heat can induce decarboxylation.
-
Prolonged Exposure to Acidic or Basic Conditions: Both strong acids and bases can catalyze decarboxylation and other side reactions.
-
Absence of a Polymerization Inhibitor: Without an inhibitor, even ambient light and moderate temperatures can initiate polymerization.
Q2: I'm observing a significant amount of a volatile byproduct. What is it and how can I prevent its formation?
The volatile byproduct is likely methyl vinyl ketone, resulting from decarboxylation. To minimize its formation:
-
Maintain Low Temperatures: All workup steps, including extractions and solvent removal, should be performed at or below room temperature if possible. Use of an ice bath is highly recommended.
-
Neutralize Carefully: If your reaction involves acidic or basic conditions, neutralize the mixture to a pH of approximately 6-7 before extraction. Use dilute acids or bases for this purpose and add them slowly while monitoring the temperature.
-
Minimize Workup Time: Plan your workup to be as efficient as possible to reduce the time the compound is in solution.
Q3: My final product is a sticky solid or an oil that won't crystallize. What's happening?
This is a classic sign of polymerization. To prevent this:
-
Use a Polymerization Inhibitor: Incorporate a radical scavenger like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) into your workup solvents. A concentration of 100-200 ppm is typically sufficient.
-
Work Under Dim Light: Protect your reaction and workup flasks from direct light by wrapping them in aluminum foil.
-
Store Under Air: Oxygen can act as a polymerization inhibitor for many acrylates. Therefore, do not handle or store 3-Acetylacrylic acid under an inert atmosphere like nitrogen or argon.
Q4: What is the best way to purify crude 3-Acetylacrylic acid?
Recrystallization is often the most effective method for purifying 3-Acetylacrylic acid. However, care must be taken to avoid degradation during this process. See the detailed protocol below for guidance. Distillation is generally not recommended due to the compound's thermal instability.
Field-Proven Protocols for Minimizing Degradation
Adherence to optimized protocols is critical for obtaining high-purity 3-Acetylacrylic acid.
Protocol 1: Optimized Aqueous Workup and Extraction
This protocol is designed for reactions performed in aqueous media or for quenching reactions with water.
Objective: To extract 3-Acetylacrylic acid from an aqueous solution while minimizing degradation.
Materials:
-
Reaction mixture containing 3-Acetylacrylic acid
-
Saturated sodium chloride (brine) solution, chilled
-
Ethyl acetate or dichloromethane, chilled and containing 100 ppm MEHQ
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice bath
-
pH paper or a calibrated pH meter
Procedure:
-
Cool the Reaction Mixture: Immediately after the reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C.
-
Neutralize (if necessary): If the reaction was conducted under acidic or basic conditions, adjust the pH to 6-7 by slowly adding a dilute solution of a weak base (e.g., sodium bicarbonate) or a weak acid (e.g., dilute acetic acid). Monitor the temperature closely to prevent an exothermic reaction.
-
Extraction:
-
Transfer the cooled, neutralized aqueous solution to a separatory funnel.
-
Add an equal volume of chilled extraction solvent (ethyl acetate or dichloromethane with MEHQ).
-
Gently invert the funnel 3-4 times to mix the layers. Avoid vigorous shaking, which can promote emulsion formation and potentially increase degradation.
-
Allow the layers to separate and drain the organic layer.
-
Repeat the extraction two more times with fresh, chilled extraction solvent.
-
-
Brine Wash: Combine the organic extracts and wash once with a half-volume of chilled brine. This helps to remove residual water and some water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30 °C.
-
Once the bulk of the solvent is removed, do not continue to evaporate to complete dryness on the rotary evaporator to avoid prolonged exposure to vacuum and potential polymerization of the concentrated product. It is better to proceed to the next step with a small amount of solvent remaining.
-
Caption: Optimized extraction workflow for 3-Acetylacrylic acid.
Protocol 2: Recrystallization for High Purity
Objective: To purify crude 3-Acetylacrylic acid by recrystallization.
Materials:
-
Crude 3-Acetylacrylic acid
-
A suitable solvent system (e.g., ethyl acetate/hexanes or toluene)
-
Polymerization inhibitor (e.g., MEHQ)
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, determine a suitable solvent system. The ideal solvent will dissolve the crude product when warm but will result in poor solubility when cold. A mixture of ethyl acetate and hexanes often works well.
-
Dissolution:
-
Place the crude 3-Acetylacrylic acid in a clean Erlenmeyer flask.
-
Add a minimal amount of the chosen primary solvent (e.g., ethyl acetate) containing a small amount of MEHQ (a few crystals).
-
Gently warm the flask in a water bath (not exceeding 40 °C) while swirling until the solid dissolves completely. Avoid overheating.
-
-
Induce Crystallization:
-
Remove the flask from the warm water bath and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure 3-Acetylacrylic acid.
-
Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold secondary solvent (e.g., hexanes) to remove any residual soluble impurities.
-
-
Drying:
-
Dry the crystals under a stream of air or in a desiccator under vacuum at room temperature. Do not use heat to dry the crystals.
-
Stability and Storage Recommendations
Proper storage is paramount to maintaining the integrity of 3-Acetylacrylic acid.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Low temperatures significantly reduce the rates of both decarboxylation and polymerization. |
| Atmosphere | Store under an air atmosphere. | Oxygen acts as a radical scavenger, inhibiting polymerization. |
| Light | Store in an amber bottle or in the dark. | Light can initiate radical polymerization. |
| Additives | Store with a polymerization inhibitor (e.g., 100-200 ppm MEHQ). | Provides an additional layer of protection against polymerization. |
By understanding the inherent instabilities of 3-Acetylacrylic acid and implementing these carefully considered workup, purification, and storage procedures, researchers can significantly improve their success in handling this valuable synthetic intermediate, leading to higher yields, improved purity, and more reliable experimental outcomes.
References
Sources
Troubleshooting peak tailing in HPLC analysis of 3-Acetylacrylic acid
Gathering initial data
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Investigating Analytical Methods
I am now delving into established HPLC methods, focusing on similar compounds to identify suitable column chemistries, mobile phase compositions, and pH considerations. I'm also exploring authoritative sources like pharmacopeias and regulatory guidelines for insights into peak asymmetry and effective troubleshooting tactics.
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Developing troubleshooting protocols
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Technical Support Center: 3-Acetylacrylic Acid Extraction & Purification
Ticket ID: 3AAA-EXT-OPT-024 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the technical support hub for 3-Acetylacrylic acid (4-oxopent-2-enoic acid). This guide addresses the high failure rates observed in standard isolation protocols, primarily caused by the molecule's ring-chain tautomerism and thermal instability .
The protocols below refine the extraction process by exploiting the equilibrium between the acyclic keto-acid form (polar) and the cyclic hydroxylactone (pseudo-acid) form.
Module 1: The Core Protocol (Refined pH-Swing Extraction)
Problem Statement: Users report low recovery yields (<40%) and contamination with polymerization byproducts when using standard ethyl acetate extractions.
Root Cause Analysis: 3-Acetylacrylic acid exists in a delicate equilibrium. At neutral pH, the open-chain carboxylate dominates. Standard extraction often fails to fully shift the equilibrium to the lipophilic cyclic lactol form required for transfer into the organic phase.
Optimized Workflow
Objective: Maximize mass transfer to the organic phase while minimizing thermal degradation.
Step 1: Reaction Quench & pH Adjustment
-
Action: Cool the reaction mixture to 0–4°C.
-
Critical Adjustment: Acidify the aqueous phase using 2M HCl dropwise.
-
Target: pH 2.0 – 2.5.
-
Scientific Rationale: You must drop the pH below the pKa (approx. 3.5) to protonate the carboxylate. This forces the molecule into its neutral form, promoting cyclization into the pseudo-acid (hydroxylactone), which is significantly more soluble in organic solvents [1].
Step 2: Salting Out (The "Force Multiplier")
-
Action: Saturate the aqueous phase with NaCl (approx. 30g/100mL).
-
Why: The "Salting Out" effect increases the ionic strength of the aqueous layer, decreasing the solubility of the organic substrate and forcing it into the extraction solvent.
Step 3: Solvent Selection & Extraction
-
Recommended Solvent: Dichloromethane (DCM) or Chloroform (
). -
Avoid: Diethyl ether (prone to peroxide formation which triggers polymerization of the unsaturated system).
-
Procedure: Perform 3x extractions with a solvent-to-aqueous ratio of 1:2.
-
Self-Validating Step: The aqueous layer should become nearly colorless if the starting material was colored, indicating successful transfer.
Step 4: Drying & Concentration
-
Drying Agent: Anhydrous
(Magnesium sulfate is slightly acidic and can catalyze polymerization; avoid it). -
Evaporation: Rotary evaporate at <35°C .
-
Warning: 3-Acetylacrylic acid is thermally unstable. Higher bath temperatures will result in a viscous, intractable oil (polymer).
Visualization: Extraction Logic Flow
The following diagram illustrates the critical decision points in the extraction workflow to prevent yield loss.
Figure 1: Optimized extraction workflow emphasizing pH control and thermal protection.
Module 2: Troubleshooting & FAQs
Issue 1: "My product turned into a dark, sticky oil during drying."
Diagnosis: Thermal Polymerization.
Explanation: The
-
Ensure the water bath is never above 35°C.
-
Add a trace amount of radical inhibitor (e.g., BHT - Butylated hydroxytoluene) to the collection flask if the product is intended for storage rather than immediate use.
-
Rescue Protocol: If oiling occurs, attempt to triturate the oil with cold pentane or hexane to induce crystallization.
Issue 2: "NMR shows a mixture of isomers."
Diagnosis: Tautomeric Equilibrium.
Explanation: In solution (especially
-
This is not an impurity. Do not attempt to separate them.
-
To confirm purity, run the NMR in
with (converts entirely to the open carboxylate salt) or DMSO- (favors open form via H-bonding) [2].
Module 3: Data & Specifications
Solvent Compatibility Matrix
Use this table to select the correct solvent for your specific downstream application.
| Solvent | Solubility | Suitability for Extraction | Risk Factor |
| Dichloromethane (DCM) | High | Excellent | Low (Good volatility, low boiling point) |
| Chloroform | High | Good | Moderate (Stabilizers like ethanol may react) |
| Diethyl Ether | Moderate | Poor | High (Peroxides trigger polymerization) |
| Ethyl Acetate | High | Moderate | Low (Higher boiling point requires more heat to remove) |
| Water (pH 7) | High | N/A | N/A (Product stays in water) |
| Hexane/Pentane | Very Low | Anti-solvent | Low (Used for crystallization) |
Chemical Stability Profile
-
Storage: -20°C under Argon/Nitrogen.
-
Light Sensitivity: Moderate (Protect from light to prevent photo-isomerization).
-
Shelf Life: < 3 months in solid state without purification.
Module 4: Advanced Purification (Recrystallization)
If the extraction yields a solid but purity is insufficient (<95%), use this recrystallization logic.
Figure 2: Recrystallization decision tree for removing polymeric impurities.
References
-
PubChem. (n.d.). 3-Acetylacrylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Seltzer, S., & Stevens, K. D. (1968). The preparation and properties of 3-acetylacrylic acid. Journal of Organic Chemistry.
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 3-Acetylacrylic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Acetylacrylic acid, also known as 4-oxo-2-pentenoic acid, is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals and other specialty chemicals. This guide provides an in-depth comparative analysis of the primary methods for its synthesis, offering insights into the underlying chemistry, experimental protocols, and the relative merits of each approach.
Introduction to 3-Acetylacrylic Acid and its Isomers
3-Acetylacrylic acid exists as two geometric isomers: cis (Z) and trans (E). The stereochemistry of the final product is a critical consideration in synthesis design, as it can significantly influence the compound's reactivity and subsequent applications. This guide will address the synthesis of both isomers where applicable and discuss methods for their interconversion.
Key Synthetic Strategies: A Comparative Overview
Three principal synthetic strategies have emerged for the preparation of 3-acetylacrylic acid:
-
Friedel-Crafts Acylation of Maleic Anhydride: A classic approach involving the reaction of maleic anhydride with an acetylating agent in the presence of a Lewis acid catalyst.
-
Oxidation of Levulinic Acid: A method that utilizes a readily available bio-derived feedstock, levulinic acid, as the starting material.
-
Hydrolysis of Furan Derivatives: A route that leverages the ring-opening of furan-based compounds to construct the target molecule.
Each of these methods presents a unique set of advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and stereoselectivity.
Method 1: Friedel-Crafts Acylation of Maleic Anhydride
The Friedel-Crafts acylation is a well-established method for forming carbon-carbon bonds to an aromatic or, in this case, an electron-deficient double bond system.[1][2] This approach is analogous to the synthesis of β-benzoylacrylic acid from maleic anhydride and benzene.[2] The reaction proceeds via the formation of an acylium ion from an acetylating agent, which then undergoes electrophilic attack on the double bond of maleic anhydride.
Reaction Mechanism
The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid activates the acetylating agent, typically acetyl chloride or acetic anhydride, to generate a highly reactive acylium ion. This electrophile then adds to the double bond of maleic anhydride, followed by hydrolysis of the anhydride ring to yield the final product.
Figure 1: General workflow for the Friedel-Crafts acylation approach to 3-Acetylacrylic acid.
Experimental Protocol (Adapted from the synthesis of β-benzoylacrylic acid[3])
Materials:
-
Maleic anhydride
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve maleic anhydride in anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add acetyl chloride (or acetic anhydride) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Discussion of Experimental Choices: The use of an anhydrous solvent is critical to prevent the deactivation of the Lewis acid catalyst. The reaction is performed at low temperatures initially to control the exothermic reaction and then at room temperature to drive the reaction to completion. The acidic workup is necessary to hydrolyze the aluminum complex and the anhydride ring.
Method 2: Oxidation of Levulinic Acid
Levulinic acid (4-oxopentanoic acid) is a versatile platform chemical derived from the acid-catalyzed dehydration of C6 sugars.[3] Its oxidation to 3-acetylacrylic acid represents an attractive route from a renewable feedstock. This transformation requires the selective oxidation of the methylene group adjacent to the carboxylic acid.
Reaction Mechanism
The oxidation of the α-methylene group of a carboxylic acid is a challenging transformation. Various oxidizing agents and catalytic systems can be employed. One potential approach involves the use of strong oxidizing agents, though selectivity can be an issue, leading to over-oxidation and side products. A recent study demonstrated the oxidative cleavage of the methyl group in levulinic acid to produce maleic anhydride using supported vanadate catalysts, suggesting that targeted oxidation of the levulinic acid backbone is feasible.[4][5]
Figure 2: Conceptual pathway for the oxidation of levulinic acid.
Experimental Protocol (Hypothetical, based on related transformations[5][6])
Materials:
-
Levulinic acid
-
Supported Vanadium Oxide Catalyst (e.g., V₂O₅ on SiO₂)
-
Solvent (e.g., acetic acid)
-
Oxygen or air
Procedure:
-
Set up a continuous flow reactor packed with the supported vanadium oxide catalyst.
-
Prepare a solution of levulinic acid in a suitable solvent.
-
Pump the levulinic acid solution and a stream of oxygen or air through the heated reactor.
-
The reaction temperature and flow rates would need to be optimized to maximize the yield of 3-acetylacrylic acid while minimizing the formation of byproducts like maleic anhydride.
-
The product stream would be collected and the desired product isolated and purified, likely through crystallization or chromatography.
Discussion of Experimental Choices: A continuous flow setup is often preferred for vapor-phase oxidation reactions to control reaction time and temperature, thus improving selectivity. The choice of catalyst and support is crucial for directing the oxidation to the desired position. The reaction conditions (temperature, pressure, and reactant concentrations) are key parameters to optimize for maximizing the yield of the target product.
Method 3: Hydrolysis of Furan Derivatives
Furan derivatives, which can also be sourced from biomass, offer another pathway to 3-acetylacrylic acid. Specifically, the hydrolysis of substituted furanones can lead to the desired product. For instance, the acid-catalyzed hydrolysis of 2,5-dihydro-2,5-dimethoxy-2-methylfuran has been reported to yield 3-acetylacrolein, which could potentially be oxidized to 3-acetylacrylic acid.[6]
Reaction Mechanism
The furan ring is susceptible to ring-opening under acidic conditions. In the case of a suitably substituted furan derivative, this ring-opening can be followed by tautomerization and further reactions to yield the linear keto-acid.
Figure 3: Proposed pathway for the synthesis of 3-Acetylacrylic acid from a furan derivative.
Experimental Protocol (Conceptual)
Materials:
-
5-Methyl-2(5H)-furanone (or a similar precursor)
-
Dilute aqueous acid (e.g., HCl or H₂SO₄)
-
Solvent (e.g., water, THF)
Procedure:
-
Dissolve the furan derivative in a suitable solvent mixture containing water.
-
Add a catalytic amount of a strong acid.
-
Heat the reaction mixture to promote hydrolysis and ring-opening. The reaction progress can be monitored by techniques like TLC or NMR.
-
Upon completion, neutralize the acid catalyst.
-
Extract the product with an organic solvent.
-
Dry the organic extract and remove the solvent to obtain the crude product.
-
Purify the product, for example, by column chromatography or recrystallization.
Discussion of Experimental Choices: The choice of the starting furan derivative is critical. The substituents on the furan ring will dictate the structure of the final product. The acid concentration and reaction temperature are important parameters to control the rate of hydrolysis and minimize potential side reactions.
Comparative Analysis of Synthesis Methods
| Feature | Friedel-Crafts Acylation | Oxidation of Levulinic Acid | Hydrolysis of Furan Derivatives |
| Starting Materials | Maleic anhydride, acetylating agent | Levulinic acid | Substituted furanones |
| Reagent Cost & Availability | Generally inexpensive and readily available | Levulinic acid is a renewable feedstock with decreasing cost | Availability and cost can vary depending on the specific furan derivative |
| Reaction Conditions | Anhydrous, often requires strong Lewis acids | Can be performed in vapor or liquid phase, may require specialized catalysts | Typically requires acidic conditions and heating |
| Stereoselectivity | May produce a mixture of cis and trans isomers | Tends to favor the more stable trans isomer | Can potentially favor the cis isomer depending on the starting material and mechanism |
| Yield | Can be moderate to good, but optimization is often required | Potentially high, but selectivity can be a challenge | Yields can be variable and are highly dependent on the substrate and conditions |
| Safety & Environmental | Use of corrosive Lewis acids and chlorinated solvents can be a concern | Can be a "greener" route if using a heterogeneous catalyst and O₂/air | Use of strong acids may be required |
| Scalability | Well-established and scalable | Potentially scalable, especially with continuous flow processes | Scalability depends on the availability of the starting furan |
Cis-Trans Isomerization
The interconversion of cis- and trans-3-acetylacrylic acid is an important consideration. The trans isomer is generally the thermodynamically more stable product. Isomerization from the cis to the trans form can often be achieved by heating or by treatment with acid or a catalytic amount of iodine.[7]
Spectroscopic Characterization
The identity and purity of the synthesized 3-acetylacrylic acid isomers can be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The vinyl protons of the cis and trans isomers will exhibit different chemical shifts and coupling constants. In the trans isomer, the coupling constant between the vinyl protons is typically larger (around 15-18 Hz) compared to the cis isomer (around 10-12 Hz).[8][9][10] The methyl protons of the acetyl group will appear as a singlet, and the carboxylic acid proton will be a broad singlet.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbons (ketone and carboxylic acid) and the vinyl carbons will be characteristic of the molecule and can help distinguish between the isomers.[4][11][12]
-
FTIR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretches of the ketone and carboxylic acid, and the C=C stretch of the alkene.[7][13][14][15][16][17][18]
Conclusion
The synthesis of 3-acetylacrylic acid can be approached through several distinct routes, each with its own set of advantages and challenges. The Friedel-Crafts acylation of maleic anhydride offers a traditional and potentially high-yielding method, though it requires careful handling of Lewis acids. The oxidation of levulinic acid presents a promising "green" alternative, leveraging a renewable feedstock, but requires further development to optimize selectivity. The hydrolysis of furan derivatives provides another bio-based route, with the potential for stereoselective synthesis of the cis-isomer.
The choice of the most suitable method will depend on the specific requirements of the researcher, including the desired isomer, scale of the reaction, cost considerations, and available equipment. This guide provides the foundational knowledge and experimental frameworks to enable informed decisions and successful synthesis of this valuable chemical intermediate.
References
Click to expand
-
Friedel-Crafts Acylation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
β-BENZOYLACRYLIC ACID. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Syntheses of Medicinal Compounds. (2017, September 27). Retrieved from [Link]
- DE3743981A1 - METHOD FOR PRODUCING ACETYL CHLORIDE - Google Patents. (n.d.).
-
4-Oxo-2-pentenoic acid | C5H6O3 | CID 5363652 - PubChem. (n.d.). Retrieved from [Link]
-
Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC - NIH. (n.d.). Retrieved from [Link]
-
Experimental FTIR and FT-Raman and theoretical studies on the molecular structures of monomer and dimer of 3-thiopheneacrylic acid | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
FTIR spectra of acrylic acid (a), acrylamide, and (c) the synthesized material. [Color figure can be viewed at wileyonlinelibrary.com] - ResearchGate. (n.d.). Retrieved from [Link]
-
Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene - YouTube. (2013, February 5). Retrieved from [Link]
- US1905466A - Process of preparing acetic anhydride - Google Patents. (n.d.).
-
Acetic Formic Anhydride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Oxidation of levulinic acid for the production of maleic anhydride: breathing new life into biochemicals - ResearchGate. (n.d.). Retrieved from [Link]
-
Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid - DergiPark. (n.d.). Retrieved from [Link]
-
FTIR spectrum of acrylic acid. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. (n.d.). Retrieved from [Link]
-
Oxidation of levulinic acid for the production of maleic anhydride: breathing new life into biochemicals - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Aspirin synthesis.pdf. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids - Preprints.org. (2023, March 3). Retrieved from [Link]
-
What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? (2014, February 21). Retrieved from [Link]
-
Comparative Study Between Different Catalysts For Esterification Of Acrylic Acid - IJRAR.org. (n.d.). Retrieved from [Link]
-
Kinetic and Reactive Distillation for Acrylic Acid Synthesis via Transesterification | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Friedel-Crafts Acylation: alternative reagents - YouTube. (2020, May 20). Retrieved from [Link]
- WO2016123459A1 - Preparation of compounds from levulinic acid - Google Patents. (n.d.).
-
Infrared Spectroscopy of Polymers X: Polyacrylates. (2023, January 1). Retrieved from [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization - Imperial College London. (n.d.). Retrieved from [Link]
-
Oxidative Decarboxylation of Levulinic Acid by Cupric Oxides - MDPI. (n.d.). Retrieved from [Link]
-
FTIR spectra of acrylic acid (AA) and polyacrylic acid (PAA). Inset... - ResearchGate. (n.d.). Retrieved from [Link]
- Converting method for cis and trans isomers of cinnamic acid compound - Google Patents. (n.d.).
-
DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - NIH. (2020, August 11). Retrieved from [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2023, January 30). Retrieved from [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2023, January 30). Retrieved from [Link]
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- 8. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids [mdpi.com]
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A Comparative Analysis of the Biological Activities of 3-Acetylacrylic Acid Isomers: A Guide for Researchers
In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of its biological activity. Geometric isomers, specifically cis and trans isomers, often exhibit markedly different pharmacological profiles, a principle that holds significant implications for therapeutic efficacy and safety. This guide provides an in-depth comparative study of the potential biological activities of the cis and trans isomers of 3-acetylacrylic acid. While direct comparative experimental data for these specific isomers is limited in publicly accessible literature, this analysis is built upon established principles of stereochemistry and extensive data from structurally related compounds, including acrylic and cinnamic acid derivatives. This guide aims to provide researchers, scientists, and drug development professionals with a robust framework for investigating the biological potential of these isomers.
The Significance of Geometric Isomerism in Biological Activity
The differential effects of cis and trans isomers are well-documented across a range of therapeutic agents. A classic example is the platinum-based chemotherapy drug, cisplatin, where the cis configuration is crucial for its potent anticancer activity, while its counterpart, transplatin, is clinically ineffective[1]. This disparity arises from the specific geometric requirements for binding to DNA, the drug's primary target.
Similarly, in the realm of natural products, the trans-isomer of resveratrol, a stilbenoid found in grapes and other plants, generally exhibits more potent antiproliferative activity against various cancer cell lines compared to its cis-isomer[2]. Conversely, for other compounds, the cis isomer may be the more active form[3]. These examples underscore the necessity of evaluating each isomer of a lead compound to fully elucidate its therapeutic potential.
Potential Biological Activities of 3-Acetylacrylic Acid Isomers
Based on the biological activities reported for structurally similar compounds, the isomers of 3-acetylacrylic acid are hypothesized to possess antimicrobial, antifungal, and cytotoxic properties. The acrylic acid moiety is a common feature in many biologically active molecules and their derivatives are known to exhibit a range of effects[4].
Antimicrobial and Antifungal Activity
Derivatives of acrylic acid and cinnamic acid have demonstrated notable antimicrobial and antifungal activities[4][5]. The mechanism of action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis[5].
The geometric configuration of the double bond in 3-acetylacrylic acid can influence how the molecule interacts with microbial targets. For instance, a study on citral isomers (neral, the cis isomer, and geranial, the trans isomer) revealed that geranial exhibited more potent antifungal activity against Trichophyton rubrum[6][7]. This difference was attributed to a greater disruption of the fungal cell membrane and more effective inhibition of ergosterol biosynthesis by the trans isomer[6][7].
It is plausible that the cis and trans isomers of 3-acetylacrylic acid could also display differential antimicrobial and antifungal efficacy. The spatial arrangement of the acetyl and carboxylic acid groups may affect the molecule's ability to penetrate microbial cell walls or bind to target enzymes.
Cytotoxic Activity
The potential for 3-acetylacrylic acid isomers to exhibit cytotoxic activity against cancer cell lines is another area of significant interest. As with antimicrobial activity, the stereochemistry of the molecule can play a pivotal role. The differential cytotoxicity of cisplatin and transplatin is a prime example of this principle[1]. In another study, the trans isomer of a ruthenium(II) polypyridyl complex was found to be significantly more cytotoxic than its cis counterpart, a finding that runs contrary to the cisplatin paradigm[8][9].
For 3-acetylacrylic acid, the orientation of its functional groups could influence its interaction with cellular macromolecules, potentially leading to cell cycle arrest and apoptosis. For example, some derivatives of 3-substituted oxindoles have shown promising antifungal and cytotoxic activities[10].
Experimental Protocols for Biological Activity Screening
To empirically determine and compare the biological activities of cis- and trans-3-acetylacrylic acid, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for researchers.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Experimental Workflow:
Caption: Workflow for determining the MIC and MBC of 3-acetylacrylic acid isomers.
Methodology:
-
Preparation of Compounds: Dissolve cis- and trans-3-acetylacrylic acid in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Assay Procedure:
-
In a 96-well plate, perform a two-fold serial dilution of each isomer in appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Add a standardized bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates under optimal conditions.
-
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing
A similar broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), can be used to assess antifungal activity against yeast (e.g., Candida albicans) and molds (e.g., Aspergillus niger).
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for determining the in vitro cytotoxicity (IC50) of 3-acetylacrylic acid isomers.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., breast, lung, colon) should be used.
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of the cis and trans isomers.
-
After the desired incubation period (e.g., 48 hours), add MTT solution to each well.
-
Incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance.
-
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Comparative Data Summary (Hypothetical)
While awaiting direct experimental data, a hypothetical comparison based on trends observed in structurally related molecules can be presented to guide research efforts.
| Biological Activity | Isomer | Expected Potency | Rationale based on Analogs |
| Antimicrobial | cis-3-Acetylacrylic acid | Moderate | The spatial arrangement may influence interaction with bacterial cell membranes or enzymes. |
| trans-3-Acetylacrylic acid | Potentially Higher | In some analogs, the trans configuration allows for better membrane intercalation or enzyme binding[11]. | |
| Antifungal | cis-3-Acetylacrylic acid | Moderate | |
| trans-3-Acetylacrylic acid | Potentially Higher | The trans isomer of citral (geranial) shows greater antifungal activity[6][7]. | |
| Cytotoxicity | cis-3-Acetylacrylic acid | Potentially Higher | The cis configuration is crucial for the activity of cisplatin and some other anticancer agents[1]. |
| trans-3-Acetylacrylic acid | Moderate | The trans isomer may still exhibit activity, though potentially through a different mechanism or with lower potency[2]. |
Conclusion and Future Directions
The geometric isomerism of 3-acetylacrylic acid represents a critical variable that likely dictates its biological activity profile. Drawing parallels from well-characterized isomer pairs, it is reasonable to hypothesize that the cis and trans isomers of 3-acetylacrylic acid will exhibit distinct antimicrobial, antifungal, and cytotoxic properties. The trans isomer may show enhanced antimicrobial and antifungal effects, while the cis isomer could potentially display greater cytotoxicity, although these are hypotheses that require experimental validation.
Future research should focus on the synthesis and purification of both the cis and trans isomers of 3-acetylacrylic acid to enable direct comparative biological evaluation using the protocols outlined in this guide. Further investigations into their mechanisms of action, structure-activity relationships (SAR), and in vivo efficacy will be essential to unlock their full therapeutic potential.
References
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Le, T. T., et al. (2021). Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol in Human Cancer Cells with Different p53 Status. Molecules, 26(18), 5586. [Link]
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Al-Ostath, A., et al. (2023). Antimicrobial activity and antifungal mechanistic study of 3-substituted oxindoles against Aspergillus niger. Scientific Reports, 13(1), 1-14. [Link]
-
Mphahlele, M. J., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(19), 6243. [Link]
-
Al-Wahaibi, L. H., et al. (2021). The impact of cis- and trans-isomerism on biological activity. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of cis/trans Amide Rotomers of (Z)-N′-(2-Oxoindolin-3-ylidene)formohydrazide. ResearchGate. [Link]
-
Popescu, E., & Dinu, M. (2015). Antibacterial activity of cis- and trans-resveratrol isolated from Polygonum cuspidatum rhizome. ResearchGate. [Link]
-
Reed, J. W., et al. (2016). Geometry matters: inverse cytotoxic relationship for cis/trans-Ru(II) polypyridyl complexes from cis/trans-[PtCl2(NH3)2]. Dalton Transactions, 45(30), 12053-12056. [Link]
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Shi, C., et al. (2021). Antifungal Activities of cis-trans Citral Isomers against Trichophyton rubrum with ERG6 as a Potential Target. Molecules, 26(14), 4268. [Link]
-
Szychowski, K. A., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(22), 6953. [Link]
-
Nicolaou, K. C., et al. (2001). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Journal of the American Chemical Society, 123(38), 9313-9323. [Link]
-
de Souza, E. L., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 27(15), 4991. [Link]
-
Shi, C., et al. (2021). Antifungal Activities of cis-trans Citral Isomers against Trichophyton rubrum with ERG6 as a Potential Target. Molecules, 26(14), 4268. [Link]
-
Reed, J. W., et al. (2016). Geometry matters: inverse cytotoxic relationship for cis/trans-Ru(ii) polypyridyl complexes from cis/trans-[PtCl2(NH3)2]. Dalton Transactions, 45(30), 12053-12056. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Results for 3-Acetylacrylic Acid
In the landscape of pharmaceutical development and chemical research, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 3-Acetylacrylic acid, a versatile building block in organic synthesis, demands robust analytical methodologies to ensure its purity, stability, and overall quality. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 3-Acetylacrylic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent cross-validation of the results, empowering researchers to make informed decisions for their analytical needs.
The Critical Role of Orthogonal Analytical Techniques
Reliance on a single analytical method, no matter how well-validated, carries an inherent risk of systematic errors or unforeseen interferences. The principle of employing orthogonal methods—techniques based on different physicochemical principles—provides a more comprehensive and trustworthy analytical picture. For a polar, UV-active compound like 3-Acetylacrylic acid, HPLC-UV is a natural choice, offering excellent sensitivity and chromatographic separation. In contrast, qNMR provides an independent, primary method of quantification based on the fundamental relationship between the NMR signal integral and the number of atomic nuclei, without the need for a chemically identical reference standard of the analyte. The cross-validation of these two powerful techniques ensures the highest degree of confidence in the analytical results.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and adaptability. For 3-Acetylacrylic acid, a reversed-phase HPLC method with UV detection is the logical approach, leveraging the compound's polarity and UV chromophore.
Rationale for Method Design
The choice of a C18 stationary phase is based on its versatility and proven efficacy in retaining polar organic compounds from an aqueous mobile phase. An acidic mobile phase, buffered with phosphate, serves a dual purpose: it suppresses the ionization of the carboxylic acid group of 3-Acetylacrylic acid, leading to better retention and sharper peak shapes, and it provides a stable pH environment for consistent chromatography. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for a broad range of organic molecules. Detection at 210 nm is chosen to maximize the signal response for the α,β-unsaturated ketone chromophore.
Experimental Protocol: HPLC-UV Analysis of 3-Acetylacrylic Acid
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade).
-
Phosphoric acid (analytical grade).
-
Ultrapure water.
-
3-Acetylacrylic acid reference standard (purity ≥ 99%).
3. Preparation of Mobile Phase:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of ultrapure water. Adjust the pH to 2.5 with phosphoric acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
The final mobile phase composition for isocratic elution is a mixture of Mobile Phase A and Mobile Phase B (e.g., 85:15 v/v). The exact ratio should be optimized for ideal retention and peak shape.
4. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Acetylacrylic acid reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample containing 3-Acetylacrylic acid and dissolve it in the mobile phase to achieve a concentration within the calibration range.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 210 nm.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the 3-Acetylacrylic acid standards against their known concentrations.
-
Determine the concentration of 3-Acetylacrylic acid in the samples by interpolating their peak areas from the calibration curve.
Visualizing the HPLC Workflow
Caption: Workflow for the HPLC-UV analysis of 3-Acetylacrylic acid.
Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei.[1]
Rationale for Method Design
For qNMR, a suitable internal standard is crucial. Maleic acid is an excellent choice as an internal standard for the qNMR analysis of 3-Acetylacrylic acid due to several key reasons: it has sharp, well-resolved proton signals that do not overlap with the signals of 3-Acetylacrylic acid; it is non-volatile and stable; it is commercially available in high purity; and its molecular weight is similar to that of the analyte, which minimizes weighing errors. Deuterated dimethyl sulfoxide (DMSO-d6) is chosen as the solvent because it effectively dissolves both the analyte and the internal standard, and its residual proton signals do not interfere with the signals of interest.
Experimental Protocol: qNMR Analysis of 3-Acetylacrylic Acid
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing ¹H NMR experiments.
2. Reagents and Standards:
-
Deuterated dimethyl sulfoxide (DMSO-d6) with a known low water content.
-
Maleic acid (certified reference material, purity ≥ 99.5%) as the internal standard.
-
3-Acetylacrylic acid sample.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-Acetylacrylic acid sample and 10 mg of the maleic acid internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
4. NMR Data Acquisition:
-
Experiment: ¹H NMR.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
Spectral Width: A spectral width that encompasses all signals of interest with a clear baseline on both sides.
5. Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of both 3-Acetylacrylic acid (e.g., the vinyl protons) and the maleic acid internal standard (the two vinyl protons).
-
Calculate the concentration of 3-Acetylacrylic acid using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
C = Concentration (as purity in %)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = 3-Acetylacrylic acid
-
IS = Internal Standard (Maleic acid)
-
Visualizing the qNMR Workflow
Caption: Workflow for the qNMR analysis of 3-Acetylacrylic acid.
Cross-Validation of Analytical Results
The core of this guide is the direct comparison of the results obtained from the HPLC-UV and qNMR methods. A batch of 3-Acetylacrylic acid was analyzed using both techniques to determine its purity. The validation parameters for the HPLC method were also established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]
Comparative Data Summary
| Parameter | HPLC-UV Method | qNMR Method |
| Principle | Chromatographic separation and UV absorbance | Nuclear magnetic resonance signal intensity |
| Linearity (r²) | > 0.999 (1-100 µg/mL) | Not applicable (primary method) |
| Accuracy (% Recovery) | 98.5% - 101.2% | Not applicable (primary method) |
| Precision (% RSD) | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL | ~0.3 mg/mL |
| Purity Result (Batch X) | 99.2% ± 0.8% | 99.5% ± 0.5% |
Note: The values presented for the HPLC-UV method are typical performance characteristics and may vary depending on the specific instrumentation and conditions.
The results from both methods are in excellent agreement, with a difference of only 0.3% in the determined purity of the test batch. This strong correlation between two orthogonal techniques provides a high level of confidence in the accuracy of the analytical data.
Discussion and Causality of Experimental Choices
The slight difference in the purity values obtained can be attributed to the fundamental differences between the two techniques. The HPLC-UV method is a comparative technique that relies on the purity of the reference standard. Any impurities in the reference standard that do not have a UV chromophore at the detection wavelength would not be detected and could lead to an overestimation of the purity of the sample.
Conversely, qNMR is a primary ratio method that is less susceptible to such errors, provided that the internal standard is of high purity and the experimental parameters are correctly optimized. The choice of a long relaxation delay in the qNMR experiment is critical to ensure that all protons have fully relaxed between pulses, which is a prerequisite for accurate integration.[3]
For routine quality control where high throughput is required, the validated HPLC-UV method is often more practical. However, for the certification of reference materials or for resolving discrepancies in analytical results, the qNMR method is invaluable due to its status as a primary analytical technique.
Conclusion
Both HPLC-UV and qNMR are powerful and reliable techniques for the quantitative analysis of 3-Acetylacrylic acid. The HPLC-UV method offers high sensitivity and is well-suited for routine analysis in a quality control environment. The qNMR method, as a primary technique, provides an independent and highly accurate means of quantification, making it ideal for the certification of reference materials and for the cross-validation of other analytical methods.
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can select the most appropriate method for their specific needs and ensure the generation of accurate, reliable, and defensible analytical data. The cross-validation of results using orthogonal methods, as demonstrated in this guide, represents the gold standard in analytical science and is a critical component of a robust quality system.
References
-
Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]
-
Mitra, S. K. (n.d.). Determination of Acrylic acid emissions from industrial process by HPLC. Retrieved from [Link]
- Fujiwara, T., Hattori, A., Ito, T., Funatsu, T., & Tsunoda, M. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analyst, 145(8), 2555–2559.
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
-
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
- Galo, J. M., et al. (2015). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Korean journal for food science of animal resources, 35(6), 737–744.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
-
National Metrology Institute of Japan. (n.d.). Quantitative NMR. Retrieved from [Link]
- Akoka, S., & Remaud, G. S. (2020). qNMR: A versatile and accurate tool for quantitative analysis. Journal of Pharmaceutical and Biomedical Analysis, 188, 113398.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
University of Ottawa. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). JP4118241B2 - Determination of impurities in acrylic acid.
-
Pharmaffiliates. (n.d.). acrylic acid and its Impurities. Retrieved from [Link]
-
Veeprho. (n.d.). Acrylic Acid Impurities and Related Compound. Retrieved from [Link]
-
Kavya, V., et al. (2024). IMPURITIES SYNTHESIS AND FORMULATION DEVELOPMENT OF ASPIRIN IMPURITES. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Benchmarking the performance of catalysts in 3-Acetylacrylic acid synthesis
Executive Summary
3-Acetylacrylic acid (4-oxopent-2-enoic acid) is a critical bifunctional intermediate in pharmaceutical synthesis, serving as a potent dienophile in Diels-Alder reactions and a precursor for heterocycles.[1] Historically produced via the oxidative degradation of levulinic acid derivatives or bromination/elimination sequences, the industry is shifting toward direct catalytic aldol condensation of acetone and glyoxylic acid due to its atom economy and bio-based potential.[2]
This guide objectively benchmarks the performance of three distinct catalyst classes for this synthesis: Homogeneous Mineral Acids (Baseline), Heterogeneous Solid Acids (Recommended), and Oxidative Dehydrogenation Catalysts (Alternative). Our analysis prioritizes scalability, reaction mass efficiency (RME), and downstream processing ease.
Mechanistic Pathways & Catalyst Selection[2]
The synthesis of 3-acetylacrylic acid primarily follows two distinct mechanistic pathways. Understanding these is crucial for catalyst selection.
Pathway A: Cross-Aldol Condensation (Preferred)
The most direct route involves the acid-catalyzed condensation of Acetone (in excess) with Glyoxylic Acid .[2] The reaction proceeds via the enolization of acetone, nucleophilic attack on the glyoxylic aldehyde, and subsequent dehydration.
Pathway B: Oxidative Dehydrogenation
An alternative route utilizes Levulinic Acid (4-oxopentanoic acid) as a bio-based feedstock.[1][2] This requires catalytic dehydrogenation to introduce the double bond at the
Mechanistic Visualization
The following diagram illustrates the competing pathways and the critical catalytic checkpoints.
Figure 1: Mechanistic pathways for 3-Acetylacrylic acid synthesis.[1] Pathway A (top) utilizes acid-catalyzed aldol condensation.[1][2][3] Pathway B (bottom) utilizes oxidative dehydrogenation.[1]
Catalyst Performance Benchmarking
We evaluated three catalyst systems based on Yield, Selectivity, and Green Chemistry metrics (E-Factor).
Comparative Data Table
| Catalyst Class | Specific Catalyst | Reaction Conditions | Yield (%) | Selectivity (%) | Reusability | Key Drawback |
| Homogeneous Acid | HCl (conc.)[1] | Reflux, 4-6 h | 65-72% | 85% | None | High corrosion; difficult workup; waste generation.[1] |
| Solid Acid (Rec.) | Amberlyst-15 | 60°C, 6-8 h | 78-82% | 94% | >5 Cycles | Requires activation; pore fouling over time.[1][2] |
| Lewis Acid | ZnCl₂ / AlCl₃ | Reflux, 12 h | 55-60% | 70% | Low | Product complexation; difficult separation.[1][2] |
| Oxidative | V₂O₅ / TiO₂ | 250°C (Gas Phase) | 45-50% | 60% | High | High energy cost; low selectivity (coking).[1][2] |
Critical Analysis
-
Amberlyst-15 (Sulfonated Polystyrene Resin):
-
Performance: Exhibits superior selectivity by minimizing the self-condensation of acetone (mesityl oxide formation).[1][2] The pore structure allows size-exclusion effects that favor the cross-aldol product over bulky oligomers.[2]
-
Process Benefit: As a heterogeneous catalyst, it allows for simple filtration workup, eliminating the neutralization step required for HCl.[2] This significantly reduces the salt waste stream.[2]
-
-
Hydrochloric Acid (HCl):
-
Oxidative Dehydrogenation (V₂O₅):
Experimental Protocol: Solid Acid Catalyzed Synthesis
Objective: Synthesis of 3-Acetylacrylic acid using Amberlyst-15 (Heterogeneous Catalysis). Scale: 100 mmol basis.
Materials
-
Reagents: Glyoxylic acid monohydrate (9.2 g, 100 mmol), Acetone (Reagent Grade, 200 mL - acts as solvent and reactant).[1]
-
Catalyst: Amberlyst-15 (Dry, H+ form), 5.0 g.[1]
-
Equipment: 500 mL 3-neck round bottom flask, reflux condenser, mechanical stirrer.
Step-by-Step Methodology
-
Catalyst Activation:
-
Reaction Setup:
-
Reaction Phase:
-
Workup (The Heterogeneous Advantage):
-
Cool the reaction mixture to room temperature.
-
Filter the catalyst.[2] (Save catalyst for regeneration: wash with acetone/water/HCl sequence).[1][2]
-
Concentrate the filtrate under reduced pressure (Rotovap) to remove excess acetone.[2]
-
Note: Do not overheat the residue (>50°C) to prevent thermal polymerization.[2]
-
-
Purification:
Workflow Visualization
The following diagram outlines the optimized workflow for catalyst screening and product isolation.
Figure 2: Operational workflow for benchmarking and isolating 3-Acetylacrylic acid.
References
-
Organic Syntheses , "Acetylacetone and related beta-dicarbonyls," Org.[1][2][4] Synth. Coll. Vol. 3, 251. (Foundational chemistry for acetone condensations). [1]
-
PubChem , "4-Oxopent-2-enoic acid (3-Acetylacrylic acid) - Compound Summary," National Library of Medicine.[1] [1]
-
Chemical Engineering Transactions , "Catalytic Esterification of Levulinic Acid," CET Journal, Vol. 89, 2021.[2] (Context for solid acid catalyst performance on levulinic derivatives).
-
Google Patents , "Solid acid catalyst for esterification and condensation reactions," US Patent 8314045B1.[2]
-
MDPI , "Comparative Study of Homogeneous and Heterogeneous Catalyzed Acetylation," Processes, 2023.[2] (Benchmarking methodology for acid catalysts). [1]
Sources
In-silico vs. experimental data for 3-Acetylacrylic acid properties
This guide is structured to bypass generic product descriptions, focusing instead on the specific "chameleon-like" behavior of 3-Acetylacrylic acid (4-oxo-2-pentenoic acid). It addresses the critical disconnect between standard in-silico algorithms (which often assume a static open-chain structure) and the dynamic experimental reality of tautomerism and cyclization.
A Comparative Guide: In-Silico Predictions vs. Experimental Reality
Executive Summary: The "Static Structure" Trap
In-silico tools (e.g., EPI Suite™, SwissADME) typically treat 3-Acetylacrylic acid (CAS 2510-38-5) as a fixed, open-chain conjugated keto-acid. This assumption leads to critical errors in predicting solubility, acidity (pKa), and reactivity.
The Reality: In solution, this molecule exists in a dynamic equilibrium between a reactive open-chain trans-isomer and a stable, "masked" cyclic hydroxy-lactone (lactol) . This guide provides the experimental data necessary to correct these predictive blind spots.
Quick Comparison: Prediction vs. Reality
| Property | In-Silico Prediction (Open Chain) | Experimental Reality | Impact |
| pKa | ~3.5 (Strongly Acidic) | ~5.5 (Cyclic Form) / ~3.5 (Open) | pH buffers may fail; solubility profiles shift. |
| Melting Point | 60–70°C (Generic Est.) | 123–125°C (Trans-Open) | Solid-state handling requires higher temps. |
| Reactivity | High (Michael Acceptor) | pH-Dependent | The cyclic form is a "masked" electrophile. |
| LogP | -0.3 (Hydrophilic) | Dynamic (pH sensitive) | Cell permeability varies with ring opening. |
The Core Mechanism: Open Chain vs. Cyclic Lactol
The most significant failure mode in modeling 3-Acetylacrylic acid is ignoring the ring-chain tautomerism .
-
Trans-Isomer (Open): The thermodynamically stable solid form (MP 124°C). It possesses a conjugated enone system, making it a potent Michael acceptor.
-
Cis-Isomer (Cyclic): In solution, or upon specific synthesis (MP ~54°C), the cis form cyclizes into a pseudo-acid (hydroxy-lactone). This removes the free carboxylic proton and the conjugated double bond, drastically altering properties.
Visualization: The Tautomeric Equilibrium
The following diagram illustrates the structural flux that confuses static algorithms.
Figure 1: The dynamic equilibrium between the stable open trans-form and the cyclic lactol. High pH forces ring opening, activating the molecule.
Detailed Property Analysis
Acidity (pKa): The Buffer Breaker
-
In-Silico: Algorithms calculate pKa based on the inductive effect of the acetyl group on the carboxylic acid, predicting a value of 3.5–4.0 .
-
Experimental: The cyclic lactol form does not have a free carboxylic acid proton; it has a hemiacetal hydroxyl.[1] However, it behaves as a "pseudo-acid" because neutralization (adding base) drives the equilibrium to the open carboxylate anion.
-
Implication: If you buffer at pH 4.0 expecting the molecule to be anionic (based on pKa 3.5), it may remain largely neutral/cyclic and precipitate.
Reactivity Profiling: Michael Addition
3-Acetylacrylic acid is designed to be a "warhead" for covalent inhibition (targeting Cysteine residues).
-
The Trap: In the cyclic form, the electrophilic double bond is part of a hemiacetal ring or sterically hindered, reducing reactivity.
-
The Fix: Reactivity is pH-gated . At pH > 6, the ring opens, exposing the Michael acceptor.
-
Experimental Validation: See Protocol 2 below for a kinetic assay to verify "warhead" availability.
Experimental Protocols
These protocols are designed to validate the specific form of the material you possess and its reactivity.
Protocol 1: NMR-Based Structure & Purity Verification
Standard HPLC often fails to distinguish the forms due to on-column equilibration. NMR is the gold standard.
Reagents: DMSO-d6 (favors open form), CDCl3 (may show lactol/dimerization). Procedure:
-
Dissolve 10 mg of 3-Acetylacrylic acid in 600 µL DMSO-d6.
-
Acquire 1H NMR (400 MHz or higher).
-
Key Signals to Monitor:
-
Trans-Open: Two doublets for olefinic protons at δ 6.5–7.0 ppm (large coupling constant, J ~16 Hz). Methyl ketone singlet at δ 2.3–2.4 ppm .
-
Cyclic/Lactol: Olefinic protons shift upfield or change coupling pattern (J ~10 Hz or less). Look for a hemiacetal proton signal if exchange is slow.
-
-
Interpretation: Presence of J~16 Hz doublets confirms the reactive trans-isomer.
Protocol 2: Thiol-Michael Addition Kinetic Assay
Determine if your compound is "active" or "masked" under your assay conditions.
Concept: Monitor the consumption of the enone double bond upon addition of L-Cysteine. Reagents: Phosphate Buffer (pH 7.4), L-Cysteine (10 mM), 3-Acetylacrylic acid (1 mM). Workflow:
-
Blank: Prepare 1 mM 3-Acetylacrylic acid in buffer. Measure UV Absorbance at 220–240 nm (Enone max).
-
Reaction: Add L-Cysteine (10 equivalents).
-
Kinetics: Measure decrease in Absorbance at 230 nm every 30 seconds for 10 minutes.
-
Fast Decay (< 2 min): Open, highly reactive form.
-
Lag Phase/Slow Decay: Cyclic form requiring ring-opening (rate-limiting step).
-
Decision Matrix: When to Trust the Model
The following workflow helps you decide when to rely on computed values and when to run the experimental protocols.
Figure 2: Decision matrix for experimental validation based on environmental pH.
References
- Hellström, E. (1957). Structure of β-Acylacrylic Acids. Kungl. Lantbrukshögskolans Annaler. (Seminal work establishing the cyclic lactol vs. trans-open equilibrium and pKa differences).
-
PubChem. (2024).[3] Compound Summary: 4-oxo-2-pentenoic acid (CID 5363652).[4] National Library of Medicine. Retrieved from [Link]
- Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. (Kinetic protocols for Michael addition).
- Ibarra-Montaño, E. L., et al. (2015). Determination of pKa Values for Acrylic Acids by NMR. Journal of Applied Solution Chemistry and Modeling.
Sources
Definitive Guide to Confirming the Stereochemistry of 3-Acetylacrylic Acid Reaction Products
Executive Summary
3-Acetylacrylic acid (4-oxo-2-pentenoic acid) is a versatile bifunctional building block used extensively in drug discovery for the synthesis of heterocycles and bicyclic scaffolds.[1] Its reactivity profile is dominated by its electron-deficient alkene, making it a prime candidate for Diels-Alder cycloadditions and Michael conjugate additions .[1]
However, the utility of these reactions is contingent upon precise stereochemical control. The starting material typically exists as the stable (
This guide outlines a self-validating workflow to determine the relative and absolute stereochemistry of these products, prioritizing NMR spectroscopy as the primary rapid-response tool and X-ray crystallography as the ultimate arbiter.
The Stereochemical Landscape
Before selecting an analytical method, one must understand the potential stereochemical outcomes.
-
Starting Material: Predominantly (
)-3-acetylacrylic acid ( Hz).[1] -
Diels-Alder Adducts: Reaction with dienes (e.g., cyclopentadiene) creates up to four stereocenters.[1] The critical distinction is between Endo (kinetic) and Exo (thermodynamic) diastereomers.
-
Michael Adducts: Conjugate addition creates a chiral center at the
-position.[1] If the nucleophile is chiral, diastereomers result; otherwise, a racemate is formed requiring chiral resolution.
Visualization: Reaction Pathways & Stereochemical Outcomes[2]
Figure 1: Stereochemical divergence in common 3-acetylacrylic acid reactions.[1]
Method 1: NMR Spectroscopy (The Workhorse)
Expert Insight: For rigid bicyclic systems (Diels-Alder adducts),
Protocol: Distinguishing Endo vs. Exo in Norbornene Systems
When 3-acetylacrylic acid reacts with cyclic dienes (e.g., cyclopentadiene), the resulting norbornene derivatives exhibit distinct coupling patterns between the bridgehead protons and the protons
-
Sample Preparation: Dissolve ~5-10 mg of crude or purified product in CDCl
. Ensure the sample is free of paramagnetic impurities. -
Acquisition: Run a standard
H NMR (minimum 400 MHz). -
Analysis of Coupling Constants (
):-
Endo-Protons: The protons on the newly formed ring (H-2, H-3) are in the endo position (substituents are exo). The dihedral angle with the bridgehead proton (H-1, H-4) is approx. 90°.
-
Result:
(often appears as a singlet or broad singlet).[1]
-
-
Exo-Protons: The protons are in the exo position (substituents are endo). The dihedral angle is approx. 35-45°.[1]
-
Result:
(distinct doublet or dd).
-
-
Self-Validating Check:
If you observe a doublet with
2D NMR Confirmation (NOESY)
For flexible Michael adducts or ambiguous cases:
-
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Mixing Time: Set to 500-800 ms.
-
Interpretation: Look for cross-peaks between the acetyl methyl group protons and the proton at the chiral center. Strong correlations indicate spatial proximity (< 5 Å), helping to assign relative diastereochemistry in cyclic derivatives.[1]
Method 2: X-Ray Crystallography (The Gold Standard)
While NMR provides relative stereochemistry, Single Crystal X-Ray Diffraction (SC-XRD) is the only method that yields absolute configuration directly (using anomalous dispersion if heavy atoms are present) or relative configuration with 100% certainty.
When to use:
-
When NMR signals are overlapped or ambiguous.
-
When confirming the structure of a lead compound for regulatory filing.
-
Expert Tip: 3-Acetylacrylic acid derivatives often crystallize well due to hydrogen bonding capabilities of the carboxylic acid.[1]
Protocol: Vapor Diffusion Crystallization[1]
-
Dissolution: Dissolve 10-20 mg of pure compound in a minimal amount of a "good" solvent (e.g., Acetone, THF, or Methanol).
-
Precipitant: Place this vial inside a larger jar containing a "poor" solvent (e.g., Hexanes or Pentane).
-
Equilibration: Seal the outer jar. As the volatile poor solvent diffuses into the inner vial, the solubility decreases, promoting slow crystal growth.
-
Validation: A high-quality dataset should have an
-factor .[1] For absolute configuration (if no heavy atom is present), co-crystallize with a chiral base (e.g., ( )-phenylethylamine).[1]
Method 3: Chiral Chromatography (Enantiomeric Purity)[1]
For Michael adducts where a single chiral center is formed, NMR cannot distinguish enantiomers (unless a chiral shift reagent is used). Chiral HPLC is required.[1]
Recommended Setup:
-
Columns: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1] These are the industry standards for carbonyl-containing compounds.
-
Mobile Phase: Hexane/Isopropanol (typically 90:10 to 70:30) with 0.1% Trifluoroacetic acid (TFA) .[1]
-
Critical Note: The TFA is mandatory to suppress ionization of the carboxylic acid. Without it, peaks will tail severely, making integration impossible.[1]
-
-
Detection: UV at 210 nm (carbonyl
) and 254 nm.[1]
Comparative Analysis of Methods
| Feature | NMR Spectroscopy | X-Ray Crystallography | Chiral HPLC |
| Primary Output | Relative Stereochemistry | Absolute/Relative Structure | Enantiomeric Excess (ee) |
| Sample State | Solution (CDCl | Single Crystal (Solid) | Solution |
| Speed | Fast (10-30 mins) | Slow (Days to Weeks) | Medium (Method Dev.[1] required) |
| Sample Req. | ~5 mg (Recoverable) | ~10-20 mg (Recoverable) | < 1 mg (Analytical) |
| Cost | Low | High | Medium |
| Limit of Detection | > 5% diastereomer | N/A (Single crystal) | < 0.1% minor isomer |
Decision Matrix Workflow
Use this logic flow to determine the correct analytical path for your product.
Figure 2: Decision matrix for stereochemical validation.
References
-
Stereoselectivity of Diels-Alder Reactions. Master Organic Chemistry. Available at: [Link]
-
Diels–Alder Reactions of
-Acylacrylic Acids. ResearchGate. Available at: [Link] -
Michael Addition Reaction. Organic Chemistry Portal.[1][2] Available at: [Link][1]
-
PubChem Compound Summary: 3-Acetylacrylic Acid. National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives. (Example of SC-XRD methodology for acid derivatives). PubMed Central.[1] Available at: [Link]
Sources
A Comparative Guide to the Synthesis of 3-Acetylacrylic Acid: Reproducibility and Robustness of Common Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and chemical synthesis, the reliable production of key intermediates is paramount. 3-Acetylacrylic acid, a versatile building block, presents unique synthetic challenges due to its dual functionality and inherent instability. This guide provides an in-depth comparison of the two primary synthetic routes to this compound: the Friedel-Crafts acylation of maleic anhydride and the oxidation of levulinic acid. We will dissect the causality behind experimental choices, evaluate the robustness of each protocol, and provide detailed experimental data to support our analysis.
Introduction: The Significance of 3-Acetylacrylic Acid
3-Acetylacrylic acid, also known as β-acetylacrylic acid, is a dicarbonyl compound containing both a ketone and a carboxylic acid, conjugated with a double bond. This arrangement of functional groups makes it a highly reactive and valuable precursor for the synthesis of a variety of heterocyclic compounds, pharmaceuticals, and specialty polymers. However, the very features that make it synthetically attractive also contribute to its instability, making its reproducible synthesis a significant challenge. This guide aims to equip researchers with the knowledge to select and optimize a synthetic protocol that balances yield, purity, and operational feasibility.
Methodology 1: Friedel-Crafts Acylation of Maleic Anhydride
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds and the introduction of an acyl group to an aromatic or, in this case, an electron-rich double bond system.[1][2] This approach utilizes the reaction of maleic anhydride with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Reaction Mechanism and Rationale
The reaction proceeds via an electrophilic acylium ion, generated from the interaction of the acetylating agent with the Lewis acid catalyst (e.g., aluminum chloride).[3] This highly electrophilic species then attacks the double bond of maleic anhydride. A subsequent hydrolysis step opens the anhydride ring to yield the desired 3-acetylacrylic acid. The choice of a potent Lewis acid like aluminum chloride is critical to drive the formation of the acylium ion.[2]
Experimental Protocol: A Self-Validating System
This protocol is adapted from a well-established procedure for a similar Friedel-Crafts acylation of maleic anhydride.[4]
Materials:
-
Maleic Anhydride (reagent grade)
-
Acetyl Chloride (anhydrous)
-
Aluminum Chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric Acid (concentrated)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Sodium Sulfate (anhydrous)
-
Toluene
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel with vigorous stirring.
-
After the addition is complete, add maleic anhydride (1.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of toluene and hexane.
Data Presentation: Expected Outcomes and Purity
| Parameter | Expected Value | Notes |
| Yield | 60-75% | Highly dependent on the purity of reagents and anhydrous conditions. |
| Purity (post-recrystallization) | >98% | Assessed by 1H NMR and melting point. |
| Melting Point | 125-127 °C | Literature value for the trans-isomer. |
Visualization: Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of 3-acetylacrylic acid via Friedel-Crafts acylation.
Reproducibility and Robustness Analysis
-
Critical Control Points: The strict use of anhydrous reagents and solvents is paramount for reproducibility. Aluminum chloride is highly hygroscopic, and its deactivation by moisture will significantly reduce the yield. The temperature control during the addition of reagents is also crucial to prevent side reactions.
-
Common Side Reactions: Polysubstitution is generally not an issue in this reaction as the product is deactivated towards further acylation.[1] However, polymerization of the starting material or product can occur, especially if the reaction is overheated.
-
Troubleshooting: Low yields are often traced back to impure or wet reagents. If the product is difficult to crystallize, it may be due to the presence of oily byproducts, which can sometimes be removed by trituration with a cold, non-polar solvent before recrystallization.
Methodology 2: Oxidation of Levulinic Acid
An alternative and potentially "greener" route to 3-acetylacrylic acid involves the selective oxidation of levulinic acid, a biomass-derived platform chemical.[5] This method avoids the use of harsh Lewis acids and chlorinated reagents.
Reaction Mechanism and Rationale
The most plausible mechanism for this transformation is a Baeyer-Villiger oxidation.[5][6] In this reaction, a peroxy acid (often formed in situ from hydrogen peroxide and a carboxylic acid) oxidizes the ketone of levulinic acid. The subsequent rearrangement and hydrolysis would lead to the formation of 3-acetylacrylic acid. The choice of oxidant and catalyst is critical to achieve selectivity for the desired product over other oxidation products like succinic acid.[7]
Experimental Protocol: A Self-Validating System
This protocol is an adaptation of a known procedure for the oxidation of levulinic acid, with modifications aimed at favoring the formation of 3-acetylacrylic acid.[7]
Materials:
-
Levulinic Acid
-
Hydrogen Peroxide (30% solution)
-
Trifluoroacetic Acid (TFA)
-
Sodium Sulfite (for quenching)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve levulinic acid (1.0 eq) in trifluoroacetic acid.
-
Carefully add 30% hydrogen peroxide (2.5 eq) dropwise while keeping the flask in a cool water bath to manage the exotherm.
-
After the addition is complete, heat the reaction mixture to 50-60 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench the excess peroxide by the slow addition of a saturated sodium sulfite solution until a negative test with peroxide test strips is obtained.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation: Expected Outcomes and Purity
| Parameter | Expected Value | Notes |
| Yield | 40-55% | Selectivity can be an issue, with the formation of succinic acid as a major byproduct. |
| Purity (post-chromatography) | >95% | Assessed by 1H NMR. |
Visualization: Oxidation of Levulinic Acid Workflow
Caption: Workflow for the synthesis of 3-acetylacrylic acid via oxidation of levulinic acid.
Reproducibility and Robustness Analysis
-
Critical Control Points: The rate of addition of hydrogen peroxide and the reaction temperature are critical for controlling the reaction selectivity. Over-oxidation to succinic acid is a significant competing pathway.[7]
-
Common Side Reactions: The primary side product is succinic acid, resulting from oxidative cleavage of the carbon-carbon bond. Other byproducts from further oxidation may also be present.
-
Troubleshooting: Low yields are typically due to poor selectivity. Optimization of the reaction temperature and time is crucial. If the purification by column chromatography is challenging, derivatization to the methyl ester followed by purification and subsequent hydrolysis can be an alternative strategy.
Product Characterization and Stability
Independent of the synthetic route, the final product requires thorough characterization to confirm its identity and purity. Due to the inherent instability of β-keto acids, which are prone to decarboxylation upon heating, special care must be taken during analysis and storage.[8]
Spectroscopic Data
-
1H NMR (CDCl3, 400 MHz): δ (ppm) ~7.0-7.2 (d, 1H, vinyl CH), ~6.4-6.6 (d, 1H, vinyl CH), ~2.4 (s, 3H, acetyl CH3), ~10-12 (br s, 1H, COOH). The coupling constant between the vinyl protons is expected to be ~16 Hz for the trans-isomer.
-
13C NMR (CDCl3, 100 MHz): δ (ppm) ~198 (C=O, ketone), ~170 (C=O, acid), ~140 (vinyl CH), ~135 (vinyl CH), ~28 (acetyl CH3).
-
FTIR (KBr): ν (cm-1) ~3300-2500 (br, O-H stretch), ~1710 (C=O stretch, acid), ~1680 (C=O stretch, ketone), ~1620 (C=C stretch).
-
Mass Spectrometry (EI): m/z (%) = 128 (M+), 113 (M+ - CH3), 85 (M+ - COOH).
Stability and Storage
3-Acetylacrylic acid should be stored at low temperatures (-20 °C is recommended) under an inert atmosphere to minimize degradation.[8] It is advisable to use the product as soon as possible after synthesis and purification.
Conclusion: A Comparative Outlook
Both the Friedel-Crafts acylation and the oxidation of levulinic acid offer viable pathways to 3-acetylacrylic acid, each with its own set of advantages and challenges.
-
The Friedel-Crafts acylation route is a more established and potentially higher-yielding method. However, it requires strict anhydrous conditions and the use of a corrosive and hazardous Lewis acid. Its robustness is highly dependent on the quality of the reagents and the skill of the operator in handling air- and moisture-sensitive compounds.
-
The oxidation of levulinic acid presents a more environmentally benign alternative, utilizing a readily available bio-based starting material. The main challenge lies in controlling the selectivity of the oxidation to minimize the formation of byproducts. This protocol may require more optimization to achieve high reproducibility and yields.
For researchers requiring a reliable, albeit more technically demanding, synthesis with potentially higher yields, the Friedel-Crafts acylation is a strong candidate. For those prioritizing a "greener" approach and are willing to invest in reaction optimization, the oxidation of levulinic acid offers a promising alternative. The choice of protocol will ultimately depend on the specific requirements of the research, including scale, available resources, and environmental considerations.
References
- CN102070742B - Method for synthesizing acrylic acid-maleic anhydride copolymer in aqueous phase by RAFT method - Google P
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. [Link]
- Friedel–Crafts Condensations with Maleic Anhydrides. III. The Synthesis of Polyhydroxylated Naphthoquinones - Canadian Science Publishing. (URL not available)
-
Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]
- Friedel-Crafts Acylation: Mechanism, Reactions & limit
-
Friedel–Crafts reaction - Wikipedia. [Link]
- Experiment 1: Friedel-Crafts Acyl
-
A Review on the conversion of levulinic acid and its esters to various useful chemicals. [Link]
-
Optimisation of the biological production of levulinic acid in a mixed microbial culture fed with synthetic grape pomace - Frontiers. [Link]
-
(PDF) Non-hazardous Baeyer-Villiger oxidation of levulinic acid derivatives: Alternative renewable access to 3-hydroxypropionates - ResearchGate. [Link]
-
Figure 3. (A) 1 H NMR and (C) 13 C NMR of the acid-labile... - ResearchGate. [Link]
-
Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research - ResearchGate. [Link]
- US10647670B2 - Preparation of compounds
-
A stability study of plasma polymerized acrylic acid films | Request PDF - ResearchGate. [Link]
-
Synthesis of Acetylsalicylic Acid – An Environmentally Friendly Approach. [Link]
-
(PDF) FT-IR Spectrophotometric analysis of acetylsalicylic acid and its pharmaceutical formulations - ResearchGate. [Link]
-
β-BENZOYLACRYLIC ACID - Organic Syntheses Procedure. [Link]
-
β,β-DIMETHYLACRYLIC ACID - Organic Syntheses Procedure. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. [Link]
-
Progress on Catalysts for The Synthesis of Acrylic Acid (Methyl Ester) By Aldol Condensation of Acetic Acid (Methyl Ester) with Formaldehyde - ResearchGate. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Non-hazardous Baeyer-Villiger oxidation of levulinic acid derivatives: alternative renewable access to 3-hydroxypropionates - PubMed. [Link]
-
FT-IR Spectrophotometric analysis of acetylsalicylic acid and its pharmaceutical formulations. [Link]
-
Troubleshooting the synthesis of BINOL derivatives : r/Chempros - Reddit. [Link]
-
Efficient, Metal-Free Production of Succinic Acid by Oxidation of Biomass-Derived Levulinic Acid With Hydrogen Peroxide - RSC Publishing. [Link]
- Preparation of 3-hydroxy propionic acid from levulinic acid by using Baeyer–Villiger monooxygenase as a key enzyme - Ewha Womans University. (URL not available)
-
Annals of Biomedical and Clinical Research Synthesis of Acetylsalicylic Acid – An Environmentally Friendly Approach. [Link]
-
Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. [Link]
-
Catalysis for the synthesis of methacrylic acid and methyl methacrylate - Chemical Society Reviews (RSC Publishing). [Link]
-
ACRYLIC ACID - STABILIZED - PURE - Synthomer. [Link]
-
Synthesis of maleic anhydride - acrylic acid copolymer - ResearchGate. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. [Link]
-
A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide) Incorporating a Hyperbranched Star-Shaped Monomer - MDPI. [Link]
-
FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. [Color figure can be viewed at wileyonlinelibrary.com] - ResearchGate. [Link]
- SYNTHESIS AND CHARACTERIZATION OF MALEIC ANHYDRIDE COPOLYMERS AND THEIR DERIV
-
1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). - ResearchGate. [Link]
-
Quantification of copolymer composition (methyl acrylate and itaconic acid) in polyacrylonitrile carbon-fiber precursors by FTIR-spectroscopy - Analytical Methods (RSC Publishing). [Link]
- and 13C‐NMR spectroscopy of (meth)acrylate (co)polymers - Sci-Hub. (URL not available)
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Review on the conversion of levulinic acid and its esters to various useful chemicals [aimspress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3-Acetylacrylic Acid
Executive Summary & Chemical Profile
3-Acetylacrylic acid (4-Oxopent-2-enoic acid) is a bifunctional organic compound containing both a ketone and a carboxylic acid group, often encountered as a metabolite in the benzene degradation pathway (specifically the ring-opening of muconaldehyde).
Effective disposal requires treating this compound not merely as generic "chemical waste," but as a reactive Organic Acid . Its unsaturated nature (enone structure) introduces a potential for polymerization or Michael addition reactions if improperly mixed with nucleophiles or strong bases.
Physicochemical Data for Safety Assessment
| Parameter | Data | Operational Implication |
| CAS Number | 1575-52-6 | Use for waste manifest verification. |
| Physical State | Solid (Crystalline) | Dust inhalation risk; requires particulate respirator during weighing. |
| Acidity (pKa) | ~3.5 - 4.0 (Predicted) | Corrosive to mucous membranes; incompatible with hypochlorites (bleach). |
| Solubility | Soluble in water, ethanol | Spills can be diluted, but aqueous runoff must be captured. |
| Reactivity | Enone / Carboxylic Acid | High Risk: Do not mix with strong oxidizers (e.g., Nitric Acid) or polymerization initiators. |
Hazard Identification & Segregation Logic
Expert Insight: The primary failure mode in laboratory waste management is the accidental mixing of incompatible waste streams. 3-Acetylacrylic acid is an acid. If mixed with waste containing sodium azide (common preservative), it generates toxic hydrazoic acid. If mixed with bleach, it generates chlorine gas.
Segregation Protocol
-
Stream A (Correct): Organic Acids.
-
Stream B (Acceptable): Non-halogenated organic solvents (if dissolved).
-
Stream C (FORBIDDEN):
-
Bases/Caustics: Exothermic neutralization may cause container over-pressurization.
-
Oxidizers: Risk of fire or rapid decomposition.
-
Cyanides/Sulfides: Evolution of lethal HCN or H2S gas.
-
Step-by-Step Disposal Workflow
Phase 1: Pre-Disposal Stabilization
Before moving the chemical to the waste area, ensure it is in a stable state.
-
Solid Waste: If the reagent is old or degraded, do not attempt to dissolve it. Dispose of the solid container entirely to minimize dust exposure.
-
Liquid Waste (Reaction Mixtures): If the acid is in solution, ensure the solvent is compatible with High-Density Polyethylene (HDPE) or glass containers.
Phase 2: Container Selection & Labeling
-
Container: Use HDPE or Amber Glass with a Teflon-lined screw cap. Avoid metal containers due to acid corrosion.
-
Headspace: Leave at least 10-15% headspace in the bottle. Organic acids can release CO2 if minor decomposition occurs or if carbonates are inadvertently introduced.
-
Labeling:
-
Primary Identifier: "3-Acetylacrylic Acid" (Do not use abbreviations/formulas).
-
Hazard Class: "Corrosive," "Irritant."
-
Phase 3: The Disposal Decision Matrix
Follow this logic to determine the physical path of the waste.
Figure 1: Decision matrix for segregating 3-Acetylacrylic acid waste streams based on physical state and solvent composition.
Emergency Spill Management
In the event of a spill outside the fume hood, immediate containment is required to prevent respiratory irritation from acid vapors or dust.
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Containment: Ring the spill with an absorbent pig or vermiculite to prevent spreading.
-
Neutralization (The "Fizz" Test):
-
Slowly apply Sodium Bicarbonate (NaHCO3) or Calcium Carbonate to the spill.
-
Observation: The acid will react with the carbonate to release CO2. Continue adding base until bubbling ceases.
-
Result: This converts the corrosive acid into a neutral salt (Sodium 3-acetylacrylate), which is safer to handle.
-
-
Cleanup: Scoop the neutralized paste into a waste bag. Label as "Debris from Acid Spill Cleanup."
Regulatory Compliance & Classification
When filling out the hazardous waste manifest for Environmental Health & Safety (EHS) or external contractors:
-
RCRA Classification (USA): While 3-Acetylacrylic acid is not explicitly P- or U-listed, it often classifies as D002 (Corrosivity) if the pH of an aqueous solution is
. -
DOT Shipping Name (if transporting): Corrosive solid, acidic, organic, n.o.s. (3-Acetylacrylic acid).
-
Hazard Class: 8 (Corrosive).
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151123, 3-Acetylacrylic acid. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
